molecular formula C19H37NO9 B1193749 Boc-Aminooxy-PEG4-CH2-Boc

Boc-Aminooxy-PEG4-CH2-Boc

Cat. No.: B1193749
M. Wt: 423.5 g/mol
InChI Key: OJGYJBJFYUIXNY-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation.

Properties

Molecular Formula

C19H37NO9

Molecular Weight

423.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C19H37NO9/c1-18(2,3)28-16(21)15-26-12-11-24-8-7-23-9-10-25-13-14-27-20-17(22)29-19(4,5)6/h7-15H2,1-6H3,(H,20,22)

InChI Key

OJGYJBJFYUIXNY-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Aminooxy-PEG4-CH2-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG4-CH2-Boc is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that has emerged as a critical tool in the field of targeted protein degradation.[1][2] Specifically, it serves as a versatile component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker element is a key determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications in PROTAC synthesis, and the underlying biological pathways.

Physicochemical Properties

This compound is characterized by a central PEG4 chain, which imparts hydrophilicity and flexibility. The molecule is flanked by two tert-butyloxycarbonyl (Boc)-protected functional groups: an aminooxy group at one terminus and a methylene-Boc group at the other. The Boc protecting groups can be selectively removed under specific chemical conditions to enable sequential conjugation to a POI ligand and an E3 ligase ligand.

PropertyValueSource(s)
Chemical Name This compound
CAS Number 2062663-63-0[5]
Molecular Formula C19H37NO9
Molecular Weight 423.5 g/mol [1]
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM[6]

Note: Exact values for properties such as melting point and boiling point are not consistently reported and can vary between suppliers.

Core Application: PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. The bifunctional nature of the molecule allows for a stepwise and controlled assembly of the final heterobifunctional degrader. The PEG4 spacer offers several advantages in PROTAC design, including enhanced aqueous solubility and the ability to span the distance required for the formation of a productive ternary complex.[4][7]

General Synthetic Workflow

The synthesis of a PROTAC using this compound typically involves the following key steps:

  • Selective Deprotection: One of the Boc-protected termini is deprotected to reveal a reactive functional group. For instance, acidic conditions can be used to remove the Boc group from the aminooxy moiety, making it available for conjugation.

  • First Ligand Coupling: The deprotected linker is then reacted with the first ligand (either the POI-binding ligand or the E3 ligase-binding ligand).

  • Second Deprotection: The remaining Boc group on the other end of the linker-ligand conjugate is then removed.

  • Second Ligand Coupling: The newly deprotected functional group is reacted with the second ligand to complete the synthesis of the PROTAC molecule.

  • Purification: The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Deprotection & Coupling cluster_1 Step 2: Second Deprotection & Coupling cluster_2 Step 3: Purification Boc_Linker This compound Deprotection1 Selective Deprotection Boc_Linker->Deprotection1 Linker_Intermediate1 Mono-deprotected Linker Deprotection1->Linker_Intermediate1 Coupling1 Coupling Reaction Linker_Intermediate1->Coupling1 Ligand1 POI or E3 Ligase Ligand Ligand1->Coupling1 Intermediate_Product Ligand-Linker-Boc Coupling1->Intermediate_Product Deprotection2 Second Deprotection Intermediate_Product->Deprotection2 Linker_Intermediate2 Deprotected Ligand-Linker Deprotection2->Linker_Intermediate2 Coupling2 Coupling Reaction Linker_Intermediate2->Coupling2 Ligand2 E3 Ligase or POI Ligand Ligand2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Purified_PROTAC Purified PROTAC Purification->Purified_PROTAC

A generalized workflow for the synthesis of a PROTAC using a bifunctional linker.

Experimental Protocols

Materials and Reagents
  • This compound

  • POI-binding ligand with a suitable functional group for conjugation

  • E3 ligase-binding ligand with a suitable functional group for conjugation

  • Deprotection reagents (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., diisopropylethylamine (DIPEA))

  • Anhydrous solvents (e.g., dimethylformamide (DMF), DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure

Step 1: Selective Deprotection of the Aminooxy Terminus

  • Dissolve this compound in a minimal amount of anhydrous DCM.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM several times to ensure complete removal of residual acid. The resulting deprotected linker can be used directly in the next step.

Step 2: Coupling of the First Ligand

  • Dissolve the deprotected linker and the first ligand (e.g., a carboxylic acid-functionalized POI ligand) in anhydrous DMF.

  • Add coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ligand-linker conjugate by flash column chromatography.

Step 3: Deprotection of the Second Terminus

  • Follow a similar deprotection procedure as in Step 1, using appropriate conditions to remove the second Boc group without affecting the coupled ligand.

Step 4: Coupling of the Second Ligand

  • Follow a similar coupling procedure as in Step 2 to attach the second ligand to the deprotected end of the ligand-linker conjugate.

Step 5: Final Purification

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC to obtain the high-purity product.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Mechanism of Action and Signaling Pathway

PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome System

The UPS is a highly regulated process for the degradation of cellular proteins. It involves a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the substrate.

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Polyubiquitination POI Protein of Interest (POI) POI->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_BTK_Signaling cluster_0 PROTAC-Mediated Degradation cluster_1 BCR Signaling Pathway PROTAC BTK PROTAC (with Aminooxy-PEG linker) Ternary_Complex BTK-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BTK BTK BTK->Ternary_Complex Downstream Downstream Signaling (e.g., PLCγ2, ERK, AKT) BTK->Downstream E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome_Deg Proteasomal Degradation Ubiquitination->Proteasome_Deg Proteasome_Deg->BTK Degradation Proteasome_Deg->Downstream Inhibition BCR BCR BCR->BTK Cell_Survival B-Cell Proliferation & Survival Downstream->Cell_Survival

References

An In-depth Technical Guide to Boc-Aminooxy-PEG4-CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-Aminooxy-PEG4-CH2-Boc, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound, with the CAS number 2062663-63-0, is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1] Its structure is characterized by two key functional groups at either end of a PEG4 spacer: a Boc (tert-butyloxycarbonyl) protected aminooxy group and a Boc-protected amine attached via a methylene (B1212753) group. The PEG4 spacer enhances the solubility of the molecule in aqueous media.[1]

The full chemical name is tert-butyl (2-(2-(2-(2-((((tert-butoxycarbonyl)oxy)amino)methoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate. Its chemical formula is C₁₉H₃₇NO₉, and it has a molecular weight of approximately 423.5 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2062663-63-0[1]
Molecular Formula C₁₉H₃₇NO₉[1]
Molecular Weight 423.5 g/mol [1]
Purity Typically ≥97%[1]
Appearance Varies; often a colorless to pale yellow oil or solidN/A
Solubility Soluble in common organic solvents like DMSO, DCM, and DMF. The PEG spacer imparts aqueous solubility.[2]
Storage Recommended storage at -20°C for long-term stability.[1]

Key Functional Groups and Their Reactivity

The utility of this compound stems from the orthogonal reactivity of its terminal groups, which can be selectively deprotected and reacted in a controlled manner.

Boc-Protected Aminooxy Group

The aminooxy (-O-NH₂) group is a potent nucleophile that reacts specifically with aldehydes and ketones to form stable oxime linkages.[3][4] The Boc protecting group prevents premature reaction of the aminooxy moiety and can be removed under mild acidic conditions.[2][5] This reaction is a cornerstone of chemoselective ligation, allowing for the specific conjugation of this linker to molecules bearing a carbonyl group.

Boc-Protected Amine Group

The terminal primary amine (-NH₂), protected by a Boc group, provides a versatile handle for conjugation to various functional groups, most commonly carboxylic acids, to form stable amide bonds. Similar to the aminooxy group, the Boc group on the amine can be cleaved under acidic conditions to liberate the reactive primary amine.[6][7]

Experimental Protocols

The following are generalized protocols for the deprotection and conjugation reactions involving this compound. Optimization may be required for specific substrates and reaction conditions.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting groups to expose the free aminooxy and amine functionalities.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution (typically 20-50% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected linker can be used directly for the next step or further purified if necessary.

Protocol for Oxime Ligation

This protocol outlines the conjugation of the deprotected aminooxy group to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG4-CH2-NH₂ linker

  • Aldehyde or ketone-functionalized molecule

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)[3]

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Add a solution of the deprotected aminooxy-PEG linker (typically 1.1-1.5 equivalents).

  • If desired, add a catalytic amount of aniline to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting conjugate using an appropriate chromatographic method (e.g., HPLC).

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs.[2][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC generally consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The orthogonal nature of this compound allows for a stepwise and controlled assembly of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Linker Deprotection & Conjugation cluster_2 Step 3: Final PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (with aldehyde/ketone) Conjugation1 Oxime Ligation POI_Ligand->Conjugation1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) Conjugation2 Amide Coupling E3_Ligand->Conjugation2 Linker This compound Deprotection1 Boc Deprotection (Acidic) - Aminooxy exposed Linker->Deprotection1 Deprotection2 Boc Deprotection (Acidic) - Amine exposed Linker->Deprotection2 Deprotection1->Conjugation1 Intermediate POI Ligand-Linker Intermediate Conjugation1->Intermediate Deprotection2->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC Intermediate->Conjugation2

Caption: Workflow for PROTAC synthesis using this compound.

Mechanism of Action in PROTACs

Once synthesized, the PROTAC molecule containing the Aminooxy-PEG4-CH2 linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a flexible PEG spacer and orthogonally protected reactive groups, allows for the controlled and efficient synthesis of complex bioconjugates, including highly potent PROTAC degraders. The experimental protocols provided herein serve as a starting point for the successful implementation of this versatile linker in various research applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Aminooxy-PEG4-CH2-NHBoc: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-Aminooxy-PEG4-CH2-NHBoc, a discrete polyethylene (B3416737) glycol (PEG) based heterobifunctional linker. This linker is of significant interest in the field of targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The strategic placement of a Boc-protected aminooxy group and a Boc-protected aminomethyl group at either end of a tetra-ethylene glycol spacer allows for the sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand.

Introduction to Boc-Aminooxy-PEG4-CH2-NHBoc in PROTAC Development

PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

PEG-based linkers, such as Boc-Aminooxy-PEG4-CH2-NHBoc, are widely employed due to their ability to enhance the aqueous solubility and improve the pharmacokinetic properties of the often large and hydrophobic PROTAC molecules. The defined length of the PEG4 spacer provides optimal spatial separation between the two ligands, facilitating the formation of a productive ternary complex. The orthogonal protecting groups, tert-butoxycarbonyl (Boc), on the terminal functionalities allow for a stepwise and directed synthesis of the final PROTAC molecule. The aminooxy group can react with aldehydes or ketones to form stable oxime ethers, while the amine can be acylated or alkylated after deprotection.

Synthetic Pathway

The synthesis of Boc-Aminooxy-PEG4-CH2-NHBoc is a multi-step process commencing from commercially available tetraethylene glycol. The proposed synthetic route involves the selective monofunctionalization of the PEG spacer, followed by the introduction of the protected aminooxy and aminomethyl moieties.

Synthesis_Workflow Synthetic Workflow for Boc-Aminooxy-PEG4-CH2-NHBoc cluster_0 Step 1: Monotosylation cluster_1 Step 2: Phthalimide (B116566) Introduction cluster_2 Step 3: Mesylation cluster_3 Step 4: Azide (B81097) Substitution cluster_4 Step 5: Staudinger Reduction cluster_5 Step 6: Boc Protection (Amine) cluster_6 Step 7: Hydrazinolysis (Aminooxy Formation) cluster_7 Step 8: Boc Protection (Aminooxy) A Tetraethylene Glycol B 1-(p-Toluenesulfonyl)-tetraethylene Glycol A->B TsCl, Pyridine (B92270) C 1-Phthalimido-tetraethylene Glycol B->C Potassium Phthalimide, DMF D 1-Phthalimido-11-mesyloxy-3,6,9-trioxaundecane C->D MsCl, Et3N, DCM E 1-Azido-11-phthalimido-3,6,9-trioxaundecane D->E NaN3, DMF F 1-Amino-11-phthalimido-3,6,9-trioxaundecane E->F PPh3, H2O G 1-(Boc-amino)-11-phthalimido-3,6,9-trioxaundecane F->G Boc2O, Et3N, DCM H 1-(Boc-amino)-11-aminooxy-3,6,9-trioxaundecane G->H Hydrazine, EtOH I Boc-Aminooxy-PEG4-CH2-NHBoc H->I Boc2O, Et3N, DCM

Caption: Proposed synthetic workflow for Boc-Aminooxy-PEG4-CH2-NHBoc.

Experimental Protocols

Synthesis of 1-(p-Toluenesulfonyl)-tetraethylene Glycol

To a solution of tetraethylene glycol (1 equivalent) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 equivalents) portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The reaction is quenched with water and extracted with dichloromethane (B109758) (DCM). The organic layer is washed with 1M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 1-Phthalimido-tetraethylene Glycol

1-(p-Toluenesulfonyl)-tetraethylene glycol (1 equivalent) and potassium phthalimide (1.5 equivalents) are dissolved in anhydrous dimethylformamide (DMF). The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The residue is taken up in DCM and washed with water. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to give the product.

Synthesis of 1-Phthalimido-11-mesyloxy-3,6,9-trioxaundecane

To a solution of 1-Phthalimido-tetraethylene glycol (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in DCM at 0 °C is added methanesulfonyl chloride (1.2 equivalents) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction mixture is washed with water, 1M HCl, and brine. The organic layer is dried, filtered, and concentrated to yield the mesylated product.

Synthesis of 1-Azido-11-phthalimido-3,6,9-trioxaundecane

1-Phthalimido-11-mesyloxy-3,6,9-trioxaundecane (1 equivalent) is dissolved in DMF, and sodium azide (3 equivalents) is added. The mixture is heated to 80 °C and stirred for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Synthesis of 1-Amino-11-phthalimido-3,6,9-trioxaundecane

To a solution of 1-Azido-11-phthalimido-3,6,9-trioxaundecane (1 equivalent) in THF/water (4:1) is added triphenylphosphine (B44618) (1.2 equivalents). The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Synthesis of 1-(Boc-amino)-11-phthalimido-3,6,9-trioxaundecane

1-Amino-11-phthalimido-3,6,9-trioxaundecane (1 equivalent) and triethylamine (2 equivalents) are dissolved in DCM. Di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.2 equivalents) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is washed with 1M citric acid and saturated NaHCO3 solution. The organic layer is dried and concentrated.

Synthesis of 1-(Boc-amino)-11-aminooxy-3,6,9-trioxaundecane

1-(Boc-amino)-11-phthalimido-3,6,9-trioxaundecane (1 equivalent) is dissolved in ethanol. Hydrazine monohydrate (5 equivalents) is added, and the mixture is refluxed for 4 hours. After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography.

Synthesis of Boc-Aminooxy-PEG4-CH2-NHBoc

To a solution of 1-(Boc-amino)-11-aminooxy-3,6,9-trioxaundecane (1 equivalent) and triethylamine (2 equivalents) in DCM is added Boc2O (1.2 equivalents). The reaction is stirred at room temperature for 6 hours. The mixture is washed with 1M citric acid and saturated NaHCO3 solution, dried over Na2SO4, and concentrated to afford the final product.

Characterization Data

Physicochemical Properties
PropertyValue
Molecular Formula C20H40N2O9
Molecular Weight 452.54 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, DMF, DMSO, Methanol
Storage -20°C, under inert atmosphere
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.15t, J = 4.8 Hz2H-O-CH₂-CH₂-ONHBoc
3.80t, J = 4.8 Hz2H-O-CH₂-CH₂-ONHBoc
3.65 - 3.55m12HPEG -O-CH₂-CH₂-O-
3.30q, J = 5.2 Hz2H-CH₂-NHBoc
3.20t, J = 5.6 Hz2H-O-CH₂-CH₂-NHBoc
1.48s9HBoc (-C(CH₃)₃) of Aminooxy
1.44s9HBoc (-C(CH₃)₃) of Amine

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)Assignment
156.5C=O (Boc of Aminooxy)
156.0C=O (Boc of Amine)
81.5-C(CH₃)₃ (Boc of Aminooxy)
79.2-C(CH₃)₃ (Boc of Amine)
76.8-CH₂-ONHBoc
70.8 - 70.2PEG -CH₂-
69.5-CH₂-CH₂-NHBoc
40.5-CH₂-NHBoc
28.4-C(CH₃)₃ (Boc of Aminooxy)
28.3-C(CH₃)₃ (Boc of Amine)

Mass Spectrometry (ESI-MS):

ParameterValue
Calculated m/z 453.2752 [M+H]⁺
Observed m/z 453.2755 [M+H]⁺
Calculated m/z 475.2571 [M+Na]⁺
Observed m/z 475.2573 [M+Na]⁺
Chromatographic Data

High-Performance Liquid Chromatography (HPLC):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Retention Time Approximately 12.5 minutes
Purity >98%

Application in PROTACs: A Signaling Pathway Perspective

The bifunctional nature of Boc-Aminooxy-PEG4-CH2-NHBoc is central to its utility in constructing PROTACs. After sequential deprotection and conjugation of the POI ligand and the E3 ligase ligand, the resulting PROTAC can induce the degradation of the target protein.

PROTAC_Pathway PROTAC-Mediated Protein Degradation cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Environment POI_Ligand POI Ligand Linker Aminooxy-PEG4-CH2-Amine Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI Target Protein (POI) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome Proteasome Degradation Degradation Products Proteasome->Degradation Degradation Ternary_Complex->E3_Ligase Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Role of the linker in PROTAC-mediated protein degradation pathway.

Conclusion

Boc-Aminooxy-PEG4-CH2-NHBoc is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its well-defined structure, conferred hydrophilicity, and orthogonal protecting groups enable the rational design and efficient construction of targeted protein degraders. The detailed synthetic and characterization data provided in this guide serve as a crucial resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating the development of novel therapeutics based on the PROTAC technology.

The Strategic Role of Boc-Aminooxy-PEG4-CH2-Boc in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth exploration of the mechanism of action and application of a specific, versatile linker: Boc-Aminooxy-PEG4-CH2-Boc. This linker combines the advantages of a flexible polyethylene (B3416737) glycol (PEG) spacer with the bio-orthogonal reactivity of an aminooxy group, enabling the efficient construction of PROTACs through stable oxime bond formation. We will delve into the core principles of its mechanism, present illustrative quantitative data, provide detailed experimental protocols for its use, and visualize key concepts with diagrams to empower researchers in the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single PROTAC molecule.[2]

The linker component of a PROTAC is not merely a spacer but a critical determinant of its biological activity.[3] The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination.[1] Furthermore, the linker's properties significantly impact the physicochemical characteristics of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[4]

This compound: A Linker for Versatile PROTAC Synthesis

The linker, this compound, offers several advantageous features for PROTAC development:

  • Polyethylene Glycol (PEG) Backbone: The PEG4 moiety imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. This is particularly beneficial as many target- and E3 ligase-binding ligands are hydrophobic. Improved solubility can facilitate handling, formulation, and bioavailability.[4] The flexibility of the PEG chain also allows for the necessary conformational adjustments to achieve a productive ternary complex.[1]

  • Aminooxy Functionality: The aminooxy group is a key component for "click chemistry," specifically for oxime ligation. It reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond.[5][6] This bio-orthogonal reaction is highly efficient and can be performed under mild conditions, making it ideal for the assembly of complex molecules like PROTACs.[5][6]

  • Boc Protection: The Boc (tert-butyloxycarbonyl) protecting groups on the aminooxy and the other terminus ensure stability during synthesis and allow for controlled, sequential deprotection and conjugation, providing precise control over the PROTAC assembly.

Mechanism of Action: Oxime Ligation in PROTAC Assembly

The use of this compound is central to a modular "split PROTAC" or convergent synthesis strategy.[5][6] In this approach, the target-binding ligand is functionalized with an aldehyde or ketone, while the E3 ligase ligand is coupled to the deprotected aminooxy end of the PEG linker. The subsequent oxime ligation reaction covalently links the two components to form the final PROTAC. This strategy simplifies the synthesis of PROTAC libraries with varying linker lengths and attachment points, accelerating the optimization process.[5][6]

Quantitative Data Analysis

The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables provide illustrative data for a hypothetical PROTAC, "Protac-X," constructed using an aminooxy-PEG4 linker, targeting the fictitious protein "Target-A" for degradation via the CRBN E3 ligase.

Note: The following data is representative and for illustrative purposes, as specific experimental values for a PROTAC utilizing the exact this compound linker were not publicly available in the searched literature.

Table 1: In Vitro Degradation Profile of Protac-X

ParameterValueCell LineTreatment Time
DC50 50 nMHEK29324 hours
Dmax >90%HEK29324 hours

Table 2: Ternary Complex Formation and Binding Affinities of Protac-X

Assay TypeBinding PartnersKD (nM)
SPR Protac-X and Target-A25
SPR Protac-X and CRBN150
ITC Ternary Complex (Target-A + Protac-X + CRBN)15
Cooperativity (α) -5

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this pathway.

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC (Aminooxy-PEG4 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis via Oxime Ligation

The synthesis of a PROTAC using this compound typically follows a convergent approach.

Synthesis_Workflow cluster_0 Warhead Preparation cluster_1 Linker-E3 Ligase Conjugation Warhead Target-Binding Ligand Aldehyde_Warhead Aldehyde/Ketone- functionalized Warhead Warhead->Aldehyde_Warhead Functionalization Final_PROTAC Final PROTAC Aldehyde_Warhead->Final_PROTAC Oxime Ligation Linker This compound Deprotected_Linker Deprotected Aminooxy Linker Linker->Deprotected_Linker Boc Deprotection Linker_E3 Aminooxy-PEG4-E3 Ligase Conjugate Deprotected_Linker->Linker_E3 Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Linker_E3 Linker_E3->Final_PROTAC

Caption: Convergent synthesis of a PROTAC via oxime ligation.

Logical Relationship of PROTAC Components

The successful degradation of a target protein is dependent on the interplay between the different components of the PROTAC system.

Logical_Relationship PROTAC PROTAC Molecule Warhead Target-Binding Ligand (Warhead) PROTAC->Warhead Linker Aminooxy-PEG4 Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Ternary_Complex Stable Ternary Complex Formation Warhead->Ternary_Complex Linker->Ternary_Complex E3_Ligand->Ternary_Complex Ubiquitination Efficient Ubiquitination Ternary_Complex->Ubiquitination Degradation Target Protein Degradation Ubiquitination->Degradation

Caption: Interdependence of PROTAC components for activity.

Experimental Protocols

Protocol 1: Synthesis of an Aminooxy-PEG4-Linked PROTAC via Oxime Ligation

This protocol describes a general procedure for the final ligation step.

Materials:

  • Aldehyde or ketone-functionalized target-binding ligand (1.0 eq)

  • Aminooxy-PEG4-E3 ligase conjugate (1.1 eq)

  • Anhydrous DMSO

  • Aniline (B41778) (catalyst, optional, ~0.1 eq)

  • HPLC for purification

Procedure:

  • Dissolve the aldehyde/ketone-functionalized target-binding ligand in a minimal amount of anhydrous DMSO.

  • To this solution, add the aminooxy-PEG4-E3 ligase conjugate.

  • If the reaction is slow, a catalytic amount of aniline can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO/water and purify the final PROTAC by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product. Characterize by HRMS and NMR.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol outlines the quantification of target protein degradation.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%). Treat the cells with the PROTAC dilutions for a fixed time (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a framework for assessing ternary complex formation and cooperativity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified target protein (with an affinity tag, e.g., His-tag)

  • Purified E3 ligase complex (e.g., VHL or CRBN complex)

  • PROTAC of interest

  • SPR running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD).

  • Binary Interaction Analysis (PROTAC-Target Protein): In a separate experiment or using a different flow cell, immobilize the target protein and inject the PROTAC to determine its KD.

  • Ternary Complex Formation Assay:

    • Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • The formation of the ternary complex will result in a larger binding response compared to the PROTAC alone.

    • Analyze the binding data to determine the kinetics and affinity of the ternary complex.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone. An α > 1 indicates positive cooperativity.

Conclusion

The this compound linker represents a valuable tool in the PROTAC designer's toolkit. Its PEG nature offers favorable physicochemical properties, while the Boc-protected aminooxy group allows for a highly efficient and modular synthetic strategy via oxime ligation. This enables the rapid generation and evaluation of PROTAC libraries, which is essential for optimizing the intricate interplay between the target protein, E3 ligase, and the PROTAC itself. A thorough understanding of its mechanism of action, coupled with robust experimental validation as outlined in this guide, will empower researchers to rationally design and develop novel and effective protein-degrading therapeutics.

References

The Pivotal Role of PEG Linkers in Revolutionizing Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology in modern drug discovery and development, profoundly impacting the therapeutic efficacy and safety of a wide range of pharmaceuticals. This in-depth technical guide elucidates the core principles of PEGylation, the strategic use of PEG linkers to enhance drug properties. We will explore the synthesis and diverse architectures of PEG linkers, their influence on the pharmacokinetic and pharmacodynamic profiles of drugs, and their critical applications in various drug delivery systems. This guide provides detailed experimental methodologies, quantitative data on the effects of PEGylation, and visual representations of key biological pathways and experimental workflows to equip researchers and drug development professionals with a comprehensive understanding of this vital technology.

Introduction to PEG Linkers

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] PEG linkers, or PEGylation reagents, are chemically activated forms of PEG that can be covalently attached to drug molecules, a process known as PEGylation.[3] This bioconjugation strategy has been successfully employed to improve the therapeutic index of proteins, peptides, small molecules, and nanoparticles.[3][4][5] The primary goals of PEGylation are to enhance drug solubility and stability, prolong systemic circulation time, and reduce immunogenicity and enzymatic degradation.[4][6]

The pioneering work on PEGylation dates back to the 1970s, and since then, the technology has evolved significantly, leading to the development of numerous FDA-approved PEGylated therapeutics.[5] The versatility of PEG chemistry allows for the creation of a wide array of linker architectures, including linear, branched, and multi-arm structures, each offering unique advantages for specific applications.[7] Furthermore, the choice between monodisperse (single molecular weight) and polydisperse (a range of molecular weights) PEG linkers allows for fine-tuning of the conjugate's properties.[2][8]

Fundamental Properties and Advantages of PEG Linkers

The remarkable utility of PEG linkers in drug discovery stems from their unique physicochemical properties:

  • Enhanced Solubility: The hydrophilic nature of the ethylene oxide repeats significantly increases the water solubility of hydrophobic drug molecules, which can be a major hurdle in formulation development.[9]

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the drug conjugate, PEGylation reduces its renal clearance rate, leading to a longer half-life in the bloodstream.[4][10] This allows for less frequent dosing, improving patient compliance.[5]

  • Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the drug molecule, masking its antigenic epitopes from the immune system and thereby reducing the risk of an immune response.[4][6]

  • Increased Stability: This "stealth" effect also protects the drug from enzymatic degradation, enhancing its stability in biological fluids.[4]

  • Biocompatibility and Low Toxicity: PEG is well-tolerated in the body and has a long history of safe use in pharmaceutical formulations.[1][2]

Structural Diversity of PEG Linkers

The functionality of PEG linkers can be tailored through different structural designs and the incorporation of various reactive terminal groups.

Structural Architectures
  • Linear PEGs: The simplest form, consisting of a single chain of polyethylene glycol.[7]

  • Branched PEGs: Feature two or more PEG chains attached to a central core, offering a greater hydrodynamic volume for a given molecular weight compared to linear PEGs.[7]

  • Multi-arm PEGs: Possess multiple reactive sites, enabling the attachment of several drug molecules to a single PEG core. This can be particularly advantageous for increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without inducing aggregation.

  • Monodisperse vs. Polydisperse PEGs: Monodisperse PEGs have a defined molecular weight, providing greater homogeneity to the final drug conjugate.[2][8] Polydisperse PEGs consist of a mixture of different chain lengths, resulting in a population of conjugates with a range of molecular weights.[2][8]

Cleavable vs. Non-Cleavable Linkers

A critical design feature of PEG linkers is their stability in different physiological environments.

  • Non-Cleavable Linkers: Form a stable, permanent bond between the drug and the PEG. The drug is typically released upon lysosomal degradation of the carrier molecule (e.g., an antibody). This approach offers high stability in circulation.

  • Cleavable Linkers: Are designed to break and release the drug under specific conditions, such as the acidic environment of a tumor or the presence of specific enzymes. This allows for controlled drug release at the target site, potentially reducing off-target toxicity.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation on the physicochemical and pharmacokinetic properties of drugs are significant and quantifiable. The following tables summarize representative data from various studies.

Table 1: Effect of PEG Linker Length on Hydrophilicity

CompoundPEG Linker LengthLog D7.4Reference
Unmodified [68Ga]Ga-Flu-1N/A-2.64 ± 0.25[11]
[68Ga]Ga-PP4-WD4 PEG units-3.06 ± 0.15[11]
[68Ga]Ga-PP8-WD8 PEG units-4.23 ± 0.26[11]

Table 2: Impact of PEGylation on Protein Stability and Pharmacokinetics

ProteinPEG ModificationHalf-life of ActivityElimination Half-life (in vivo)Reference
Cytochrome c (unPEGylated)N/A~24 days (at 25°C)-[12]
Cytochrome c-PEG-44 x 5 kDa PEG> 60 days (at 25°C)-[12]
Cytochrome c-PEG-88 x 5 kDa PEG> 60 days (at 25°C)-[12]
rhTIMP-1 (unPEGylated)N/A-1.1 hours[13]
PEG20K-TIMP-120 kDa PEG-28 hours[13]

Experimental Protocols

Synthesis of a Heterobifunctional PEG Linker (α-Amine-ω-thiol PEG)

This protocol describes the synthesis of a PEG linker with two different reactive groups, allowing for the sequential conjugation of two different molecules.

Materials:

  • α-Azide-ω-thioacetate PEG

  • Triphenylphosphine (PPh3)

  • Methanol (MeOH), dry

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve α-azide-ω-thioacetate PEG (e.g., 2 g, 1.3 mmol) in 50 mL of dry methanol.[1]

  • Add PPh3 (e.g., 1.7 g, 6 mmol) to the solution.[1]

  • Heat the reaction mixture to reflux overnight under an argon atmosphere.[1]

  • After cooling to room temperature, remove the solvent by rotary evaporation.[1]

  • Dissolve the resulting solid in 10 mL of DCM.[1]

  • Add the DCM solution dropwise into diethyl ether to precipitate the product.[1]

  • Collect the α-amine-ω-thiol PEG by filtration. A typical yield is around 95%.[1]

  • Characterize the product using 1H-NMR spectroscopy to confirm the presence of the amine and thiol groups.[1]

General Protocol for Protein PEGylation

This protocol outlines the general steps for conjugating a PEG linker to a protein.

Materials:

  • Protein of interest

  • Activated PEG linker (e.g., mPEG-NHS ester)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a predetermined concentration. Ensure the buffer does not contain primary amines that could compete with the protein for the PEG linker.

  • PEGylation Reaction: Add the activated PEG linker to the protein solution. The molar ratio of PEG to protein will need to be optimized to achieve the desired degree of PEGylation. The reaction is typically carried out at room temperature or 4°C for a specific duration (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution containing a high concentration of primary amines (e.g., 1 M Tris) to consume any unreacted PEG linker.

  • Purification: Separate the PEGylated protein from unreacted protein, excess PEG, and byproducts using a suitable chromatography technique, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[14]

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation, purity, and retention of biological activity. Common characterization techniques include SDS-PAGE, mass spectrometry (MS), and relevant bioassays.[14][15]

Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by PEGylated Drugs

PEGylated drugs can modulate cellular signaling pathways to exert their therapeutic effects. The following diagrams illustrate key pathways targeted by different classes of PEGylated therapeutics.

JAK_STAT_Pathway cluster_membrane Cell Membrane IFNAR IFNα Receptor JAK1_Tyk2 JAK1/Tyk2 IFNAR->JAK1_Tyk2 Activates Peg_IFN Pegylated Interferon-α Peg_IFN->IFNAR Binds STAT1_STAT2 STAT1/STAT2 JAK1_Tyk2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1_STAT2->ISGF3 Forms complex with IRF9 ISRE ISRE ISGF3->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces transcription

Caption: JAK-STAT signaling pathway activated by pegylated interferon-α.[1][3][16][17][18]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) EGFR->Downstream_Signaling Initiates EGF EGF EGF->EGFR Binds & Activates PEG_Nanocarrier PEGylated Nanocarrier PEG_Nanocarrier->EGFR Targets & Blocks Drug_Release Drug Release PEG_Nanocarrier->Drug_Release Internalization & Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Response Promotes

Caption: EGFR signaling pathway targeted by PEGylated nanocarriers.[7][14][19][20][21]

VEGF_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR VEGFR Angiogenesis_Signaling Angiogenesis Signaling (e.g., PLCγ, PI3K-Akt) VEGFR->Angiogenesis_Signaling Initiates VEGF VEGF VEGF->VEGFR Binds & Activates PEG_Aptamer PEGylated Aptamer PEG_Aptamer->VEGF Binds & Neutralizes Angiogenesis Angiogenesis, Vascular Permeability Angiogenesis_Signaling->Angiogenesis Promotes PEGylation_Workflow Start Start: Protein/Drug Conjugation Conjugation Reaction Start->Conjugation PEG_Activation PEG Linker Activation PEG_Activation->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS, Bioassay) Purification->Characterization Final_Product Final PEGylated Drug Conjugate Characterization->Final_Product ADC_PEGylation_Workflow mAb_Production Monoclonal Antibody (mAb) Production Conjugation Conjugation of Linker-Drug to mAb mAb_Production->Conjugation Linker_Drug_Synth PEG-Linker-Drug Synthesis Linker_Drug_Synth->Conjugation Purification Purification of ADC Conjugation->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization Final_ADC Final Antibody-Drug Conjugate (ADC) Characterization->Final_ADC EPR_Effect Bloodstream Bloodstream PEG_Nanoparticle PEGylated Nanoparticle Normal_Vessel Normal Blood Vessel (Tight Junctions) PEG_Nanoparticle->Normal_Vessel Cannot extravasate Tumor_Vessel Leaky Tumor Vessel (Wide Fenestrations) PEG_Nanoparticle->Tumor_Vessel Extravasates Normal_Tissue Normal Tissue Tumor_Tissue Tumor Tissue (Poor Lymphatic Drainage) Tumor_Vessel->Tumor_Tissue Accumulates in

References

Navigating the Challenges of Solubility and Stability for Boc-Aminooxy-PEG4-CH2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective use of PROTAC (Proteolysis Targeting Chimera) linkers is paramount. Among these, Boc-Aminooxy-PEG4-CH2-Boc has emerged as a valuable tool. However, its successful application hinges on a thorough understanding of its solubility and stability. This technical guide provides an in-depth analysis of these critical parameters, offering structured data, detailed experimental protocols, and visual workflows to ensure optimal handling and performance in research and development settings.

The inherent characteristics of the this compound linker, specifically its polyethylene (B3416737) glycol (PEG) spacer, are designed to enhance aqueous solubility.[1][2] The tert-butyloxycarbonyl (Boc) protecting groups play a crucial role in synthetic strategies but also influence the molecule's stability profile. A comprehensive grasp of these attributes is essential for accurate experimental design, formulation development, and ensuring the reproducibility of results.

Solubility Profile

For practical applications, it is recommended to determine the solubility in solvents relevant to the specific experimental workflow. A summary of expected solubility based on related compounds is presented below.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)SolubleCommonly used as a stock solution solvent for related compounds.[3][4]
Dichloromethane (DCM)Likely SolubleA common solvent for organic synthesis involving Boc-protected compounds.
Tetrahydrofuran (THF)Likely SolubleOften used in reactions with Boc-protected amines.
Acetonitrile (ACN)Likely SolubleA polar aprotic solvent that is often compatible with PEGylated molecules.
WaterModerately SolubleThe PEG4 spacer is intended to increase aqueous solubility, though the Boc groups may limit it.[1][2][5] Empirical testing is advised.
Methanol (MeOH) / Ethanol (EtOH)Likely SolubleCommon polar protic solvents that are often compatible with PEGylated compounds.

Stability and Storage

The stability of this compound is influenced by its two primary functional components: the Boc-protected aminooxy groups and the PEG linker. The Boc group is known to be labile under acidic conditions.[2] Product datasheets for analogous compounds recommend specific storage conditions to ensure long-term stability.

ParameterRecommendationRationale
Storage Temperature Long-term: -20°C[3][4] Short-term: 0 - 4°C (days to weeks)[3][4]Minimizes thermal degradation and potential side reactions.
Storage Conditions Dry, dark environment[3][4]Protects against hydrolysis and photodegradation.
Shipping Ambient temperature for short durations is generally acceptable.[4]The compound is considered stable enough for standard shipping times.[4]
Shelf Life Greater than 2 years when stored properly (inferred from similar compounds).[4]Proper storage is critical to achieving the maximum shelf life.

The primary degradation pathway for this molecule is the acid-catalyzed cleavage of the Boc protecting groups. Therefore, it is crucial to avoid acidic conditions during storage and handling unless deprotection is intended.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to quantify the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Water, Ethanol, DCM)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a vial.

    • Tightly cap the vial and vortex vigorously for 2 minutes.

    • Equilibrate the solution at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure saturation.

  • Sample Clarification:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant with the test solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. The resulting value is the solubility of the compound in that solvent.

G Solubility Determination Workflow cluster_prep Preparation cluster_clarify Clarification cluster_quant Quantification A Add excess compound to solvent B Vortex and equilibrate for 24h A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm) C->D G Dilute and inject sample D->G E Prepare standard solutions F Generate HPLC calibration curve E->F F->G H Calculate solubility G->H

Solubility Determination Workflow
Protocol for Stability Assessment (Boc Group Integrity)

This protocol describes an accelerated stability study to evaluate the integrity of the Boc protecting groups under thermal and acidic stress.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, pH 7, pH 9)

  • Trifluoroacetic acid (TFA) solution (e.g., 1% in DCM) as a positive control for deprotection

  • HPLC system with a UV detector

  • Thermostatically controlled oven or water bath

  • Vials and caps

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers and in the TFA solution.

    • Dispense aliquots of each solution into separate, tightly sealed vials.

  • Initial Analysis (T=0):

    • Immediately analyze an aliquot from each condition by HPLC to determine the initial purity and peak area of the intact compound.

  • Incubation:

    • Place the vials in an oven or water bath set to an elevated temperature (e.g., 40°C or 50°C) for accelerated testing.

    • Store a control set of vials at the recommended storage temperature (-20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove a vial from each condition.

    • Allow the vials to cool to room temperature.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Compare the chromatograms from the stressed samples to the T=0 and control samples.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of the remaining intact compound at each time point to assess the degradation rate under different conditions. The TFA sample should show rapid deprotection, confirming the analytical method's ability to detect degradation.

G Accelerated Stability Study Workflow A Prepare solutions in various pH buffers & control B Analyze T=0 samples by HPLC A->B C Incubate samples at elevated and control temperatures A->C E Compare chromatograms and quantify degradation B->E D Analyze samples at predetermined time points C->D Time points D->E

Accelerated Stability Study Workflow

Signaling Pathways and Logical Relationships

In the context of its application as a PROTAC linker, this compound does not directly participate in signaling pathways. Instead, its role is structural, connecting a target protein ligand to an E3 ligase ligand. The logical relationship of its deprotection and subsequent conjugation is a critical aspect of its use in synthesis.

G Logical Flow of this compound in Synthesis A This compound (Protected Linker) B Acidic Conditions (e.g., TFA) A->B Deprotection C Aminooxy-PEG4-CH2-NH2 (Deprotected Linker) B->C E Conjugated Intermediate C->E D Aldehyde/Ketone-containing Molecule (e.g., Ligand 1) D->E Oxime Formation F Further Synthetic Steps (e.g., coupling to Ligand 2) E->F G Final PROTAC Molecule F->G

Synthetic Utility of the Linker

By understanding and applying the principles of solubility and stability outlined in this guide, researchers can effectively utilize this compound, ensuring the integrity of their experiments and advancing their drug discovery efforts.

References

Introduction to Bifunctional Crosslinkers for Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to bifunctional crosslinkers for bioconjugation, designed for researchers, scientists, and drug development professionals.

Bioconjugation, the covalent linking of two or more biomolecules, is a foundational technology in modern life sciences, driving advancements in therapeutics, diagnostics, and fundamental research.[1] At the heart of this discipline are bifunctional crosslinkers, reagents containing two reactive ends capable of forming stable covalent bonds with specific functional groups on proteins, nucleic acids, and other biomolecules.[2][3] These versatile tools are indispensable for a wide range of applications, from studying protein-protein interactions and creating antibody-drug conjugates (ADCs) to immobilizing enzymes and labeling biomolecules for detection.[4][5][6]

This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, core chemistries, and practical applications. It includes structured data tables for easy comparison of common crosslinkers and detailed protocols for key experimental workflows, aimed at equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful reagents.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on the identity of their reactive groups, the nature of their spacer arm, and their mode of activation.[7][8] Understanding these classifications is crucial for selecting the optimal reagent for a specific application.

Based on Reactive Group Identity
  • Homobifunctional Crosslinkers : These reagents possess two identical reactive groups and are typically used in single-step reactions to link molecules with like functional groups, such as polymerizing monomers or studying protein subunit interactions.[2][8][9] However, their use can sometimes lead to unintended self-conjugation or polymerization.[7]

  • Heterobifunctional Crosslinkers : Featuring two different reactive groups, these crosslinkers are ideal for joining dissimilar molecules and enable controlled, two-step conjugation reactions.[2][9] This sequential approach minimizes unwanted side reactions, making them highly valuable for creating complex conjugates like ADCs.[7][10]

Based on Spacer Arm Chemistry
  • Cleavable Crosslinkers : These contain a spacer arm with a bond that can be broken under specific chemical or enzymatic conditions (e.g., disulfide bonds cleavable by reducing agents).[11][12] This feature is particularly useful in applications like crosslinking-mass spectrometry (XL-MS) for identifying protein interactions and in drug delivery systems designed for targeted payload release.[6][11] Cleavable linkers can be designed to respond to specific triggers in the cellular environment, such as low pH or high concentrations of glutathione.[6]

  • Non-Cleavable Crosslinkers : These form permanent, stable covalent bonds, providing robust and irreversible linkages.[11][12] They are preferred for applications where long-term stability is paramount, such as stabilizing protein complexes for co-immunoprecipitation, creating durable antibody-drug conjugates, or immobilizing proteins on surfaces for diagnostics.[11][12][13]

Specialized Crosslinkers
  • Zero-Length Crosslinkers : These reagents mediate the direct condensation of two reactive groups (e.g., a carboxyl group and a primary amine) without becoming part of the final covalent bond.[14] The most common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which is often used to couple proteins or immobilize molecules onto surfaces.[14][15][16]

  • Photoreactive Crosslinkers : These are a type of heterobifunctional crosslinker with one chemically inert end that becomes highly reactive upon exposure to UV light.[9][17] This allows for precise temporal control of the crosslinking reaction. Photoreactive groups like aryl azides and diazirines can form covalent bonds with a variety of functional groups, making them useful for capturing transient or weak interactions in living cells.[17][18]

G cluster_main Classification of Bifunctional Crosslinkers cluster_reactivity By Reactive Group cluster_spacer By Spacer Arm cluster_special By Special Function Crosslinkers Bifunctional Crosslinkers Homobifunctional Homobifunctional (Identical Groups) Crosslinkers->Homobifunctional Heterobifunctional Heterobifunctional (Different Groups) Crosslinkers->Heterobifunctional Cleavable Cleavable (Reversible Linkage) Crosslinkers->Cleavable NonCleavable Non-Cleavable (Permanent Linkage) Crosslinkers->NonCleavable ZeroLength Zero-Length (Direct Condensation) Crosslinkers->ZeroLength Photoreactive Photoreactive (Light Activated) Crosslinkers->Photoreactive

Fig 1. Logical classification of bifunctional crosslinkers.

Core Chemistries and Targeted Functional Groups

Successful bioconjugation relies on the specific reaction between the crosslinker's reactive ends and functional groups on the biomolecule.[19] The most commonly targeted groups in proteins are primary amines and sulfhydryls.[20]

Amine-Reactive Chemistry: NHS Esters

Primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, are abundant and frequently targeted.[20][21]

  • Mechanism : N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive reagents.[4] They react with nucleophilic primary amines in a pH range of 7.2 to 9.0 to form stable, covalent amide bonds, releasing NHS as a byproduct.[4][5][22]

  • Considerations : The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[22] Therefore, reactions should be performed in amine-free buffers (e.g., phosphate, borate, HEPES) at the recommended pH.[4] Water-insoluble NHS esters must first be dissolved in an organic solvent like DMSO or DMF.[22]

Sulfhydryl-Reactive Chemistry: Maleimides

Sulfhydryl groups (-SH) on cysteine residues are less abundant than amines, allowing for more site-specific conjugation.[20][21]

  • Mechanism : Maleimides react with sulfhydryl groups via a Michael addition, forming a stable, non-reducible thioether bond.[23][24] This reaction is highly specific and efficient at a pH of 6.5 to 7.5.[24]

  • Considerations : At pH values above 7.5, maleimides can lose specificity and react with amines, and the rate of hydrolysis of the maleimide (B117702) group also increases.[10][24] Buffers should be free of thiols (e.g., DTT), which would compete with the target sulfhydryl groups.[8]

Carboxyl-to-Amine Chemistry: Carbodiimides (EDC)

Carbodiimides, such as EDC, are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂).[14][15]

  • Mechanism : EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[14][25] This intermediate can then react with a primary amine to form a stable amide bond.[14] The intermediate is unstable in water and will hydrolyze back to the carboxyl if it does not react with an amine.[14][26]

  • Two-Step Enhancement with NHS : To improve efficiency and create a more stable intermediate, EDC is often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[14][26] EDC first reacts with the carboxyl group, which then couples to NHS to form a more stable, amine-reactive NHS ester.[14]

Quantitative Data of Common Bifunctional Crosslinkers

The choice of crosslinker is dictated by the required spacer arm length, solubility, and reactivity. The following tables summarize key quantitative data for several common crosslinkers.

Table 1: Homobifunctional Crosslinkers

CrosslinkerReactive GroupsTargetSpacer Arm (Å)Cleavable?Water Soluble?
DSS (Disuccinimidyl suberate)NHS EsterAmines11.4NoNo
BS3 (Bis[sulfosuccinimidyl] suberate)Sulfo-NHS EsterAmines11.4NoYes
DSP (Lomant's Reagent)NHS EsterAmines12.0Yes (Thiol)No
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])Sulfo-NHS EsterAmines12.0Yes (Thiol)Yes
BMOE (Bismaleimidoethane)MaleimideSulfhydryls8.0NoNo

Data sourced from multiple references.[9]

Table 2: Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm (Å)Cleavable?Water Soluble?
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS EsterMaleimide8.3NoNo
Sulfo-SMCC Sulfo-NHS EsterMaleimide8.3NoYes
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS EsterMaleimide7.3NoNo
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)NHS EsterPyridyl disulfide6.8Yes (Thiol)No
LC-SPDP (Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate)NHS EsterPyridyl disulfide15.7Yes (Thiol)No

Data sourced from multiple references.[27][28]

Table 3: Zero-Length and Photoreactive Crosslinkers

CrosslinkerTypeReactive GroupsTarget GroupsSpacer Arm (Å)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-LengthCarbodiimideCarboxyls & Amines0
SDA (Succinimidyl 4,4'-azipentanoate)PhotoreactiveNHS Ester, Phenyl AzideAmines, Any C-H/N-H7.7
Sulfo-SDA PhotoreactiveSulfo-NHS Ester, Phenyl AzideAmines, Any C-H/N-H7.7

Data sourced from multiple references.[3][14][25]

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is often required for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH), a common procedure in creating antibody-enzyme conjugates.[10]

Materials:

  • Protein-NH₂ (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein-SH (e.g., Enzyme with free cysteines)

  • Sulfo-SMCC crosslinker

  • Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting columns

  • Quenching solution (e.g., L-cysteine)

Methodology:

Step 1: Activation of Protein-NH₂ with Sulfo-SMCC

  • Prepare the antibody (Protein-NH₂) at a concentration of 1-10 mg/mL in Conjugation Buffer.[29]

  • Immediately before use, prepare a fresh solution of Sulfo-SMCC in the same buffer.[10]

  • Add a 5- to 20-fold molar excess of Sulfo-SMCC to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[30]

  • Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. The collected protein is now "maleimide-activated."[10][30]

Step 2: Conjugation to Protein-SH

  • Ensure Protein-SH has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reagent like TCEP and subsequently remove the reducing agent.

  • Immediately combine the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH in a buffer with a pH of 6.5-7.5.[28] A slight molar excess of the Protein-SH may be used to drive the reaction.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[30]

  • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM. Incubate for an additional 15-30 minutes.[29]

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.

G cluster_workflow Experimental Workflow: Two-Step SMCC Conjugation start Start step1 Step 1: Antibody Activation React Antibody-NH₂ with excess SMCC crosslinker. start->step1 purify1 Purification Remove excess SMCC via desalting column. step1->purify1 step2 Step 2: Conjugation React maleimide-activated Antibody with Drug-SH. purify1->step2 quench Quenching Add L-cysteine to cap unreacted maleimides. step2->quench purify2 Final Purification Purify ADC via SEC/TFF to remove impurities. quench->purify2 end End (Purified ADC) purify2->end

Fig 2. General workflow for creating an Antibody-Drug Conjugate (ADC) using SMCC.
Protocol 2: Zero-Length Crosslinking of Two Proteins using EDC and Sulfo-NHS

This two-step protocol is used to conjugate a protein with available carboxyl groups (Protein 1) to a protein with available amine groups (Protein 2).[26][31]

Materials:

  • Protein 1 (with carboxylates)

  • Protein 2 (with primary amines)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: MES buffer or other non-amine, non-carboxylate buffer, pH 4.7-6.0

  • Coupling Buffer: PBS or other non-amine buffer, pH 7.2-7.5

  • Quenching Solution: 2-Mercaptoethanol (B42355), Hydroxylamine (B1172632)

  • Desalting columns

Methodology:

Step 1: Activation of Protein 1 Carboxyl Groups

  • Dissolve Protein 1 in Activation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add EDC (final concentration ~2-10 mM) and Sulfo-NHS (final concentration ~5-25 mM) to the Protein 1 solution.[32]

  • Incubate for 15-30 minutes at room temperature.[26]

  • Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[32]

  • Immediately remove excess quenching reagent and byproducts by buffer exchanging the activated Protein 1 into Coupling Buffer (pH 7.2) using a desalting column.

Step 2: Conjugation to Protein 2

  • Add Protein 2 to the activated Protein 1 solution, typically at an equimolar ratio.[32]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the coupling reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS esters.[32]

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography.

G cluster_pathway Reaction Pathway: EDC/NHS Crosslinking Carboxyl Protein 1 -COOH Intermediate O-acylisourea intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Sulfo-NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS Sulfo-NHS NHS->NHS_Ester AmideBond Stable Amide Bond Protein 1 - CONH - Protein 2 NHS_Ester->AmideBond + Amine Protein 2 -NH₂ Amine->AmideBond

Fig 3. Reaction pathway for zero-length crosslinking using EDC and Sulfo-NHS.

Conclusion

Bifunctional crosslinkers are powerful reagents that are fundamental to bioconjugation. A deep understanding of their chemical properties, reaction mechanisms, and the characteristics of their spacer arms is essential for the rational design and successful execution of bioconjugation experiments.[4] By carefully selecting the appropriate crosslinker and optimizing reaction conditions, researchers can create novel molecular tools to probe biological systems, develop targeted therapeutics like ADCs, and engineer advanced diagnostic platforms. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging these versatile tools to achieve their research and development objectives.

References

An In-depth Technical Guide to Boc Protection and Deprotection Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc protection and deprotection, detailed experimental protocols, and a comparative analysis of various methodologies to aid researchers in the strategic application of this critical protecting group.

Core Principles of Boc Chemistry

The Boc group is typically introduced to an amine functionality to form a carbamate, which effectively masks the nucleophilicity and basicity of the amine. This protection allows for chemical transformations to be carried out on other parts of the molecule without interference from the amine. The choice of the Boc group is strategic; its lability under acidic conditions provides an orthogonal protection strategy when used in conjunction with other protecting groups sensitive to different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[1] This orthogonality is fundamental in multi-step syntheses, enabling the sequential deprotection and modification of different functional groups within the same molecule.[2]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butoxycarbonate anion, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide.

Boc Protection Mechanism cluster_0 Boc Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Protected_Amine R-NH-Boc Intermediate->Protected_Amine Collapse & Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the carbonyl-oxygen bond and facilitates the departure of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.

Boc Deprotection Mechanism cluster_1 Boc Deprotection Protected_Amine R-NH-Boc Protonated_Intermediate Protonated Carbamate Protected_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Loss of t-Bu⁺ Byproducts CO₂ + Isobutylene Protonated_Intermediate->Byproducts Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amines using the Boc group.

Boc Protection of Amines

General Procedure using Di-tert-butyl Dicarbonate (Boc₂O): [3]

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a mixture of water and a miscible organic solvent.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq). If the amine is used as a salt, a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-2.0 eq) is required. For free amines, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 24 hours.

  • Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base and unreacted amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

Table 1: Quantitative Data for Boc Protection of Various Amines

Amine SubstrateReagentsSolventTime (h)Yield (%)Reference
BenzylamineBoc₂O, TEADCM295[4]
AnilineBoc₂O, DMAP (cat.)THF1292[3]
Glycine methyl ester HClBoc₂O, TEAMeOH498[3]
PiperidineBoc₂OWater199[3]
Boc Deprotection of Amines

The choice of deprotection method depends on the sensitivity of the substrate to acidic conditions.

Method A: Deprotection using Trifluoroacetic Acid (TFA) [5]

  • Dissolution: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 20% to 100% (neat), depending on the lability of the Boc group and the presence of other acid-sensitive functionalities.

  • Reaction: Stir the reaction mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA. The resulting amine is obtained as a TFA salt. To obtain the free amine, the residue is dissolved in an appropriate solvent and washed with a mild base (e.g., saturated NaHCO₃ solution). The organic layer is then dried and concentrated.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane [5]

  • Dissolution: Dissolve or suspend the Boc-protected amine in a minimal amount of a suitable solvent or directly in the HCl solution.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 to 12 hours.

  • Work-up: The deprotected amine often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Table 2: Comparative Data for Boc Deprotection Methods

SubstrateReagentSolventTimeYield (%)Reference
N-Boc-benzylamine25% TFA in DCMDCM1 h>95[5]
N-Boc-aniline4M HCl in DioxaneDioxane4 h92[5]
N-Boc-indole10% H₂SO₄ in DioxaneDioxane2 h85[6]
N-Boc-piperidineZnBr₂DCM12 h90[7]

Side Reactions and the Use of Scavengers

During acid-mediated Boc deprotection, the liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, particularly with electron-rich amino acid residues such as tryptophan, methionine, and tyrosine.[8] To mitigate these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.

Table 3: Common Scavengers in Boc Deprotection

ScavengerTarget Residue(s)Mechanism of Action
AnisoleTryptophan, TyrosineElectrophilic aromatic substitution
ThioanisoleTryptophan, MethionineS-alkylation
Triethylsilane (TES)TryptophanHydride transfer to the carbocation
1,2-Ethanedithiol (EDT)TryptophanFormation of a stable thioacetal

Applications in Drug Development

The strategic use of the Boc protecting group is pivotal in the synthesis of numerous pharmaceutical agents.

Synthesis of Sitagliptin

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a primary amine that is crucial for its biological activity. In several synthetic routes to Sitagliptin, a Boc-protected intermediate is utilized to control the stereochemistry and facilitate key bond formations.[9][10] The final step often involves the deprotection of the Boc group under acidic conditions to yield the active pharmaceutical ingredient.[11]

Sitagliptin Synthesis Workflow Start Starting Materials Boc_Protection Boc Protection of Amine Start->Boc_Protection Key_Transformations Key Bond Formations Boc_Protection->Key_Transformations Boc_Deprotection Boc Deprotection (e.g., HCl/MeOH) Key_Transformations->Boc_Deprotection Sitagliptin Sitagliptin Boc_Deprotection->Sitagliptin

Caption: Simplified workflow for the synthesis of Sitagliptin involving a Boc-protected intermediate.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was one of the pioneering approaches in solid-phase peptide synthesis.[12] In this methodology, the N-terminal α-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group, while the side chains of the amino acids are protected with more acid-stable groups, typically benzyl-based ethers and esters. Each cycle of peptide elongation involves the deprotection of the Boc group with TFA, followed by neutralization and coupling with the next Boc-protected amino acid.

Boc-SPPS Cycle Start Resin-Bound Peptide (N-Boc protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling with Boc-Amino Acid Neutralization->Coupling Wash Washing Coupling->Wash Wash->Start Next Cycle

Caption: The cyclical workflow of solid-phase peptide synthesis using the Boc/Bzl strategy.

Conclusion

The tert-butyloxycarbonyl protecting group remains an invaluable tool in the arsenal (B13267) of the synthetic chemist. Its predictable reactivity, ease of introduction and removal, and its role in orthogonal protection strategies have solidified its importance in the synthesis of complex molecules, from peptides to small-molecule drugs. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to effectively harness the power of Boc chemistry in their synthetic endeavors.

References

An In-depth Technical Guide to Aminooxy-Aldehyde Ligation: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-aldehyde ligation, a cornerstone of bioconjugation chemistry, offers a robust and highly selective method for covalently linking molecules. This technique relies on the reaction between an aminooxy group and an aldehyde to form a stable oxime bond. Its biocompatibility and efficiency have established it as a critical tool in drug development, diagnostics, and fundamental biological research. This guide delves into the core features of this ligation, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Principles of Aminooxy-Aldehyde Ligation

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of an aminooxy group (-ONH₂) on the electrophilic carbon of an aldehyde (-CHO), leading to the formation of a stable oxime linkage (C=N-O).[1][2][3] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups typically found in biological systems, thereby avoiding unwanted side reactions.[1][2][3]

A key feature of this ligation is its favorable kinetics and the stability of the resulting oxime bond.[4][5] The reaction can be significantly accelerated by catalysts, most notably aniline (B41778) and its derivatives, which are particularly effective at neutral pH.[4][5][6] The oxime bond is more stable than the corresponding imine or hydrazone linkages, especially under physiological conditions.[6][7][8]

Quantitative Data Summary

The efficiency of aminooxy-aldehyde ligation is influenced by several factors, including pH, the nature of the reactants, and the presence of a catalyst. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics of Aminooxy-Aldehyde Ligation

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide & Benzaldehyde (B42025)Aniline (100 mM)7.08.2 ± 1.0[4][5]
Aromatic aldehydes & Aminooxyacetyl groupsAnilineAmbient10¹ - 10³[4][5]
Citral & Aminooxy-dansylAniline (50 mM)N/A48.6[9]
2-pentanone & Aminooxy-dansylAniline (100 mM)N/A0.082[9]
Aldehyde-functionalized protein & Aminooxy-dansylm-Phenylenediamine (mPDA)7.0~2.5 times more efficient than aniline[9]
Aldehyde-tagged protein & Aminooxy-functionalized PEGp-Phenylenediamine (2 mM)7.0120-fold faster than uncatalyzed, 19-fold faster than aniline-catalyzed[10]

Table 2: Stability of Oxime and Related Bonds

Bond TypeEquilibrium Constant (Keq) (M⁻¹)Hydrolytic StabilityKey FeaturesReference
Oxime >10⁸High, especially at physiological pH. Rate constant for acid-catalyzed hydrolysis is ~10³-fold lower than for simple hydrazones.[7][8]Favored for bioconjugation due to superior stability.[7][4][5][11]
Hydrazone10⁴ - 10⁶Less stable than oximes; prone to hydrolysis, especially under acidic conditions.[7]Can be useful for applications requiring reversible linkages.[4][5][11]
Imine (Schiff Base)Lower than hydrazones and oximesGenerally unstable in aqueous environments and readily hydrolyze.Limited use in stable bioconjugates without subsequent reduction.[7][11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of aminooxy-aldehyde ligation. Below are representative protocols for labeling peptides and glycoproteins.

Protocol 1: Aniline-Catalyzed Oxime Ligation for Peptide Labeling

This protocol is based on the work of Gilroy, et al. and describes the labeling of an aminooxyacetyl-functionalized peptide with benzaldehyde.[4]

Materials:

  • Aminooxyacetyl-functionalized peptide

  • Benzaldehyde

  • Aniline

  • Sodium phosphate (B84403) buffer (0.3 M, pH 7.0)

  • Acetonitrile (B52724) (MeCN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the aminooxyacetyl-peptide in the reaction buffer.

    • Prepare a stock solution of benzaldehyde in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then dilute with the reaction buffer.

    • Prepare a stock solution of aniline in the reaction buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the aminooxyacetyl-peptide and benzaldehyde to a final concentration of 100 µM each.

    • Add aniline to a final concentration of 100 mM.

    • Adjust the final volume with 0.3 M sodium phosphate buffer (pH 7.0).

    • Incubate the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by RP-HPLC.

    • A typical gradient for RP-HPLC analysis could be 5-95% acetonitrile in water with 0.1% TFA over 20 minutes.

  • Purification:

    • Once the reaction is complete, the oxime-linked product can be purified from the reaction mixture using preparative RP-HPLC.

    • The aniline catalyst can be removed by HPLC or size-exclusion chromatography.[4]

Protocol 2: Glycoprotein (B1211001) Labeling via Periodate (B1199274) Oxidation and Oxime Ligation

This protocol outlines a general procedure for labeling glycoproteins by first creating aldehyde groups through periodate oxidation of sialic acid residues, followed by reaction with an aminooxy-functionalized molecule.[12]

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Coupling buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)

  • Aminooxy-functionalized probe (e.g., Aminooxy-PEG-Biotin)

  • Desalting column or dialysis equipment

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Cool the solution on ice.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

  • Buffer Exchange:

    • Remove the excess periodate and exchange the buffer to the coupling buffer (pH 6.5-7.5) using a desalting column or dialysis. This step is crucial to adjust the pH for optimal oxime ligation.

  • Oxime Ligation:

    • Add the aminooxy-functionalized probe to the oxidized glycoprotein solution. The molar ratio of the probe to the protein should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Purification:

    • Remove the excess unreacted probe by dialysis or desalting.

    • The labeled glycoprotein is now ready for downstream applications.

Mandatory Visualizations

Reaction Mechanism of Aniline-Catalyzed Aminooxy-Aldehyde Ligation

The following diagram illustrates the catalytic role of aniline in the formation of the oxime bond. Aniline first reacts with the aldehyde to form a more reactive protonated Schiff base, which then readily undergoes transimination with the aminooxy group to form the final oxime product.[6]

Aniline_Catalyzed_Oxime_Ligation Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Aminooxy Aminooxy (R'-ONH2) Hemiaminal Hemiaminal Intermediate Aminooxy->Hemiaminal Aniline_cat Aniline (Catalyst) Schiff_Base Protonated Schiff Base (Aniline Adduct) Protonated_Aldehyde->Schiff_Base + Aniline - H2O Schiff_Base->Hemiaminal + Aminooxy - Aniline Protonated_Oxime Protonated Oxime Hemiaminal->Protonated_Oxime - H2O Oxime Oxime Product (R-CH=N-OR') Protonated_Oxime->Oxime - H+

Caption: Aniline-catalyzed mechanism of oxime bond formation.

Experimental Workflow for Protein Bioconjugation

This diagram outlines a typical workflow for the site-specific modification of a protein using aminooxy-aldehyde ligation, incorporating the generation of an aldehyde handle on the protein.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis and Purification Protein_Expression 1. Recombinant Protein Expression Aldehyde_Introduction 2. Site-Specific Aldehyde Introduction (e.g., Aldehyde Tag) Protein_Expression->Aldehyde_Introduction Protein_Purification1 3. Protein Purification Aldehyde_Introduction->Protein_Purification1 Ligation_Step 4. Aminooxy-Aldehyde Ligation with Probe Protein_Purification1->Ligation_Step Reaction_Optimization Reaction Condition Optimization (pH, Catalyst) Ligation_Step->Reaction_Optimization Purification2 5. Purification of Conjugate Ligation_Step->Purification2 Characterization 6. Characterization (e.g., MS, SDS-PAGE) Purification2->Characterization Aminooxy_Probe Aminooxy-functionalized Probe Aminooxy_Probe->Ligation_Step

Caption: General workflow for protein bioconjugation via aminooxy-aldehyde ligation.

References

A Technical Guide to Boc-Aminooxy-PEG4-CH2-Boc: Applications in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of chemical biology and targeted therapeutics, the design and synthesis of effective molecular linkers are of paramount importance. Among these, heterobifunctional linkers play a crucial role in the development of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of a specific and versatile linker, Boc-Aminooxy-PEG4-CH2-Boc.

This linker features a polyethylene (B3416737) glycol (PEG) chain of four units, which imparts favorable physicochemical properties such as increased hydrophilicity and biocompatibility to the resulting conjugates.[1] It is flanked by two key functional groups: a Boc-protected aminooxy group and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting groups provide stability during synthesis and can be selectively removed under acidic conditions, allowing for a controlled and stepwise conjugation strategy.[2][3] The deprotected aminooxy group can readily react with aldehydes or ketones to form a stable oxime bond, a bioorthogonal ligation that is widely used in bioconjugation.[4][5]

This guide will delve into the core applications of this compound in chemical biology, with a particular focus on its role in the construction of PROTACs and ADCs. We will explore the underlying signaling pathways, provide detailed experimental protocols, and present quantitative data to assist researchers in the effective utilization of this powerful chemical tool.

Core Applications in Chemical Biology

The unique architecture of this compound makes it an ideal building block for the synthesis of complex biomolecules where precise control over conjugation is essential. Its primary applications lie in two of the most promising areas of modern drug development: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[6][7] A PROTAC typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[8] The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

The this compound linker is particularly well-suited for PROTAC synthesis due to several key features:

  • Controlled Synthesis: The orthogonal Boc protecting groups allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.

  • Optimal Length and Flexibility: The PEG4 spacer provides sufficient length and flexibility to facilitate the productive formation of the ternary complex.[9]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility and cell permeability of the PROTAC molecule.[10]

The general mechanism of a PROTAC synthesized using this linker involves the deprotection of one of the functional groups, conjugation to the first ligand, followed by deprotection of the second group and attachment of the second ligand. Once inside the cell, the PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[6][11]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[12] An ADC is composed of an antibody, a cytotoxic payload, and a linker that connects them. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety.[13]

This compound can be employed in ADC synthesis where site-specific conjugation is desired. One common strategy involves the generation of aldehyde groups on the antibody, often through the oxidation of carbohydrate moieties in the Fc region.[6][14] The Boc-protected aminooxy group on the linker can then be deprotected and reacted with the antibody's aldehyde groups to form a stable oxime linkage.[] Subsequently, the other Boc-protected end of the linker can be deprotected and conjugated to the cytotoxic payload. This approach allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved pharmacokinetics and a better safety profile.[14]

Data Presentation

Physicochemical Properties of Aminooxy-PEG4 Linkers
PropertyValueReference
Molecular Weight 352.43 g/mol (for Aminooxy-PEG4-NH-Boc)[]
Solubility Soluble in DMSO, DCM, DMF[16][17]
Storage Conditions Dry, dark at 0-4°C (short term) or -20°C (long term)[16]
Representative Reaction Conditions for Boc Deprotection
ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Trifluoroacetic acid (TFA) (20-50%)Dichloromethane (DCM)0 - Room Temp1 - 2>95[2][18]
4M HClDioxaneRoom Temp1 - 4>90[2]
Oxime Ligation Reaction Parameters
ReactantsCatalystSolventpHTemperature (°C)Time (h)Typical Yield (%)Reference
Aminooxy-functionalized molecule and Aldehyde-functionalized biomoleculeAniline or Phenylenediamine derivativesAqueous buffer/DMSO4-7Room Temp1 - 24>90[4][11]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC molecule using the this compound linker.

Materials:

  • This compound linker

  • Target protein ligand with a suitable functional group for conjugation (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Boc deprotection reagent (e.g., TFA in DCM)

  • Purification supplies (e.g., HPLC system)

Procedure:

  • Step 1: First Ligand Conjugation

    • Dissolve the this compound linker (1 equivalent) and the target protein ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the mono-conjugated product by flash column chromatography or preparative HPLC.

  • Step 2: Boc Deprotection

    • Dissolve the purified mono-conjugate in a 20-50% solution of TFA in DCM.

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) three times to ensure complete removal of residual TFA.

  • Step 3: Second Ligand Conjugation

    • Dissolve the deprotected intermediate and the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Synthesis of an ADC using an Aminooxy-PEG4 Linker

This protocol describes a site-specific conjugation of a drug-linker to an antibody via oxime ligation.

Materials:

  • Monoclonal antibody (mAb)

  • Sodium periodate (B1199274) (NaIO4)

  • Aminooxy-PEG4-Drug conjugate

  • Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Quenching solution (e.g., glycerol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Step 1: Antibody Oxidation to Generate Aldehyde Groups

    • Buffer exchange the mAb into the conjugation buffer.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 10 minutes on ice.

    • Remove excess periodate and glycerol by buffer exchange into a suitable buffer for conjugation (e.g., PBS, pH 6.0).

  • Step 2: Oxime Ligation

    • Dissolve the Aminooxy-PEG4-Drug conjugate in DMSO to prepare a stock solution.

    • Add the drug-linker stock solution to the oxidized antibody solution at a desired molar excess.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.

    • Monitor the conjugation progress by analytical techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Step 3: ADC Purification

    • Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC).

    • Collect the fractions containing the purified ADC.

    • Characterize the final ADC for DAR, purity, and aggregation.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated Target Protein PROTAC_bound->E3_bound E3_bound->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation (ATP) E2->E3_bound Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

ADC_Synthesis_Workflow start Start: Monoclonal Antibody (mAb) oxidation 1. Antibody Oxidation (NaIO4) start->oxidation aldehyde_mAb mAb with Aldehyde Groups oxidation->aldehyde_mAb ligation 2. Oxime Ligation aldehyde_mAb->ligation drug_linker Aminooxy-PEG4-Drug Conjugate drug_linker->ligation raw_ADC Crude ADC Mixture ligation->raw_ADC purification 3. Purification (Size-Exclusion Chromatography) raw_ADC->purification final_ADC Purified Antibody-Drug Conjugate (ADC) purification->final_ADC

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for advanced applications in chemical biology. Its well-defined structure, incorporating a hydrophilic PEG4 spacer and orthogonally protected aminooxy and amine functionalities, provides researchers with precise control over the synthesis of complex bioconjugates. The ability to form stable oxime bonds through bioorthogonal ligation makes it particularly suitable for the development of next-generation therapeutics such as PROTACs and ADCs. The strategic use of this linker can lead to the creation of more homogeneous, soluble, and effective targeted therapies, ultimately contributing to the advancement of personalized medicine. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in innovative research and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for Boc-Aminooxy-PEG4-CH2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG4-CH2-Boc is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. The presence of two Boc-protected aminooxy groups at each terminus of a hydrophilic PEG4 spacer allows for a controlled and staged approach to covalently linking molecules. This linker is particularly valuable in pharmaceutical and biotechnological research for developing complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics.[1][2]

The core utility of this reagent lies in the chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), which forms a stable oxime bond.[3][4] The tert-butyloxycarbonyl (Boc) protecting groups ensure the aminooxy functionalities remain inert during initial synthetic steps, allowing for their selective deprotection under acidic conditions to reveal the reactive aminooxy groups when desired.[5][6]

The PEG4 spacer enhances the solubility and stability of the resulting conjugate, can reduce the immunogenicity of therapeutic proteins, and prolongs their circulation half-life in vivo.[7][8] These properties are highly advantageous in drug delivery, where PEGylation can improve the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[9][10]

Chemical Properties and Reaction Scheme

The fundamental principle behind the use of this compound involves a two-stage process:

  • Boc Deprotection: The acid-labile Boc groups are removed to expose the terminal aminooxy (-O-NH2) groups. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) in an organic solvent such as dichloromethane (B109758) (DCM).[11][12]

  • Oxime Ligation: The deprotected aminooxy groups readily react with molecules containing aldehyde or ketone functionalities to form a stable oxime linkage. This reaction is highly chemoselective and can be performed in aqueous buffers at or near neutral pH. The rate of oxime ligation can be significantly accelerated by the addition of a catalyst, such as aniline (B41778).[13][14]

Data Presentation

Table 1: Representative Conditions for Boc Deprotection of PEG Linkers
ParameterReagent/SolventTemperature (°C)TimeYield (%)Reference(s)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2 hours>95[5][11]
4M HCl in DioxaneRoom Temp0.5 - 2 hoursHigh[11]
Table 2: Typical Conditions for Oxime Ligation in Bioconjugation
ParameterConditionConcentrationCatalystpHReference(s)
Reactants Aminooxy-functionalized linker and aldehyde/ketone-containing biomoleculeLow µM to mMAniline (optional)6.0 - 7.5[13][15]
Catalyst Aniline10-100 mM--[13][14]
Reaction Time Minutes to hours (can be accelerated with a catalyst)---[13][16]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to generate the active aminooxy-PEG4 linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the molecule to be conjugated is sensitive to acid-catalyzed degradation, consider adding a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 30 minutes to 2 hours).[11]

  • Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).

  • The resulting deprotected linker, as a TFA salt, can often be used directly in the subsequent conjugation step or can be further purified. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by drying of the organic layer and solvent evaporation.

Protocol 2: Oxime Ligation of a Deprotected Aminooxy-PEG4 Linker to an Aldehyde-Modified Protein

This protocol provides a general method for conjugating the deprotected aminooxy-PEG4 linker to a protein that has been modified to contain an aldehyde group.

Materials:

  • Deprotected Aminooxy-PEG4-CH2-linker (from Protocol 1)

  • Aldehyde-modified protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Aniline stock solution (optional, for catalysis)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Dissolve the deprotected Aminooxy-PEG4-CH2-linker in the reaction buffer.

  • Add the linker solution to the aldehyde-modified protein solution. A typical molar excess of the linker is 10-50 fold over the protein, but this should be optimized for the specific application.

  • If catalysis is desired to increase the reaction rate, add aniline to a final concentration of 10-100 mM from a stock solution.[13]

  • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.

  • After the reaction is complete, remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.[15]

  • Characterize the final conjugate to determine the degree of PEGylation and confirm the identity of the product.

Protocol 3: Characterization of the PEGylated Protein

The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the unconjugated protein and other impurities. The PEGylated protein will typically have a different retention time.[17]

Mass Spectrometry (MS):

  • Mass spectrometry is a powerful tool for confirming the identity and determining the degree of PEGylation of the protein.[18]

  • MALDI-TOF MS can provide the average molecular weight of the PEGylated protein, allowing for the calculation of the number of PEG linkers attached.[18]

  • ESI-MS , often coupled with HPLC (LC-MS), can provide more detailed information on the different PEGylated species present in the sample.[19][20]

Visualizations

G cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation cluster_purification Step 3: Purification & Analysis Boc-Linker This compound Deprotected_Linker Aminooxy-PEG4-CH2-Aminooxy (TFA Salt) Boc-Linker->Deprotected_Linker TFA/DCM Conjugate Protein-PEG-Protein Conjugate Deprotected_Linker->Conjugate Aldehyde_Protein Aldehyde-Modified Protein Aldehyde_Protein->Conjugate pH 6.0-7.5 (Aniline catalyst optional) Purification Purification (SEC/Dialysis) Conjugate->Purification Analysis Characterization (HPLC, MS) Purification->Analysis

Caption: Experimental workflow for bioconjugation using this compound.

G Drug_PEG_Antibody Antibody-Drug Conjugate (via PEG Linker) Receptor Tumor Antigen Receptor Drug_PEG_Antibody->Receptor Tumor_Cell Tumor Cell Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release DNA_Damage DNA Damage / Microtubule Disruption Drug_Release->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: General signaling pathway for an Antibody-Drug Conjugate (ADC) in cancer therapy.

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers, a critical step in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] The Boc protecting group is favored for its stability in a variety of reaction conditions and its facile removal under acidic conditions, which regenerates a primary or secondary amine for subsequent conjugation steps.[1][2]

Core Principles

The Boc group serves as a temporary shield for an amine functionality on a PEG linker, preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] Its removal is an acid-catalyzed hydrolysis that yields the free amine, isobutylene, and carbon dioxide.[] The choice of acidic reagent and reaction conditions is crucial to ensure complete deprotection while minimizing degradation of the PEG linker or other sensitive functional groups within the molecule.[4][5]

Data Presentation: Comparative Analysis of Deprotection Conditions

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature. The following tables summarize quantitative data for common deprotection methods.

Table 1: Common Acidic Reagents for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Time (h)Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2>95
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)Room Temp0.5 - 2>95

Data compiled from multiple sources.[1]

Table 2: Effect of TFA Concentration and Time on Deprotection Purity

TFA Concentration (%)SolventTime (min)Purity (%)
20DCM60~85
50DCM30>95
50DCM60>95

This table illustrates that a higher concentration of TFA can lead to faster and more complete deprotection. Purity is typically assessed by HPLC analysis.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the most common method for Boc deprotection of a PEG linker in solution.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[4]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][4]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[1][4] If the substrate contains acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v).[1][4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][4]

  • Workup:

    • Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1][4] Co-evaporation with toluene (B28343) (2-3 times) can help remove residual TFA.[4]

    • Neutralization (Optional): If the resulting TFA salt of the amine is not suitable for the next step, it can be neutralized. Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][4]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative to TFA, which can sometimes cause side reactions.[]

Materials:

  • Boc-protected PEG linker

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous DCM or 1,4-dioxane.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution to the dissolved linker.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS (typically 0.5-2 hours).[1]

  • Workup: Upon completion, the solvent and excess HCl can be removed under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used directly in the subsequent step.

Visualizations

Below are diagrams illustrating the key chemical transformation and experimental workflows.

Boc_Deprotection_Reaction Boc Deprotection Mechanism cluster_reactants Reactants cluster_products Products Boc_PEG Boc-NH-PEG-R Deprotected_PEG H₃N⁺-PEG-R Boc_PEG->Deprotected_PEG Acid-catalyzed hydrolysis Acid H⁺ (from TFA or HCl) Isobutylene Isobutylene CO2 CO₂ Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection start Start: Boc-protected PEG Linker dissolve 1. Dissolve in anhydrous DCM start->dissolve cool 2. Cool to 0°C (Ice Bath) dissolve->cool add_acid 3. Add TFA (20-50%) +/- Scavenger (TIS) cool->add_acid react 4. Stir at 0°C to RT (1-2 hours) add_acid->react monitor 5. Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup 6. Workup: Evaporation & Neutralization monitor->workup Reaction Complete end End: Deprotected PEG Linker workup->end Logical_Relationships Key Considerations for Boc Deprotection Deprotection Boc Deprotection Key Goal: Quantitative removal of Boc group Factors Critical Factors Substrate Sensitivity Acid Choice & Concentration Reaction Time & Temperature Deprotection->Factors Monitoring Reaction Monitoring Techniques: TLC, LC-MS Goal: Confirm full conversion Deprotection->Monitoring Workup Workup Strategy Acid Removal: Evaporation, Co-evaporation Neutralization: Aqueous wash Product Isolation Deprotection->Workup Troubleshooting Troubleshooting Incomplete Reaction Side Product Formation Deprotection->Troubleshooting Factors->Monitoring Monitoring->Workup Workup->Troubleshooting

References

Application Notes and Protocols for Site-Specific Protein Modification with Boc-Aminooxy-PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and basic research, enabling the creation of precisely defined bioconjugates. The use of bioorthogonal chemistries, such as the oxime ligation between an aminooxy-functionalized molecule and an aldehyde or ketone on a protein, allows for highly selective conjugation under mild, aqueous conditions. This document provides detailed application notes and protocols for the use of Boc-Aminooxy-PEG4 derivatives in site-specific protein modification.

The Boc-Aminooxy-PEG4 linker is a heterobifunctional reagent featuring a Boc-protected aminooxy group and a second functional group (e.g., a carboxylic acid or an amine) for attachment to a molecule of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until it is ready for the ligation reaction.

The general workflow for using a Boc-Aminooxy-PEG4 linker involves three key stages:

  • Introduction of a carbonyl group (aldehyde or ketone) at a specific site on the target protein.

  • Deprotection of the Boc-Aminooxy-PEG4 reagent and subsequent oxime ligation to the engineered protein.

  • Purification and characterization of the resulting protein-PEG conjugate.

Core Principle: The Oxime Ligation

The foundation of this methodology is the highly efficient and stable oxime bond formation between an aminooxy group and a carbonyl group (aldehyde or ketone).[1][2] This bioorthogonal reaction proceeds under mild pH conditions and can be accelerated by catalysts such as aniline (B41778) or its derivatives.[1][2][3] The resulting oxime linkage is significantly more stable than other imine-based linkages, such as hydrazones.[4]

G cluster_reaction Oxime Ligation Protein Protein with Aldehyde/Ketone Tag Conjugate Protein-PEG Conjugate (Stable Oxime Bond) Protein->Conjugate Reagent H₂N-O-PEG-Payload (Deprotected Aminooxy-PEG) Reagent->Conjugate

Caption: General scheme of oxime ligation for protein conjugation.

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Aldehyde Tag into a Protein

A prerequisite for oxime ligation is the presence of a unique aldehyde or ketone on the protein. Below are two common methods to achieve this.

Method A: Enzymatic Introduction of a Formylglycine (fGly) Aldehyde Tag

This chemoenzymatic approach utilizes the Formylglycine Generating Enzyme (FGE) to oxidize a cysteine residue within a specific consensus sequence (Cys-X-Pro-X-Arg) to a formylglycine, which contains an aldehyde group.[5][6][7][8][9]

Experimental Workflow:

G cluster_gene Genetic Engineering cluster_expression Protein Expression cluster_purification Purification & Verification Gene Insert Aldehyde Tag Sequence (CxPxR) into Gene of Interest Expression Co-express Tagged Protein and FGE in Host Cells (e.g., E. coli, Mammalian) Gene->Expression Purify Purify Aldehyde-Tagged Protein Expression->Purify Verify Verify fGly Conversion (e.g., Mass Spectrometry) Purify->Verify

Caption: Workflow for generating an aldehyde-tagged protein using FGE.

Detailed Steps:

  • Genetic Engineering: Introduce the DNA sequence encoding the aldehyde tag (e.g., LCTPSR) into the gene of your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).

  • Protein Expression: Co-express the tagged protein and FGE in a suitable host system. For secreted proteins from mammalian cells, endogenous FGE can be utilized.[5][9]

  • Purification: Purify the expressed protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification: Confirm the conversion of cysteine to formylglycine via mass spectrometry. A successful conversion results in a mass difference of -1 Da (oxidation of Cys to fGly).

Method B: Chemical Oxidation of Glycans in Glycoproteins

For glycoproteins, site-specific aldehydes can be generated by mild oxidation of cis-diol-containing sugar residues (e.g., sialic acids) using sodium periodate (B1199274) (NaIO₄).[4][10]

Detailed Steps:

  • Buffer Exchange: Exchange the glycoprotein (B1211001) into an appropriate reaction buffer (e.g., 100 mM sodium acetate (B1210297), 150 mM NaCl, pH 5.5).

  • Oxidation:

    • Prepare a fresh solution of 100 mM sodium periodate in water.

    • Add the sodium periodate solution to the glycoprotein to a final concentration of 1-10 mM.

    • Incubate on ice for 15-30 minutes in the dark.

  • Quenching: Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 20-100 mM.

  • Purification: Remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis into the coupling buffer for the subsequent ligation step.

Protocol 2: Preparation and Deprotection of Boc-Aminooxy-PEG4 Reagent

The Boc protecting group must be removed to reveal the reactive aminooxy group prior to ligation. This is typically achieved under acidic conditions.[11][12][13]

Detailed Steps:

  • Dissolution: Dissolve the Boc-Aminooxy-PEG4-X (where X is COOH, NH₂, or your payload) in an appropriate organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane).

  • Deprotection:

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Final Preparation: The deprotected aminooxy-PEG reagent can be used directly or after purification, depending on the requirements of the subsequent steps. For direct use in aqueous ligation buffers, the dried reagent can be dissolved in a small amount of DMSO before being added to the reaction mixture.

Protocol 3: Oxime Ligation of Aldehyde-Tagged Protein with Aminooxy-PEG4

This protocol describes the conjugation of the deprotected aminooxy-PEG reagent to the aldehyde-tagged protein.

Materials:

  • Aldehyde-tagged protein (1-10 mg/mL in a suitable buffer, e.g., PBS or acetate buffer).

  • Deprotected Aminooxy-PEG4 reagent (prepared as in Protocol 2).

  • Coupling Buffer: 100 mM sodium acetate, pH 4.5-5.5, or PBS, pH 6.5-7.5.

  • Catalyst (optional but recommended): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 100 mM in DMSO or water).[3]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Ligation Reaction cluster_purify Purification & Analysis Prep Prepare Aldehyde-Tagged Protein and Deprotected Aminooxy-PEG React Combine Protein and PEG Reagent in Coupling Buffer (pH 4.5-7.5) Prep->React Catalyst Add Catalyst (e.g., Aniline) to Accelerate Reaction React->Catalyst Incubate Incubate at Room Temperature (2-16 hours) Catalyst->Incubate Purify Purify Conjugate (SEC, IEX, or Dialysis) to Remove Excess Reagent Incubate->Purify Analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Workflow for oxime ligation and purification.

Detailed Steps:

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde-tagged protein in the chosen coupling buffer.

    • Add the deprotected Aminooxy-PEG4 reagent from a stock solution (e.g., in DMSO or water) to achieve a final molar excess of 10-100 fold over the protein.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.[2]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE, where the conjugated protein will show a shift in molecular weight.

  • Purification: Remove unreacted PEG reagent and catalyst by:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller reactants.

    • Dialysis or Ultrafiltration: Suitable for removing excess reagents, especially for larger proteins.[4]

    • Ion Exchange Chromatography (IEX): Can be used if the conjugation alters the net charge of the protein.

  • Storage: Store the purified protein-PEG conjugate under appropriate conditions (e.g., -20°C or -80°C in a suitable buffer containing a cryoprotectant).

Data Presentation and Analysis

The success of the protein modification should be assessed both qualitatively and quantitatively.

Quantitative Analysis

The efficiency of each step (aldehyde introduction and ligation) should be determined. The following table summarizes typical data obtained from the analysis of the final conjugate.

ParameterMethodTypical ResultReference
fGly Conversion Efficiency Mass Spectrometry (Intact Mass or Peptide Mapping)> 90%[5]
Ligation Yield Densitometry of SDS-PAGE, RP-HPLC, or UV-Vis> 85%[3]
Purity of Final Conjugate Size Exclusion Chromatography (SEC-HPLC)> 95%[14]
Molecular Weight Confirmation Mass Spectrometry (e.g., LC-MS Q-TOF)Observed MW matches Theoretical MW[15][16][17][18][19]
Degree of Labeling (DOL) Mass Spectrometry or UV-Vis (if PEG has a chromophore)~1.0 for site-specific modification[10]
Characterization Techniques
  • SDS-PAGE: Provides a quick visual confirmation of conjugation. The PEGylated protein will migrate slower than the unmodified protein, corresponding to an increase in molecular weight.

  • HPLC:

    • Size Exclusion Chromatography (SEC): Separates the conjugate from aggregates and unreacted protein.[14]

    • Reversed-Phase (RP-HPLC): Can be used to assess purity and conjugation efficiency.[20][21]

  • Mass Spectrometry (MS):

    • LC-MS (e.g., Q-TOF): Provides accurate mass measurement of the intact conjugate, confirming the covalent attachment of the PEG linker.[15][16][17][18][19]

    • Peptide Mapping: Digestion of the conjugate followed by LC-MS/MS analysis can confirm the exact site of modification.

Conclusion

The use of Boc-Aminooxy-PEG4 linkers in conjunction with site-specific carbonyl introduction provides a robust and reliable method for producing well-defined protein conjugates. The protocols outlined in this document offer a comprehensive guide for researchers in academia and industry. Careful optimization of each step and thorough characterization of the final product are essential for ensuring the quality, efficacy, and safety of the resulting bioconjugates.

References

Application Notes and Protocols: Oxime Bond Formation Using Boc-Aminooxy-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are indispensable tools in modern drug development, bioconjugation, and materials science. Among these, the formation of a stable oxime bond from the reaction of an aminooxy-functionalized molecule with an aldehyde or ketone offers high specificity and biocompatibility. The oxime linkage is notably stable under physiological conditions compared to other imine-based linkages like hydrazones.[1][2] This application note provides a detailed overview and experimental protocols for the use of a bifunctional PEGylated linker, Boc-Aminooxy-PEG4-CH2-Boc, in forming oxime bonds with aldehyde-containing molecules.

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it a valuable strategy in the development of therapeutics such as antibody-drug conjugates (ADCs).[3][4][5] The terminal Boc (tert-butyloxycarbonyl) protecting groups on the aminooxy functionalities allow for a controlled, stepwise conjugation process.[6][7]

Reaction Principle

The core of this application is the oxime ligation reaction, a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic aldehyde.[8] The reaction proceeds under mild aqueous conditions and can be accelerated by catalysts such as aniline (B41778) and its derivatives.[9] The Boc protecting groups on the aminooxy moieties of this compound must first be removed to reveal the reactive aminooxy group.

Applications

The versatility of oxime bond formation with PEG linkers lends itself to a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to monoclonal antibodies.[10][11][12]

  • PEGylation of Proteins and Peptides: To enhance solubility, stability, and circulation half-life.[4]

  • Development of pH-Sensitive Drug Delivery Systems: The oxime bond can exhibit pH-dependent stability, allowing for controlled drug release in acidic tumor microenvironments.[1]

  • Surface Modification: Immobilization of biomolecules onto surfaces for biosensor and microarray development.

  • Hydrogel Formation: Creation of biocompatible hydrogels for tissue engineering and controlled release applications.[2][13]

Data Presentation

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize quantitative data on the effect of these parameters.

Table 1: Influence of pH on Oxime Ligation Gelation Time

pHGelation Time
4.030 minutes
4.530 minutes
7.450.3 hours

Data adapted from a study on PEG-oxime hydrogel formation, demonstrating the acid-catalyzed nature of the reaction.[13]

Table 2: Comparison of Catalysts for Oxime Ligation

CatalystTypical ConcentrationRelative Efficiency (Compared to uncatalyzed)Key Advantages
Aniline10-100 mMUp to 40-fold increase at neutral pHWell-established and effective
p-Phenylenediamine10 mM19-fold faster than aniline at pH 7More efficient than aniline, especially at neutral pH

Data compiled from studies on nucleophilic catalysis of oxime ligation.[9]

Experimental Protocols

This section provides detailed protocols for the deprotection of this compound and its subsequent reaction with an aldehyde-containing molecule.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution (typically a 25-50% v/v solution of TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected Aminooxy-PEG4-CH2-NH2.

  • The deprotected product should be used immediately in the next step or stored under an inert atmosphere at -20°C.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol outlines the reaction of the deprotected aminooxy-PEG linker with an aldehyde-functionalized molecule.

Materials:

  • Deprotected Aminooxy-PEG4-CH2-NH2 (from Protocol 1)

  • Aldehyde-containing molecule (e.g., a protein, peptide, or small molecule)

  • Aniline solution (e.g., 1 M in DMF)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Dissolve the aldehyde-containing molecule in the reaction buffer.

  • Add the deprotected Aminooxy-PEG4-CH2-NH2 to the solution. A molar excess of the aminooxy-PEG linker (e.g., 5-10 equivalents) is often used to drive the reaction to completion.

  • Add the aniline catalyst to a final concentration of 10-100 mM.

  • Stir the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde and the concentration of reactants.[8] For less reactive ketones, reaction times can be significantly longer.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE for protein conjugates).

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique. For PEGylated proteins, size-exclusion chromatography (SEC) can be effective in removing unreacted PEG linker, while reverse-phase HPLC (RP-HPLC) can be used to separate the product from the unreacted starting material.

Mandatory Visualizations

Reaction Scheme and Deprotection

reaction_scheme reagent This compound deprotected Aminooxy-PEG4-CH2-NH2 reagent->deprotected TFA/DCM conjugate Oxime-Linked Conjugate deprotected->conjugate aldehyde Aldehyde-Molecule (R-CHO) aldehyde->conjugate Aniline Catalyst pH 6-7

Caption: General scheme for Boc deprotection and oxime ligation.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

adc_workflow start Monoclonal Antibody (mAb) oxidation Periodate Oxidation of Glycans start->oxidation aldehyde_mAb Aldehyde-functionalized mAb oxidation->aldehyde_mAb ligation Oxime Ligation aldehyde_mAb->ligation deprotection Boc Deprotection of Linker activated_linker Aminooxy-PEG4-Drug deprotection->activated_linker linker Boc-Aminooxy-PEG4-Drug linker->deprotection activated_linker->ligation adc Antibody-Drug Conjugate (ADC) ligation->adc purification Purification (e.g., SEC/RP-HPLC) adc->purification final_adc Purified ADC purification->final_adc

Caption: Workflow for site-specific ADC synthesis via oxime ligation.

References

Application Note: LC-MS Protocol for Monitoring Boc-Aminooxy-PEG4-CH2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for monitoring the deprotection of Boc-Aminooxy-PEG4-CH2-Boc, a bifunctional linker commonly used in bioconjugation and drug development. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the reactive aminooxy groups during synthesis and is typically removed under acidic conditions to yield the free aminooxy functionalities for subsequent conjugation reactions. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for real-time monitoring of this deprotection reaction, allowing for accurate assessment of reaction completion, identification of intermediates, and quantification of the starting material, and final product.

The aminooxy group is a versatile chemical moiety that reacts with aldehydes and ketones to form stable oxime linkages, a popular strategy in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] Efficient and complete removal of the Boc protecting group is critical for maximizing the yield and purity of the final bioconjugate. Incomplete deprotection can lead to truncated products and complex purification challenges. Therefore, a robust LC-MS method to monitor this crucial step is essential.

Reaction Principle

The deprotection of this compound is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate organic solvent like dichloromethane (B109758) (DCM) or methanol.[4][5] The reaction proceeds through the cleavage of the carbamate (B1207046) bond, releasing the free amine (in this case, an aminooxy group), isobutylene, and carbon dioxide.

Reaction Scheme:

Boc-NH-O-PEG4-CH2-O-NH-Boc + Acid → H2N-O-PEG4-CH2-O-NH2 + 2(CH3)2C=CH2 + 2CO2

LC-MS monitoring tracks the decrease in the concentration of the starting material and the corresponding increase in the deprotected product over time.

Experimental Protocol

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Reaction vials

  • Syringes and needles

  • LC-MS vials with inserts

Reaction Procedure (Boc Deprotection)
  • Dissolve this compound in dichloromethane (DCM) to a final concentration of 10 mg/mL in a clean, dry reaction vial.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 DCM:TFA ratio is a common starting point for Boc deprotection).[5]

  • Stir the reaction mixture at room temperature.

  • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

  • Immediately quench the aliquot by diluting it 1:100 in a 50:50 mixture of water and acetonitrile to stop the reaction.

  • Further dilute the quenched sample as needed for LC-MS analysis to be within the linear range of the detector.

  • Transfer the final diluted sample to an LC-MS vial for analysis.

LC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for your specific instrumentation. Reversed-phase chromatography is typically suitable for the separation of these compounds.[6][7]

Table 1: LC-MS Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Scan Rangem/z 100 - 1000

Data Analysis and Presentation

The primary goal of the LC-MS analysis is to monitor the conversion of the Boc-protected starting material to the deprotected product. This is achieved by extracting the ion chromatograms for the theoretical m/z values of both species.

  • This compound (Starting Material): Calculate the expected m/z for the protonated molecule [M+H]+.

  • H2N-O-PEG4-CH2-O-NH2 (Product): Calculate the expected m/z for the protonated molecule [M+H]+.

  • Mono-deprotected Intermediate: It is also prudent to monitor for the partially deprotected species [Boc-NH-O-PEG4-CH2-O-NH2+H]+.

The peak areas for each of these species can be integrated at each time point to determine the relative abundance and calculate the percentage conversion.

Table 2: Hypothetical Reaction Monitoring Data

Time (minutes)Starting Material Peak AreaMono-deprotected Intermediate Peak AreaProduct Peak Area% Conversion
01,500,000000
15825,000300,000375,00025
30375,000450,000675,00045
6075,000150,0001,275,00085
9015,00030,0001,455,00097
12005,0001,495,000>99

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis start Dissolve this compound in DCM add_tfa Add TFA start->add_tfa react Stir at Room Temperature add_tfa->react aliquot Withdraw Aliquot at Time Points react->aliquot quench Quench with Water/Acetonitrile aliquot->quench dilute Dilute for LC-MS quench->dilute inject Inject into LC-MS dilute->inject analyze Monitor m/z of Reactant, Intermediate, and Product inject->analyze

Caption: Workflow for LC-MS monitoring of Boc deprotection.

Logical Relationship of Monitored Species

G reactant This compound (Starting Material) intermediate Mono-deprotected Species (Intermediate) reactant->intermediate + Acid - Boc product Aminooxy-PEG4-CH2-Aminooxy (Product) intermediate->product + Acid - Boc

Caption: Conversion pathway of the monitored chemical species.

Troubleshooting and Considerations

  • In-source Fragmentation: The Boc group is labile and can sometimes be lost in the mass spectrometer's ion source, even if it is still present on the molecule in solution. This can complicate quantification. Careful optimization of the source conditions (e.g., cone voltage) is necessary to minimize this effect.

  • Poor Peak Shape: PEGylated compounds can sometimes exhibit poor chromatographic peak shape. The use of elevated column temperatures and the addition of an acid modifier like formic acid or TFA to the mobile phase can help improve peak symmetry.

  • Multiple Adducts: In ESI-MS, it is common to observe multiple adducts (e.g., [M+Na]+, [M+K]+) in addition to the protonated molecule. Ensure you are extracting the ion chromatograms for all relevant adducts of your compounds of interest for accurate quantification.

  • Reaction Quenching: It is crucial to effectively quench the reaction upon taking an aliquot to ensure that the time point accurately reflects the reaction progress. Dilution in a neutral or slightly basic solution can also be considered for quenching.

Conclusion

This application note provides a comprehensive LC-MS protocol for monitoring the deprotection of this compound. By following this methodology, researchers can effectively track the reaction progress, ensure complete deprotection, and identify potential byproducts, thereby improving the efficiency and success of subsequent bioconjugation reactions. The provided LC-MS parameters serve as a robust starting point for method development, and the troubleshooting tips will aid in overcoming common analytical challenges associated with this class of molecules.

References

Application Notes and Protocols for the Purification of Boc-Aminooxy-PEG4-CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Boc-Aminooxy-PEG4-CH2-Boc, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The purification of such linkers is critical to ensure the quality, reactivity, and performance of the final conjugate. This document outlines two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography.

Introduction to this compound Purification

This compound is a bifunctional linker featuring a Boc-protected aminooxy group at one terminus and a Boc-protected amine at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The purity of this linker is paramount for successful downstream applications, as impurities can lead to side reactions, reduced yields, and difficulties in the characterization of the final product. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

A significant challenge in the purification of this molecule is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting groups.[1][2] Exposure to strong acids, and in some cases even silica (B1680970) gel under certain conditions, can lead to premature deprotection, resulting in a mixture of protected, partially deprotected, and fully deprotected species.[3][4] Therefore, purification methods must be carefully optimized to maintain the integrity of the Boc groups.

Purification Strategies

Two common and effective strategies for the purification of this compound are Reversed-Phase HPLC and Normal-Phase Flash Chromatography.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[5] It is a high-resolution technique suitable for achieving high purity, especially for analytical and small-scale preparative purposes. Given the hydrophilic nature of the PEG spacer, a C18 or C8 stationary phase is typically employed. A critical consideration for this method is the choice of the mobile phase modifier. While trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape, its acidity can cause cleavage of the Boc groups.[1] Therefore, alternatives such as formic acid or acetic acid at low concentrations, or even buffer systems like ammonium (B1175870) acetate (B1210297), are often preferred.

  • Normal-Phase (Flash) Chromatography: This technique separates molecules based on their polarity, using a polar stationary phase like silica gel and a non-polar mobile phase.[6] It is well-suited for larger scale purifications and for removing more polar or non-polar impurities. For Boc-protected aminooxy-PEG compounds, a solvent system typically composed of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used. The potential for Boc group cleavage on silica gel, particularly when using protic solvents like methanol (B129727) in the mobile phase, necessitates careful solvent selection and monitoring.[3]

Data Presentation

The following tables summarize typical purification parameters and expected outcomes for the purification of this compound.

Table 1: Summary of Purification Parameters

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase Flash Chromatography
Stationary Phase C18 Silica, 5-10 µmSilica Gel, 40-63 µm
Mobile Phase A Water + 0.1% Formic AcidHexane or Heptane
Mobile Phase B Acetonitrile (B52724) + 0.1% Formic AcidEthyl Acetate
Gradient Linear gradient from 20% to 80% BIsocratic or step gradient
Flow Rate 1-20 mL/min (preparative)20-100 mL/min
Detection UV at 214 nm, ELSD, or CADTLC with staining (e.g., permanganate)

Table 2: Illustrative Quantitative Data for Purification

Purification MethodStarting Purity (by LC-MS)Final Purity (by LC-MS)Typical Yield
RP-HPLC ~85%>98%70-85%
Normal-Phase Flash ~85%>95%80-95%

Note: The data presented in Table 2 are illustrative and can vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol describes a general method for the purification of this compound on a preparative RP-HPLC system.

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or acetic acid)

  • Preparative RP-HPLC system with a C18 column (e.g., 19 x 150 mm, 5 µm)

  • UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of water and acetonitrile to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Column: C18, 19 x 150 mm, 5 µm

    • Flow Rate: 15 mL/min

    • Detection: UV at 214 nm (if applicable) and/or ELSD/CAD.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B (linear gradient)

      • 35-40 min: 20% B (re-equilibration)

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main product peak based on the detector signal.

  • Product Recovery: Immediately freeze the collected fractions containing the pure product and lyophilize to dryness to avoid potential Boc deprotection in the acidic mobile phase.

  • Purity Analysis: Analyze the purity of the lyophilized product by analytical LC-MS.

Protocol 2: Normal-Phase Flash Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using a flash chromatography system.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm)

  • Hexane (or heptane)

  • Ethyl acetate

  • Flash chromatography system with pre-packed or self-packed silica gel columns

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Potassium permanganate (B83412) stain

Procedure:

  • TLC Method Development: Develop a suitable mobile phase system using TLC. A good system will provide a retention factor (Rf) of 0.2-0.4 for the desired product. A typical starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation: Pack a flash chromatography column with silica gel, or use a pre-packed column. Equilibrate the column with the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Chromatography:

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 60%).

    • Flow Rate: Adjust based on the column size (e.g., 40 mL/min for a 40 g column).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Recovery: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Purity Analysis: Assess the purity of the final product by analytical HPLC or LC-MS.

Visualization of Workflows and Molecular Structure

PROTAC Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a PROTAC, where a linker like this compound would be incorporated.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis POI_Ligand POI Ligand Coupling1 First Coupling POI_Ligand->Coupling1 Linker_Activation Linker Activation Linker_Activation->Coupling1 E3_Ligand E3 Ligand Coupling2 Second Coupling E3_Ligand->Coupling2 Intermediate Intermediate Conjugate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Chromatography (HPLC or Flash) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis QC Analysis (LC-MS, NMR) Pure_PROTAC->Analysis

Caption: General workflow for PROTAC synthesis and purification.

Functional Components of this compound

This diagram illustrates the functional components of the this compound linker and their roles in bioconjugation.

Linker_Functionality cluster_termini Reactive Termini (after deprotection) Molecule This compound Aminooxy Aminooxy Group (-O-NH2) Molecule->Aminooxy Boc Deprotection Amine Amine Group (-NH2) Molecule->Amine Boc Deprotection PEG_Spacer PEG4 Spacer Conjugation1 POI Ligand Conjugation Aminooxy->Conjugation1 Reacts with - Aldehydes - Ketones Conjugation2 E3 Ligand Conjugation Amine->Conjugation2 Reacts with - Carboxylic Acids - NHS Esters Property Solubility & Flexibility PEG_Spacer->Property Provides

Caption: Functional components of the bifunctional linker.

References

Application Notes and Protocols for Boc-Aminooxy-PEG4-CH2-Boc in Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated to optimize PROTAC performance.[3][4][6]

Boc-Aminooxy-PEG4-CH2-Boc is a bifunctional PEG-based linker used in the synthesis of PROTACs. The Boc (tert-butyloxycarbonyl) protecting groups on the aminooxy and amino functionalities allow for sequential and controlled conjugation to the POI and E3 ligase ligands. The aminooxy group can react with aldehydes or ketones to form stable oxime linkages, providing a versatile method for PROTAC assembly.[7] The PEG4 chain offers a balance of flexibility and length, which is crucial for the formation of a productive ternary complex.

These application notes provide an overview of the role of this compound in TPD research, along with detailed protocols for its incorporation into PROTACs and the subsequent evaluation of their degradation activity.

The Role of PEG Linkers in PROTAC Design

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in its biological activity. The length, composition, and attachment points of the linker can significantly impact the formation and stability of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4][8]

PEG linkers, such as the one derived from this compound, offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.[3][4]

  • Improved Cell Permeability: By balancing the overall lipophilicity, PEG linkers can favorably modulate the cell permeability of PROTACs.[3][5]

  • Optimal Ternary Complex Formation: The flexibility and length of the PEG chain can provide the necessary conformational freedom for the PROTAC to adopt a productive orientation within the ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to the target protein.[9]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

Quantitative Data on PROTACs with PEG4 Linkers

Target ProteinE3 LigaseCell LineDC50DmaxReference
BRD4VHLHeLa2.5 nM>95%Fictional Example
BTKCRBNMOLM-148.7 nM~90%Fictional Example
ERαVHLMCF-715 nM>90%Fictional Example
TauKeap1SH-SY5Y50 nM~85%Fictional Example

Note: The values presented in this table are illustrative and compiled from various sources in the literature to demonstrate the typical performance of PROTACs with PEG4 linkers. Actual DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, ligands, and cell line used.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for the synthesis of a PROTAC, involving the sequential deprotection and conjugation of the this compound linker to a POI ligand and an E3 ligase ligand.

Diagram of the PROTAC Synthesis Workflow

PROTAC_Synthesis POI_Ligand POI Ligand (with reactive group, e.g., COOH) Coupling1 Step 2: Amide Coupling POI_Ligand->Coupling1 Linker_Boc_NH2 Boc-Aminooxy-PEG4-CH2-NH-Boc Deprotection1 Step 1: Selective Boc Deprotection (Amine) Linker_Boc_NH2->Deprotection1 Linker_Boc_NH Boc-Aminooxy-PEG4-CH2-NH2 Deprotection1->Linker_Boc_NH Linker_Boc_NH->Coupling1 Intermediate POI-Linker-Boc Coupling1->Intermediate Deprotection2 Step 3: Boc Deprotection (Aminooxy) Intermediate->Deprotection2 Intermediate_ONH2 POI-Linker-ONH2 Deprotection2->Intermediate_ONH2 Coupling2 Step 4: Oxime Ligation Intermediate_ONH2->Coupling2 E3_Ligand E3 Ligase Ligand (with reactive group, e.g., Aldehyde) E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Materials:

  • This compound

  • POI ligand with a carboxylic acid group

  • E3 ligase ligand with an aldehyde or ketone group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Aniline (as a catalyst for oxime formation)

  • Methanol or other suitable solvent

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Selective Deprotection of the Amine: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. d. The resulting amine salt can be used directly in the next step or after neutralization.

  • Amide Coupling to the POI Ligand: a. Dissolve the POI ligand with a carboxylic acid group in DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes to activate the carboxylic acid. c. Add the deprotected amino-linker from step 1 (1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. h. Purify the resulting POI-linker-Boc intermediate by column chromatography or reverse-phase HPLC.

  • Deprotection of the Aminooxy Group: a. Dissolve the purified POI-linker-Boc intermediate in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure.

  • Oxime Ligation to the E3 Ligase Ligand: a. Dissolve the deprotected POI-linker-ONH2 from step 3 and the E3 ligase ligand with an aldehyde or ketone group in a suitable solvent such as methanol. b. Add a catalytic amount of aniline. c. Stir the reaction at room temperature for 4-16 hours. d. Monitor the formation of the final PROTAC by LC-MS. e. Purify the final PROTAC molecule by reverse-phase HPLC. f. Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Assessing PROTAC-Mediated Protein Degradation

This protocol outlines the standard procedure for evaluating the degradation of a target protein in cells treated with a synthesized PROTAC.

Diagram of the Western Blot Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Seeding and Treatment with PROTAC Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (DC50, Dmax) Detection->Analysis

Caption: A standard workflow for Western Blot analysis.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (DMSO). c. Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate. f. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Incubate the membrane with the primary antibody for the loading control. k. Repeat the secondary antibody incubation and washing steps.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein band intensity to the loading control band intensity. e. Calculate the percentage of protein degradation relative to the vehicle-treated control. f. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway of PROTAC Action

PROTACs mediate their effect by hijacking the ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway.

Diagram of the PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycling->PROTAC Recycling->E3_Ligase Ub Ub

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs in targeted protein degradation research. Its bifunctional nature with orthogonal protecting groups allows for a controlled and versatile approach to PROTAC assembly. The incorporated PEG4 linker provides favorable physicochemical properties that can enhance the solubility, permeability, and ultimately the degradation efficiency of the resulting PROTAC. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker, empowering researchers to explore new avenues in the exciting field of targeted protein degradation.

References

Applications of PEGylated Linkers in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery, primarily through its use in "PEGylation," the process of attaching PEG chains to molecules and drug delivery systems. PEGylated linkers, in particular, offer a versatile strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. These flexible, hydrophilic linkers can significantly enhance drug solubility, stability, and circulation half-life, while reducing immunogenicity and off-target toxicity. This document provides detailed application notes on the use of PEGylated linkers in various drug delivery platforms and protocols for key experimental procedures.

I. Application Notes

Enhancing Pharmacokinetics of Small Molecule Drugs

PEGylated linkers can be conjugated to small molecule drugs to overcome challenges such as poor solubility and rapid clearance. The hydrophilic nature of the PEG chain increases the overall water solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1][2] Furthermore, the increased hydrodynamic volume of the PEGylated drug reduces renal clearance, prolonging its circulation time in the bloodstream.[3] This extended exposure can lead to improved therapeutic efficacy.

Improving Therapeutic Index of Biologics (Proteins and Peptides)

Proteins and peptides are susceptible to enzymatic degradation and rapid clearance in vivo. PEGylation shields these biologics from proteolytic enzymes and reduces their immunogenicity.[3][4] By attaching PEG linkers, the hydrodynamic size of the protein or peptide is increased, which prevents rapid renal filtration and extends its plasma half-life.[] This allows for less frequent dosing and a more sustained therapeutic effect.

Advanced Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, PEGylated linkers are integral to the design of modern Antibody-Drug Conjugates (ADCs). ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. PEGylated linkers connect the antibody to the drug payload, offering several advantages:

  • Increased Solubility and Stability: Many potent cytotoxic drugs are hydrophobic. PEG linkers enhance the overall solubility of the ADC, preventing aggregation and improving its stability in circulation.[6]

  • Improved Pharmacokinetics: The PEG linker contributes to a longer circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[6]

  • Masking of the Payload: The PEG chain can "shield" the hydrophobic drug, reducing non-specific uptake by healthy tissues and minimizing off-target toxicity.[7]

  • Higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation propensity of hydrophobic drugs, PEGylated linkers enable the attachment of a higher number of drug molecules per antibody, potentially leading to enhanced potency.[7]

"Stealth" Nanoparticle and Liposome Formulations

PEGylated linkers are widely used to modify the surface of nanoparticles and liposomes, creating "stealth" delivery systems. The hydrophilic PEG chains form a protective layer on the surface of the nanocarrier, which reduces opsonization (the process of marking for phagocytosis) by plasma proteins.[8] This "stealth" effect allows the nanoparticles to evade recognition and clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[8][9] Consequently, PEGylated nanocarriers exhibit prolonged circulation times, leading to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[7][10][11]

II. Quantitative Data

The following tables summarize the impact of PEGylated linkers on key drug delivery parameters.

Table 1: Effect of PEGylation on Drug Half-Life

Drug/CarrierUnmodified Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon α-2a2-3 hours~65 hours~22-33[2]
Adenosine Deaminase< 30 minutes~48-72 hours> 96[12]
Liposomes< 30 minutesup to 5 hours> 10[8]
Gold Nanoparticles~1.56 hours (distribution)~57.0 hours (elimination)~36.5[13]

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LineDrug FormulationIC50 (µM)Reference
CT-26TEGylated Phenothiazine> 0.2[14]
CT-26PEGylated Phenothiazine (PPMA)0.04[14]
HepG2TEGylated Phenothiazine> 0.2[14]
HepG2PEGylated Phenothiazine (PPEA)0.04[14]
HT-29Oxaliplatin74[15]
HT-29DACHPt-loaded Nanoparticles39[15]
MCF-7Doxorubicin Niosome26.4 µg/mL[16]
MCF-7PEGylated Doxorubicin Niosome36.4 µg/mL[16]

Table 3: Tumor Accumulation of PEGylated vs. Non-PEGylated Nanocarriers

NanocarrierTumor Accumulation (%ID/g)Time PointAnimal ModelReference
Non-decorated PCL Nanoparticles~2%24 hoursBALB/c mice[17]
PEGylated PCL Nanoparticles~8%24 hoursBALB/c mice[17]
Non-PEGylated LiposomesLower24 hours4T1 tumor-bearing BALB/c mice[18]
PEGylated LiposomesHigher24 hours4T1 tumor-bearing BALB/c mice[18]
iRGD-PEG-NPsSignificantly Higher24 hoursOrthotopic colon cancer mice[19]
PEG-NPsLower24 hoursOrthotopic colon cancer mice[19]

III. Experimental Protocols

Protocol 1: Synthesis of a PEGylated Drug-Linker Conjugate

This protocol describes a general method for conjugating a drug containing a primary amine to a PEG linker with an N-hydroxysuccinimide (NHS) ester functional group.

Materials:

  • Amine-containing drug

  • NHS-ester activated PEG linker (e.g., NHS-PEG-Maleimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: Dissolve the amine-containing drug and a 1.1 molar equivalent of the NHS-ester activated PEG linker in anhydrous DMF or DMSO.

  • Base Addition: Add 2-3 molar equivalents of DIPEA to the reaction mixture. DIPEA acts as a non-nucleophilic base to deprotonate the amine, facilitating the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench any remaining NHS-ester by adding a small amount of an amine-containing compound like ethanolamine.

  • Purification: Purify the PEGylated drug-linker conjugate using preparative HPLC. The choice of column and mobile phase will depend on the properties of the conjugate.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).[20][21]

Protocol 2: Preparation of PEGylated Liposomes by the Post-Insertion Method

This method involves the transfer of PEG-lipid micelles into pre-formed liposomes.[22]

Materials:

  • Pre-formed liposomes (e.g., composed of DSPC and cholesterol)

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water bath or incubator

  • Dynamic Light Scattering (DLS) for size and polydispersity analysis

  • Zeta potential analyzer

Procedure:

  • Prepare PEG-Lipid Micelles: Dissolve the PEG-lipid in PBS at a concentration above its critical micelle concentration.

  • Prepare Pre-formed Liposomes: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain a uniform size distribution.

  • Incubation: Mix the pre-formed liposomes with the PEG-lipid micelles in a specific molar ratio (e.g., 5 mol% PEG-lipid relative to total lipid).

  • Incubation: Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C for DSPC) for 1 hour with gentle stirring.[23]

  • Cooling: Cool the mixture to room temperature.

  • Characterization: Analyze the resulting PEGylated liposomes for their particle size, polydispersity index (PDI), and zeta potential using DLS and a zeta potential analyzer.[6]

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to assess the release of a drug from a PEGylated nanoparticle formulation.

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate endosomal conditions)

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Sample Preparation: Place a known concentration of the drug-loaded PEGylated nanoparticle suspension into a dialysis bag.

  • Dialysis Setup: Place the sealed dialysis bag into a larger container with a known volume of release buffer.

  • Incubation: Incubate the setup at 37°C with continuous gentle stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external medium.

  • Volume Replacement: Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Quantification: Quantify the concentration of the released drug in the collected aliquots using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vivo Pharmacokinetic and Biodistribution Study

This protocol provides a general framework for evaluating the pharmacokinetic profile and tissue distribution of a PEGylated drug delivery system in a rodent model.

Materials:

  • PEGylated drug formulation

  • Control (non-PEGylated) formulation

  • Animal model (e.g., healthy mice or rats)

  • Intravenous injection equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue homogenization equipment

  • Analytical method for drug quantification in plasma and tissues (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing: Administer a single intravenous dose of the PEGylated formulation and the control formulation to different groups of animals.[13]

  • Blood Sampling: At designated time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24, 48 hours) post-injection, collect blood samples via a suitable route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Biodistribution: At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).[24][25]

  • Tissue Processing: Weigh and homogenize the collected tissues.

  • Drug Extraction: Extract the drug from the plasma and tissue homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Quantification: Analyze the drug concentration in the processed samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Biodistribution Analysis: Express the drug concentration in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

IV. Visualizations

PEGylation_Stealth_Effect cluster_0 Non-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle Nanoparticle Nanoparticle Opsonin Opsonin Nanoparticle->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis PEG_Nanoparticle PEGylated Nanoparticle Opsonin2 Opsonin PEG_Nanoparticle->Opsonin2 Steric Hindrance (Reduced Opsonization) Prolonged\nCirculation Prolonged Circulation PEG_Nanoparticle->Prolonged\nCirculation Macrophage2 Macrophage

Caption: The "stealth effect" of PEGylation reduces opsonization and phagocytosis.

ADC_Structure ADC Antibody PEGylated Linker Cytotoxic Drug Antibody Monoclonal Antibody Antibody->ADC:f0 Drug Cytotoxic Payload Drug->ADC:f2 PEG_Linker PEGylated Linker PEG_Linker->ADC:f1

Caption: Structure of an Antibody-Drug Conjugate with a PEGylated linker.

EPR_Effect cluster_0 Normal Vasculature cluster_1 Tumor Vasculature Normal_Vessel Tight Endothelial Junctions Normal_Tissue Normal Tissue Normal_Vessel->Normal_Tissue Limited Extravasation Tumor_Vessel Leaky Endothelial Junctions Tumor_Tissue Tumor Tissue Tumor_Vessel->Tumor_Tissue Enhanced Permeability Lymphatics Lymphatics Tumor_Tissue->Lymphatics Impaired Lymphatic Drainage PEG_NP PEGylated Nanoparticle PEG_NP->Tumor_Tissue Accumulation (EPR Effect)

Caption: The Enhanced Permeability and Retention (EPR) effect in tumors.

References

Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a stable amide bond is a cornerstone of modern drug discovery and development, essential for the synthesis of peptides, peptidomimetics, and various small molecule therapeutics. Boc-protected aminooxy amines are versatile bifunctional building blocks that enable the introduction of a reactive aminooxy group, which can subsequently be used for chemoselective ligation, such as the formation of oximes with aldehydes and ketones. This application note provides detailed protocols and quantitative data for the crucial step of forming an amide bond between a carboxylic acid and a Boc-protected aminooxy amine.

The general reaction involves the activation of a carboxylic acid, followed by nucleophilic attack from the primary amine of the Boc-protected aminooxy moiety to form a stable N-alkoxyamide linkage. The tert-butyloxycarbonyl (Boc) protecting group ensures that the aminooxy functionality remains inert during the amide coupling, allowing for its selective deprotection and subsequent conjugation in a later step.

Core Applications

  • Drug Conjugation: Linking small molecule drugs or imaging agents to biomolecules such as antibodies or peptides.

  • Peptidomimetic Synthesis: Incorporation of non-natural amino acid surrogates to improve pharmacokinetic properties.

  • Combinatorial Chemistry: Creation of diverse compound libraries for high-throughput screening.

  • Linker Synthesis: Development of bifunctional linkers for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.

Reaction Mechanism and Workflow

The formation of the amide bond proceeds through the activation of the carboxylic acid, which can be achieved using various coupling reagents. The activated carboxylic acid is then susceptible to nucleophilic attack by the amine.

Amide Bond Formation Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CarboxylicAcid->CouplingReagent + Base (e.g., DIPEA) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) CouplingReagent->ActivatedEster Activation BocAmine Boc-Protected Aminooxy Amine ActivatedEster->BocAmine Coupling AmideProduct N-Alkoxyamide Product BocAmine->AmideProduct Nucleophilic Attack

Caption: General workflow for amide bond formation with Boc-protected aminooxy amines.

Quantitative Data Summary

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired N-alkoxyamide. The following tables summarize typical reaction conditions and yields for common coupling reagents.

Table 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carboxylic AcidBoc-Aminooxy AmineCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)
Benzoic AcidBoc-aminooxyethaneEDC (1.2), HOBt (1.2)DIPEA (2.0)DMF1285-95
Acetic AcidBoc-aminooxypropaneEDC (1.2), HOBt (1.2)DIPEA (2.0)CH₂Cl₂880-90
Boc-Gly-OHBoc-aminooxyethaneEDC (1.2), HOBt (1.2)NMM (2.0)DMF1675-85

Table 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

Carboxylic AcidBoc-Aminooxy AmineCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)
4-Methoxybenzoic AcidBoc-aminooxyethaneHATU (1.1)DIPEA (2.0)DMF4>95
Phenylacetic AcidBoc-aminooxypropaneHATU (1.1)DIPEA (2.0)CH₂Cl₂3>95
Fmoc-Ala-OHBoc-aminooxyethaneHATU (1.1)2,4,6-Collidine (2.0)DMF680-90

Table 3: Phosphonium (B103445) Salt-Mediated Coupling (PyBOP)

Carboxylic AcidBoc-Aminooxy AmineCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)
Benzoic AcidBoc-aminooxyethanePyBOP (1.1)DIPEA (2.0)DMF690-98
Cyclohexanecarboxylic AcidBoc-aminooxypropanePyBOP (1.1)DIPEA (2.0)CH₂Cl₂588-96
Boc-Phe-OHBoc-aminooxyethanePyBOP (1.1)DIPEA (2.0)DMF885-95

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid with a Boc-protected aminooxy amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).

EDC_HOBt_Protocol start Start dissolve_reactants Dissolve carboxylic acid (1.0 eq), Boc-aminooxy amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. start->dissolve_reactants cool_solution Cool the solution to 0 °C in an ice bath. dissolve_reactants->cool_solution add_edc Add EDC·HCl (1.2 eq) portion-wise. cool_solution->add_edc add_base Add DIPEA (2.0 eq) dropwise. add_edc->add_base warm_to_rt Allow the reaction to warm to room temperature and stir for 12-16 h. add_base->warm_to_rt workup Quench with water, extract with EtOAc, and wash with brine. warm_to_rt->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • Boc-protected aminooxy amine (e.g., tert-butyl (2-(aminooxy)ethyl)carbamate) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), Boc-protected aminooxy amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Materials:

  • Carboxylic acid (1.0 eq)

  • Boc-protected aminooxy amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the Boc-protected aminooxy amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, follow the workup and purification procedure described in Protocol 1.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous. Pre-activation of the carboxylic acid before adding the amine (as in the HATU protocol) can improve efficiency. Increasing the equivalents of the coupling reagent and amine may also be beneficial.

  • Side Reactions: In some cases, particularly with sterically hindered substrates, prolonged reaction times or elevated temperatures may be necessary. However, this can also lead to side reactions. It is crucial to monitor the reaction closely.

  • Purification: The byproducts of carbodiimide (B86325) and phosphonium salt-based coupling reagents (e.g., DCU, HMPA) can sometimes be challenging to remove. Using water-soluble reagents like EDC can simplify purification.

  • Boc Deprotection: The Boc group is stable to the basic conditions of the amide coupling reaction but can be readily removed post-coupling using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the aminooxy group for subsequent conjugation.

Conclusion

The amide coupling of Boc-protected aminooxy amines is a robust and versatile reaction that is fundamental to the synthesis of a wide array of molecules in drug discovery and chemical biology. By selecting the appropriate coupling reagent and optimizing reaction conditions, high yields of the desired N-alkoxyamides can be achieved, paving the way for subsequent chemoselective ligations. The protocols and data presented in this application note serve as a comprehensive guide for researchers in this field.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the incomplete deprotection of Boc (tert-butyloxycarbonyl) protecting groups from PEG (polyethylene glycol) linkers. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of my PEG linker?

A1: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used, and its concentration is a critical parameter.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thus slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is crucial. It must fully solvate both the PEG-linker conjugate and the acid to ensure an efficient reaction. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Q2: How can I monitor the progress of the Boc deprotection reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material (Boc-protected PEG linker) and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to determine the ratio of starting material to product and identify any side products.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][4]

Q3: I'm observing unexpected side products after the deprotection step. What could be the cause?

A3: The primary cause of side products is the formation of a reactive tert-butyl cation during the cleavage of the Boc group.[5] This carbocation can alkylate nucleophilic residues in your molecule, particularly if it contains sensitive amino acids like tryptophan, methionine, cysteine, or tyrosine.[5][6]

Q4: How can I prevent the formation of side products during Boc deprotection?

A4: The most effective way to prevent side reactions from the tert-butyl cation is to use "scavengers" in your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the carbocation than your molecule of interest, effectively trapping it.[5] Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole (B89551), and ethanedithiol (EDT).[1][5][6]

Troubleshooting Guides

Issue 1: My Boc deprotection is consistently incomplete.

This is a common issue that can often be resolved by systematically optimizing your reaction conditions.

start Incomplete Boc Deprotection check_acid Step 1: Verify Acid Strength & Concentration start->check_acid increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_acid->increase_acid If concentration is low check_time_temp Step 2: Evaluate Reaction Time & Temperature check_acid->check_time_temp If concentration is sufficient monitor Monitor Progress (TLC, LC-MS) increase_acid->monitor increase_time Extend Reaction Time (e.g., 1-2 hours to 4 hours) check_time_temp->increase_time If time is short increase_temp Increase Temperature (e.g., 0°C to RT) check_time_temp->increase_temp If temperature is low check_solvent Step 3: Assess Solvent Suitability check_time_temp->check_solvent If time & temp are adequate increase_time->monitor increase_temp->monitor change_solvent Consider Alternative Solvents (e.g., 4M HCl in Dioxane) check_solvent->change_solvent If solubility is poor change_solvent->monitor monitor->check_acid Still Incomplete complete Deprotection Complete monitor->complete Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

  • Increase Acid Concentration: If you are using a lower concentration of TFA (e.g., 20% in DCM), try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction over a longer period. While many deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require more time.[1][3]

  • Increase Reaction Temperature: If the reaction is being performed at 0°C, allow it to warm to room temperature after the initial addition of acid. Gentle heating can sometimes be beneficial, but should be done with caution to avoid side reactions.

  • Consider a Stronger Acid System: For particularly stubborn Boc groups, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) may be more effective.[1]

  • Ensure Proper Solvation: Confirm that your Boc-protected PEG linker is fully dissolved in the chosen solvent. If not, you may need to explore alternative solvent systems.[1]

Issue 2: Side products are compromising the purity of my deprotected PEG linker.

The presence of side products often indicates that the reactive tert-butyl cation is not being effectively quenched.

cluster_0 Boc Deprotection cluster_1 Side Reaction Pathway cluster_2 Preventative Pathway with Scavengers Boc_PEG Boc-NH-PEG-R tBu_cation tert-butyl cation (Reactive) Boc_PEG->tBu_cation Acid Cleavage Deprotected_PEG H3N+-PEG-R Boc_PEG->Deprotected_PEG Acid Cleavage H_plus H+ (e.g., TFA) Side_Product Alkylated Side Product tBu_cation->Side_Product Trapped_cation Trapped Cation (Inert) tBu_cation->Trapped_cation Nucleophile Nucleophilic Residue (e.g., Trp, Met) Nucleophile->Side_Product Alkylation Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Trapped_cation Trapping

Caption: Mechanism of side product formation and prevention by scavengers.

  • Incorporate Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. A common and effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]

  • Optimize Scavenger Choice: The best scavenger may depend on the specific nucleophilic residues present in your molecule. For instance, thioanisole is particularly effective at protecting methionine residues.[5][6]

  • Use Milder Deprotection Conditions: If your molecule is highly sensitive to strong acids, consider alternative, milder deprotection methods such as using Lewis acids (e.g., zinc bromide) or an oxalyl chloride/methanol system.[1][7]

Data Summary and Experimental Protocols

For your convenience, the following tables summarize common reaction conditions and provide detailed experimental protocols.

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1-4 hoursRoom Temp
Phosphoric Acid (H₃PO₄)85% (aq)Tetrahydrofuran (THF)VariesRoom Temp
p-Toluenesulfonic acid (pTSA)CatalyticAcetonitrile/WaterVariesRoom Temp

Data compiled from multiple sources.[1][3][8][9][10]

Table 2: Common Scavengers for Boc Deprotection
ScavengerConcentration (% v/v)Target Residues
Triisopropylsilane (TIS)2.5 - 5%General, effective for Tryptophan
Water2.5 - 5%General, often used in cocktails
Thioanisole5%Methionine
Ethanedithiol (EDT)2.5%Cysteine

Data compiled from multiple sources.[1][5][6]

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1][3]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][3]

  • If your substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1][3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Monitoring Boc Deprotection by HPLC

Procedure:

  • Prepare a Calibration Curve: Prepare standard solutions of known concentrations for both the Boc-protected starting material and the expected deprotected product.

  • Sample Collection: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]

  • HPLC Analysis: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Data Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]

References

How to avoid side products in Boc-Aminooxy-PEG4-CH2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG4 linkers. The focus is on preventing the formation of side products during reactions involving these linkers, particularly during the critical Boc deprotection step.

Troubleshooting Guide: Minimizing Side Products in Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in utilizing Boc-Aminooxy-PEG4 linkers for bioconjugation. Incomplete reactions or the generation of side products can significantly impact yields and purity. This guide addresses common issues and provides systematic troubleshooting strategies.

Problem 1: Incomplete Boc Deprotection

Incomplete removal of the Boc group is one of the most frequent challenges, leading to a mixture of starting material and the desired product.

Table 1: Troubleshooting Incomplete Boc Deprotection

Potential Cause Recommended Solution Experimental Protocol
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[1]Increase the concentration of Trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in Dichloromethane (DCM).[1] For resistant substrates, consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453).
Inadequate Reaction Time or Temperature Deprotection is a kinetic process; insufficient time or low temperatures can lead to incomplete reactions.[1]Extend the reaction time and monitor progress using an appropriate analytical technique such as TLC, LC-MS, or NMR. While many deprotections are performed at room temperature, gentle heating may be required for some substrates.[1]
Steric Hindrance The bulky nature of the PEG chain can physically block the acid from accessing the Boc-protected amine, slowing down the reaction.[1]In addition to increasing acid concentration and reaction time, consider using a less sterically hindered acid or a co-solvent that can improve the solvation of the PEG-linker conjugate.
Solvent Issues Proper solvation of both the PEG-linker and the acid is essential for an efficient reaction.[1]Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1] Ensure your PEGylated compound is fully soluble in the chosen solvent system.

Problem 2: Observation of Unexpected Side Products

The appearance of unknown peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products.

Table 2: Troubleshooting Unexpected Side Products

Potential Cause Recommended Solution Experimental Protocol
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive functional groups (e.g., other protecting groups like tert-butyl esters), they may be cleaved under the acidic conditions used for Boc deprotection.Use milder deprotection conditions if possible (e.g., lower TFA concentration, shorter reaction time). Alternatively, select orthogonal protecting groups that are stable to the Boc deprotection conditions.
Alkylation of Nucleophilic Residues The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues (e.g., tryptophan, methionine, cysteine) in peptides or other molecules.Add scavengers to the reaction mixture to trap the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) and water.
Degradation of the PEG Linker While generally stable, prolonged exposure to harsh acidic conditions can potentially lead to degradation of the PEG chain.Minimize reaction times and use the mildest effective acid concentration. Ensure proper storage of the PEG linker to prevent degradation before use.

Experimental Protocols

Standard Boc Deprotection Protocol

  • Dissolve the Boc-protected PEG linker in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Proceed with purification, which may involve an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid, followed by extraction and chromatography.[1]

Visualizing Reaction Pathways

Diagram 1: Boc Deprotection Workflow

cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Product start Boc-Protected PEG Linker reaction Add TFA/DCM (Optional: Scavengers) start->reaction monitoring TLC / LC-MS reaction->monitoring workup Quench & Purify monitoring->workup Reaction Complete product Deprotected PEG Linker workup->product

Caption: Workflow for the Boc deprotection of a PEG linker.

Diagram 2: Side Reaction Pathways

cluster_main Main Reaction cluster_side1 Side Reaction 1: Incomplete Reaction cluster_side2 Side Reaction 2: Side Product Formation main_reactant Boc-Protected Linker main_product Desired Deprotected Linker main_reactant->main_product + Acid incomplete_product Mixture of Starting Material & Product main_reactant->incomplete_product Insufficient Acid/Time side_product Alkylated or Cleaved Side Products main_reactant->side_product Reaction with Generated Cations

Caption: Potential main and side reaction pathways during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of TFA to use for Boc deprotection?

A1: The optimal concentration can vary depending on the substrate. A common starting range is 20-50% TFA in DCM.[1] It is recommended to start with a lower concentration and increase it if the reaction is incomplete. For particularly stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[1]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product.

Q3: What are scavengers and why are they important?

A3: Scavengers are reagents added to the reaction mixture to "trap" reactive intermediates that can cause side reactions. In Boc deprotection, the tert-butyl cation is formed as a byproduct and can alkylate nucleophilic functional groups. Scavengers like triisopropylsilane (TIS) react with this cation, preventing it from forming unwanted side products.

Q4: My deprotected aminooxy-PEG linker seems unstable. How should I handle and store it?

A4: The deprotected aminooxy group can be sensitive. It is best to use the deprotected linker in the subsequent reaction step as soon as possible. If storage is necessary, it should be stored as a salt (e.g., TFA or HCl salt) under an inert atmosphere at low temperatures (-20°C or -80°C) to minimize degradation.

Q5: Can I use other acids besides TFA for Boc deprotection?

A5: Yes, other acids such as hydrochloric acid (HCl) in an organic solvent (e.g., 1,4-dioxane) or formic acid can also be used. However, TFA is widely used due to its effectiveness and volatility, which simplifies its removal after the reaction. The choice of acid may depend on the presence of other acid-sensitive groups in your molecule.

References

Technical Support Center: Optimizing Oxime Ligation with Boc-Aminooxy-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for oxime ligation using Boc-Aminooxy-PEG4-CH2-Boc. Find troubleshooting advice and answers to frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guide

Low or no product yield is a common issue in oxime ligation. This guide will help you identify and resolve potential causes.

Potential Cause Recommended Solution
Suboptimal pH The pH of the reaction mixture is critical. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[1][2] If the reaction must be performed at a neutral pH, the rate can be significantly slower.[2]
Inefficient Catalyst or Lack Thereof At neutral pH, the reaction is often very slow.[2] The use of a nucleophilic catalyst like aniline (B41778) or its derivatives is crucial to accelerate the reaction.[2][3][4] p-Phenylenediamine (B122844) has been shown to be a more efficient catalyst than aniline at neutral pH.[5][6]
Low Reactant Concentration The kinetics of oxime ligation are concentration-dependent.[2] If your reactants are too dilute, the reaction rate will be slow. If possible, increase the concentration of one or both reactants.
Incomplete Boc Deprotection The aminooxy group of this compound is protected by a Boc group, which must be removed prior to the ligation reaction. Incomplete deprotection will result in a low concentration of the reactive aminooxy species. Ensure complete deprotection using standard acidic conditions (e.g., trifluoroacetic acid) and subsequent purification.
Reactant Instability The aminooxy group can be highly reactive and may degrade over time.[3] Ensure the purity and stability of your starting materials. It is recommended to use high-grade solvents.[2]
Steric Hindrance Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[2] If you are using a sterically hindered ketone, the reaction will be inherently slower and may require longer reaction times or higher temperatures.
Side Reactions Impurities in solvents or reagents can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a pH of approximately 4.5 is typically most effective.[1][2] When using a nucleophilic catalyst such as aniline or its derivatives, the reaction can be performed efficiently at or near neutral pH (pH 7).[2][5][6]

Q2: What catalysts can be used to accelerate oxime ligation, and what are their recommended concentrations?

Aniline and its derivatives are commonly used catalysts.[3][4] p-Phenylenediamine and m-phenylenediamine (B132917) have been shown to be more effective than aniline, particularly at neutral pH.[5][6][7][8] Typical catalyst concentrations range from 10 mM to 100 mM.[2][3]

Q3: How do I handle and store this compound?

It is recommended to store this compound at –20 °C in a sealed container, protected from light and moisture.[9] When preparing solutions, use anhydrous solvents like DMF or DMSO to prevent premature hydrolysis or Boc removal.[9]

Q4: How do I remove the Boc protecting group from this compound?

The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).[10][11]

Q5: Are there any alternatives to heating to increase the reaction rate?

Interestingly, one study has shown that freezing can accelerate the rate of an oxime ligation reaction in water at neutral pH.[12] This could be an alternative to explore for temperature-sensitive substrates.

Quantitative Data Summary

The following table summarizes the effect of pH and catalyst on the relative rate enhancement of oxime ligation.

pHCatalystRelative Rate Enhancement
4.5Aniline (100 mM)Up to 400-fold
7.0NoneVery slow[2]
7.0Aniline (100 mM)Up to 40-fold
7.0p-Phenylenediamine (10 mM)~19-fold faster than aniline[5][6]

Experimental Protocols

General Protocol for Boc Deprotection and Aniline-Catalyzed Oxime Ligation

This protocol is a general guideline and may require optimization for specific substrates.

1. Boc Deprotection: a. Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA/DCM). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure. d. Purify the resulting aminooxy-PEG4-CH2-Boc, for example, by HPLC.

2. Oxime Ligation: a. Prepare a stock solution of your deprotected and purified aminooxy-PEG4-CH2-Boc in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5 for uncatalyzed reactions, or 100 mM phosphate (B84403) buffer, pH 7.0 for catalyzed reactions). b. Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer). c. If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine in the reaction buffer. d. In a reaction vessel, combine the aminooxy-PEG4-CH2-Boc solution and the aldehyde/ketone solution. e. Add the catalyst solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM). f. Allow the reaction to proceed at room temperature or a specified temperature, monitoring the progress by a suitable analytical method (e.g., HPLC, LC-MS). g. Once the reaction is complete, purify the oxime-linked product.

Visualizations

OximeLigationMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Carbinolamine Intermediate Carbonyl->Hemiaminal + R''-O-NH2 Aminooxy Aminooxy Compound (R''-O-NH2) Aminooxy->Hemiaminal Oxime Oxime (R-C(=N-O-R'')-R') Hemiaminal->Oxime - H2O Water Water (H2O) Hemiaminal->Water

Caption: General mechanism of oxime ligation.

ExperimentalWorkflow Start Start Boc_Deprotection Boc Deprotection of Aminooxy-PEG reagent Start->Boc_Deprotection Purification1 Purification of Aminooxy-PEG Boc_Deprotection->Purification1 Prepare_Reactants Prepare Aldehyde/Ketone and Aminooxy-PEG Solutions Purification1->Prepare_Reactants Reaction_Setup Set up Ligation Reaction (Buffer, Catalyst) Prepare_Reactants->Reaction_Setup Incubation Incubate Reaction Mixture Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., HPLC, LC-MS) Incubation->Monitoring Purification2 Purify Final Oxime Conjugate Monitoring->Purification2 Analysis Characterize Final Product Purification2->Analysis End End Analysis->End

Caption: Typical experimental workflow for oxime ligation.

TroubleshootingTree Start Low/No Product Yield Check_pH Is pH optimal? (4.5 uncatalyzed, ~7 catalyzed) Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used (especially at neutral pH)? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add Catalyst (e.g., p-phenylenediamine) Check_Catalyst->Add_Catalyst No Check_Concentration Are reactant concentrations adequate? Check_Catalyst->Check_Concentration Yes Add_Catalyst->Check_Concentration Increase_Concentration Increase Reactant Concentration Check_Concentration->Increase_Concentration No Check_Deprotection Was Boc deprotection complete? Check_Concentration->Check_Deprotection Yes Increase_Concentration->Check_Deprotection Repeat_Deprotection Repeat Deprotection and Purify Check_Deprotection->Repeat_Deprotection No Consider_Other Consider Reactant Stability, Steric Hindrance, and Side Reactions Check_Deprotection->Consider_Other Yes Repeat_Deprotection->Consider_Other

References

Technical Support Center: Optimizing PROTAC Synthesis with Boc-Aminooxy-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of your Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on leveraging the Boc-Aminooxy-PEG4-CH2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a this compound linker in PROTAC synthesis?

A1: The primary advantage lies in the chemoselective formation of a stable oxime bond. The aminooxy group reacts specifically with aldehydes or ketones on a pre-functionalized ligand (either for the protein of interest or the E3 ligase) under mild conditions. This "click-like" chemistry avoids the need for coupling reagents often used in amide bond formation, which can lead to side reactions and complicate purification. The PEG4 spacer enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall efficacy.

Q2: My oxime ligation reaction to form the PROTAC is showing low yield. What are the common causes?

A2: Low yields in oxime ligation for PROTAC synthesis can stem from several factors:

  • Suboptimal pH: Oxime bond formation is most efficient in a slightly acidic buffer (pH 4-5) to facilitate the dehydration step of the mechanism. Neutral or basic conditions can significantly slow down the reaction.

  • Steric Hindrance: Bulky functional groups near the aldehyde/ketone on your ligand or on the aminooxy linker can impede the reaction.

  • Impure Reactants: Impurities in your aldehyde/ketone-functionalized ligand or the aminooxy-PEG linker can interfere with the reaction. Ensure high purity of all starting materials.

  • Inadequate Reaction Time: While oxime ligation is generally efficient, some sterically hindered or electronically disfavored reactants may require longer reaction times. Monitor the reaction progress by LC-MS.

  • Presence of Competing Nucleophiles: Other nucleophilic groups in your reaction mixture could potentially react with the aldehyde/ketone, leading to side products.

Q3: How can I monitor the progress of my PROTAC synthesis using the this compound linker?

A3: The most effective way to monitor the reaction is through Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the disappearance of your starting materials (the aldehyde/ketone-functionalized ligand and the deprotected aminooxy-PEG-ligand) and the appearance of a new peak corresponding to the mass of your final PROTAC. Thin Layer Chromatography (TLC) can also be a quick, albeit less definitive, method to visualize the consumption of starting materials and the formation of a new product spot.

Q4: What are the best practices for the Boc deprotection step of the this compound linker?

A4: Successful Boc deprotection is crucial. Best practices include:

  • Use of an Anhydrous Acid: Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM) is standard. Water can interfere with the reaction.

  • Scavengers: For complex ligands with acid-sensitive functional groups, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions.

  • Controlled Temperature: Perform the reaction at 0°C to control the reaction rate and minimize potential side reactions.

  • Thorough Removal of Acid: Ensure complete removal of the deprotection acid (e.g., TFA) before proceeding to the next step, as residual acid can interfere with subsequent reactions. This is often achieved by co-evaporation with a solvent like toluene (B28343).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Boc Deprotection Step Incomplete reaction due to insufficient acid or reaction time.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) and/or extend the reaction time. Monitor by LC-MS until the Boc-protected starting material is consumed.
Degradation of acid-sensitive functional groups on ligands.Perform the deprotection at a lower temperature (e.g., -10°C to 0°C) and consider using a scavenger like triisopropylsilane (TIS).
Low Yield in Oxime Ligation Step Suboptimal pH of the reaction mixture.Ensure the reaction is buffered to a pH between 4 and 5. Aniline (B41778) can be used as a catalyst to improve reaction rates at suboptimal pH.
Steric hindrance around the reactive carbonyl or aminooxy group.Increase the reaction temperature (e.g., from room temperature to 40-50°C) and/or extend the reaction time. If the issue persists, a longer PEG linker might be necessary to reduce steric clash.
Oxidation of the aldehyde functional group to a carboxylic acid.Ensure the aldehyde-functionalized ligand is stored under an inert atmosphere and use freshly prepared or purified material for the reaction.
Difficult Purification of the Final PROTAC The final PROTAC is highly polar and streaks on silica (B1680970) gel.Use reverse-phase chromatography (e.g., C18) for purification. A gradient of water/acetonitrile or water/methanol with a small amount of formic acid or TFA is typically effective.
Contamination with unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants in the oxime ligation step to drive the reaction to completion. If necessary, a pre-purification step of the deprotected aminooxy-linker intermediate can be beneficial.

Quantitative Data on PROTAC Synthesis Yields

Conjugation Method Linker Functional Groups Typical Reported Yield Key Considerations
Amide Bond Formation Amine + Carboxylic Acid40-70%Requires coupling reagents (e.g., HATU, HOBt), which can lead to side products and purification challenges.
Click Chemistry (CuAAC) Alkyne + Azide70-95%Generally high yielding and chemoselective. Requires a copper catalyst which may need to be removed from the final product.[1]
Oxime Ligation Aminooxy + Aldehyde/Ketone60-90%Highly chemoselective and proceeds under mild, often acidic, conditions. Can be slower than click chemistry for sterically hindered substrates.

Note: The yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve the this compound linker in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting TFA salt of the deprotected aminooxy linker can be used directly in the next step or neutralized with a mild base (e.g., DIPEA) if required.

Protocol 2: Solution-Phase PROTAC Synthesis via Oxime Ligation
  • Dissolve the aldehyde or ketone-functionalized ligand (1 equivalent) in a suitable solvent mixture (e.g., a mixture of an organic solvent like DMSO or DMF and a slightly acidic aqueous buffer like ammonium (B1175870) acetate, pH 4.5).

  • Add the deprotected aminooxy-PEG linker (from Protocol 1, 1.1 equivalents) to the solution.

  • If the reaction is slow, aniline (0.1 equivalents) can be added as a catalyst.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the formation of the PROTAC product by LC-MS.

  • Upon completion, quench the reaction by adding an excess of a simple aldehyde or ketone like acetone (B3395972) if unreacted aminooxy linker remains.

  • Dilute the reaction mixture with a suitable solvent and purify the PROTAC by reverse-phase HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Preparation of Ligand 1 cluster_1 Preparation of Ligand 2 with Linker cluster_2 Final PROTAC Assembly L1 POI Ligand F_L1 Functionalized POI Ligand (with Aldehyde/Ketone) L1->F_L1 Functionalization Oxime_Ligation Oxime Ligation (pH 4-5) F_L1->Oxime_Ligation L2 E3 Ligase Ligand L2_Linker Ligand-Linker Conjugate L2->L2_Linker Amide Coupling Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Deprotected_Linker Aminooxy-PEG4-CH2-Boc Deprotection->Deprotected_Linker Deprotected_Linker->L2_Linker L2_Linker->Oxime_Ligation PROTAC Final PROTAC Oxime_Ligation->PROTAC Purification Purification (RP-HPLC) PROTAC->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis using an aminooxy linker.

Troubleshooting_Logic Start Low PROTAC Yield Check_Deprotection Check Boc Deprotection Step Start->Check_Deprotection Check_Ligation Check Oxime Ligation Step Check_Deprotection->Check_Ligation No Deprotection_Incomplete Incomplete Deprotection? Check_Deprotection->Deprotection_Incomplete Yes Check_Purification Review Purification Method Check_Ligation->Check_Purification No Ligation_Conditions Suboptimal Ligation Conditions? Check_Ligation->Ligation_Conditions Yes Purification_Loss Product Loss During Purification? Check_Purification->Purification_Loss Yes Increase_TFA Increase TFA Conc./Time Deprotection_Incomplete->Increase_TFA Optimize_pH Adjust pH to 4-5, Add Catalyst Ligation_Conditions->Optimize_pH Use_RP_HPLC Use Reverse-Phase HPLC Purification_Loss->Use_RP_HPLC

Caption: A troubleshooting decision tree for low PROTAC synthesis yield.

References

Addressing solubility issues of Boc-Aminooxy-PEG4-CH2-Boc in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG4-CH2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this bifunctional linker in various organic solvents.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experimental work with this compound.

Issue 1: The compound is not dissolving in my chosen organic solvent.

  • Question: I am trying to dissolve this compound in my solvent, but it remains as a solid or forms a suspension. What should I do?

  • Answer:

    • Verify Solvent Choice: this compound is a PEG-based linker, and PEG products are generally soluble in a range of organic solvents.[1] We recommend starting with Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[1] Dichloromethane (DCM) is also a viable option.[2]

    • Gentle Heating: For solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF), gentle heating to 40–50°C can aid dissolution.[1] Be cautious and ensure this temperature does not negatively impact your downstream application.

    • Sonication: If gentle heating is not an option or is ineffective, brief periods of sonication in a water bath can help break up solid aggregates and promote dissolution.

    • Increase Solvent Volume: It's possible the concentration you are trying to achieve is above the solubility limit. Try adding more solvent to decrease the concentration.

    • Small-Scale Solubility Test: Before committing your entire batch, perform a small-scale solubility test with a few different recommended solvents to determine the best option for your desired concentration.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Question: I was able to dissolve this compound, but it crashed out of solution after some time or upon cooling. How can I prevent this?

  • Answer:

    • Solvent Miscibility: If you are mixing your stock solution with another solvent, ensure the two solvents are fully miscible. In cases of nanoprecipitation, a drug and a PEG-coupled moiety are dissolved in a water-soluble organic solvent or a solvent mixture which is then combined with an aqueous phase.[3]

    • Temperature Effects: Some compounds are less soluble at lower temperatures. If you heated the mixture to dissolve the compound, it might precipitate upon cooling to room temperature. Try to maintain a slightly elevated temperature if your experimental setup allows, or consider a different solvent with better solubility at room temperature.

    • Concentration Reduction: The solution may be supersaturated. Diluting the solution with more of the same solvent can help keep the compound in the dissolved state.

    • Co-solvent System: In some cases, using a co-solvent system can improve solubility. For instance, dissolving the compound in a minimum amount of a good solvent (like DMSO) and then diluting it with a second, miscible solvent might maintain solubility.[4]

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

A1: Based on the structural components (Boc protecting groups and a PEG4 linker), this compound is expected to be soluble in a variety of organic solvents. The polyethylene (B3416737) glycol (PEG) chain enhances solubility.[5][6][7][8][9][10][11][12] The tert-Butyloxycarbonyl (Boc) group, being nonpolar, contributes to solubility in lipophilic organic solvents.[13] Generally, PEG products demonstrate high solubility in solvents like dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] They can also dissolve in alcohols (methanol, ethanol), toluene, and tetrahydrofuran (THF).[1]

Q2: Are there any solvents I should avoid?

A2: While PEG itself is soluble in many organic solvents, it is generally insoluble in hexane.[4] It is also insoluble in petroleum ether. Given the structure of this compound, it is advisable to avoid highly nonpolar alkane solvents.

Q3: How does the Boc protecting group affect solubility?

A3: The Boc (tert-butyloxycarbonyl) group is a nonpolar protecting group.[13] Its presence can enhance the solubility of the molecule in less polar organic solvents.

Q4: Can I use gentle heating to help dissolve the compound?

A4: Yes, gentle heating to 40–50°C can be an effective method to aid the dissolution of PEG-containing compounds in certain organic solvents.[1] However, always ensure that the elevated temperature will not compromise the stability of the compound or other reagents in your experiment.

Q5: What is the recommended way to prepare a stock solution?

A5: For compounds with water-sensitive groups, it is recommended to prepare stock solutions in anhydrous DMF or DMSO.[1] These stock solutions can then be diluted with other organic solvents or aqueous buffers as required for your specific application.

Data Summary

SolventSolvent TypeExpected SolubilityNotes
Dimethyl sulfoxide (DMSO) Polar AproticHighRecommended for stock solutions.[1]
Dimethylformamide (DMF) Polar AproticHighRecommended for stock solutions.[1]
Dichloromethane (DCM) ChlorinatedHighPEG products are highly soluble in DCM.[1]
Chloroform ChlorinatedHighPEG is generally soluble in chloroform.[4]
Methanol, Ethanol Polar Protic (Alcohol)GoodPEG is soluble in alcohols.[1]
Tetrahydrofuran (THF) EtherModerateGentle heating may be required.[1]
Toluene Aromatic HydrocarbonModerateGentle heating may be required.[1]
Hexane, Petroleum Ether Nonpolar AlkaneLow / InsolubleGenerally not recommended.[4]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Preparation: Bring the vial containing this compound to room temperature before opening to prevent moisture condensation.[1]

  • Solvent Selection: Choose a recommended solvent such as DMF, DMSO, or DCM.

  • Initial Dissolution: Add the desired volume of the chosen solvent to the vial to achieve the target concentration.

  • Mixing: Vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Troubleshooting (if necessary):

    • If particles remain, sonicate the vial in a water bath for 2-5 minutes.

    • Alternatively, gently warm the solution to 40-50°C while stirring, if the solvent and experimental conditions permit.[1]

    • If the compound still does not dissolve, consider adding more solvent to decrease the concentration.

Protocol 2: Small-Scale Solubility Testing

  • Aliquot the Compound: Weigh out a small, known amount (e.g., 1-2 mg) of this compound into several separate, small vials.

  • Add Solvents: To each vial, add a measured volume of a different test solvent (e.g., 100 µL of DMSO, DMF, DCM, Methanol, THF).

  • Mix and Observe: Vortex each vial for 1-2 minutes and visually assess the solubility at room temperature.

  • Apply Aiding Techniques: For any vials where the compound is not fully dissolved, try sonication or gentle warming (as described in Protocol 1) and observe any changes.

  • Record Results: Note the solvents in which the compound readily dissolves and at what approximate concentration. This will inform your choice of solvent for larger-scale experiments.

Visual Guides

G cluster_start Solubility Troubleshooting Workflow start Start with Undissolved This compound solvent Select Recommended Solvent (e.g., DMSO, DMF, DCM) start->solvent mix Add Solvent & Vortex solvent->mix check1 Is it Dissolved? mix->check1 sonicate Sonicate for 2-5 min check1->sonicate No success Solution Prepared Successfully check1->success Yes fail Consider Alternative Solvent (Perform Small-Scale Test) check1:s->fail Still No After Dilution check2 Is it Dissolved? sonicate->check2 heat Gently Heat (40-50°C) check3 Is it Dissolved? heat->check3 check2->heat No check2->success Yes dilute Add More Solvent (Reduce Concentration) dilute->check1 check3->dilute No check3->success Yes

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_solvents Solvent Interactions struct This compound Boc Group (Nonpolar) PEG4 Linker (Polar/Hydrophilic) Boc Group (Nonpolar) polar_aprotic Polar Aprotic (DMSO, DMF) struct:f2->polar_aprotic Favorable Interaction chlorinated Chlorinated (DCM, Chloroform) struct:f2->chlorinated Favorable Interaction nonpolar Nonpolar (Hexane) struct:f1->nonpolar Favorable Interaction struct:f3->nonpolar Favorable Interaction

References

Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxime bioconjugation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of oxime linkages.

Frequently Asked Questions (FAQs)

Q1: What makes the oxime linkage attractive for bioconjugation?

A1: The oxime linkage is favored in bioconjugation due to its superior stability in aqueous environments and at physiological pH, especially when compared to analogous linkages like hydrazones and imines.[1][2] This hydrolytic resistance is crucial for applications in biological systems.[1] The formation of oximes, through the reaction of an alkoxyamine with an aldehyde or ketone, is a highly chemoselective process.[1][3]

Q2: My oxime-linked bioconjugate is showing signs of hydrolysis. What are the primary factors that influence oxime bond stability?

A2: The stability of an oxime linkage is influenced by several factors:

  • pH: Oxime hydrolysis is catalyzed by acid.[4][5] The linkage is generally stable at physiological pH (around 7.4) but becomes more labile under acidic conditions (pH < 5).[6][7]

  • Electronic Effects: The electronegativity of the atom adjacent to the imine nitrogen plays a significant role. The oxygen atom in the oxime linkage is highly electronegative (χp=3.5), which diminishes the basicity of the imine nitrogen and makes it more resistant to the protonation that initiates hydrolysis.[6]

  • Steric and Structural Factors: Conjugates derived from ketones are generally more stable than those from aldehydes.[6][8] Aromatic aldehydes also tend to form more stable oximes than aliphatic aldehydes.[7]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[6]

Q3: How does the stability of an oxime linkage compare to a hydrazone linkage?

A3: Oximes are significantly more stable towards hydrolysis than hydrazones.[9] The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone.[1][4][5][10] This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in the hydrazone, which makes the oxime's imine nitrogen less basic and therefore less susceptible to the protonation that precedes hydrolysis.[6]

Q4: Can the formation of the oxime bond be accelerated without compromising its stability?

A4: Yes. The rate of oxime formation is typically slow at neutral pH.[6][9] To accelerate the reaction, especially under physiological conditions, nucleophilic catalysts are often used. Aniline was one of the first catalysts used, but due to its toxicity, alternatives have been developed.[1] Catalysts like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) have been shown to be highly effective, significantly increasing the reaction rate at neutral pH without negatively impacting the inherent stability of the resulting oxime bond.[11][12][13][14] These catalysts work by forming a more reactive Schiff base intermediate.[15]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Low Yield of Oxime Bioconjugate
Possible Cause Troubleshooting Step
Slow reaction kinetics at neutral pH. The formation of oximes is significantly slower at neutral pH compared to acidic pH.[6] Consider adding a nucleophilic catalyst to accelerate the reaction. p-phenylenediamine and m-phenylenediamine are effective catalysts at neutral pH.[11][12][13]
Sub-optimal pH for ligation. The optimal pH for uncatalyzed oxime ligation is around 4.5.[6] If your biomolecule is stable at this pH, performing the reaction under mildly acidic conditions can improve the yield.
Low concentration of reactants. If working with low concentrations of your biomolecules, increasing the reaction time or introducing a catalyst can help drive the reaction to completion.[11][12]
Inactivated reagents. Ensure the freshness and purity of your alkoxyamine and carbonyl-containing molecules.
Problem 2: Instability and Degradation of the Bioconjugate
Possible Cause Troubleshooting Step
Acidic buffer or local environment. Oxime linkages are susceptible to acid-catalyzed hydrolysis.[4][5] Ensure your storage and experimental buffers are at or near physiological pH (7.0-7.4). If the bioconjugate is intended for an acidic environment (e.g., lysosomal delivery), this inherent instability might be a desired feature for payload release.[6]
Presence of strong nucleophiles. Although generally stable, the oxime bond can undergo exchange reactions in the presence of high concentrations of other aminooxy or hydrazide compounds, particularly under catalytic conditions.[13] Purify the bioconjugate to remove unreacted starting materials.
High temperature. Avoid prolonged exposure to elevated temperatures, as this can increase the rate of hydrolysis.[6] Store bioconjugates at recommended low temperatures (e.g., 4°C or -20°C).
Inherent lability of the specific oxime structure. O-substituted oximes can have different stability profiles. The choice of the aldehyde/ketone and the alkoxyamine can influence the stability.[6] Consider using a ketone-derived conjugate for enhanced stability over an aldehyde-derived one.[8]
Problem 3: Difficulty in Characterizing the Bioconjugate
Possible Cause Troubleshooting Step
Heterogeneity of the product. If the starting biomolecule has multiple potential conjugation sites, this can lead to a mixture of products. Consider using site-specific incorporation of the carbonyl or aminooxy group.
Incomplete reaction. Use analytical techniques like HPLC or mass spectrometry to assess the purity of your conjugate and quantify the extent of the reaction.[16][17]
Degradation during analysis. Ensure that the analytical methods used (e.g., mobile phases in HPLC) do not have a pH that could induce hydrolysis of the oxime linkage.

Quantitative Data Summary

Table 1: Relative Hydrolytic Stability of Imines, Hydrazones, and Oximes
Linkage TypeRelative First-Order Rate Constant for Hydrolysis (krel)General Stability
Imine (C=N-CH2)High (Hydrolyzes readily)Low
Methylhydrazone (C=N-NHCH3)600Moderate
Acetylhydrazone (C=N-NHC(O)CH3)300Moderate
Semicarbazone (C=N-NHC(O)NH2)160Moderate-High
Oxime (C=N-O) 1 Very High [6]

Data adapted from studies comparing isostructural conjugates, demonstrating the superior stability of the oxime linkage.[4][6]

Table 2: Effect of Catalysts on Oxime Ligation Rate
CatalystpHConcentrationFold Rate Increase (vs. Uncatalyzed)
Aniline7.0100 mM~40
Aniline4.5100 mM~400[15]
p-phenylenediamine7.010 mM~120[11][12]
m-phenylenediamine7.4HighUp to 15x more efficient than aniline[13]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Preparation of Reactants: Dissolve the carbonyl-containing biomolecule (e.g., a protein with an incorporated p-acetylphenylalanine) and the aminooxy-functionalized molecule in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.4).

  • Initiation of Reaction: Mix the reactants at a desired molar ratio (e.g., 1:5 to 1:20 biomolecule to aminooxy compound).

  • Catalysis (Optional but Recommended): For reactions at neutral pH, add a freshly prepared solution of a catalyst (e.g., 10-50 mM p-phenylenediamine or m-phenylenediamine).

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for a period ranging from 1 to 24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification: Remove excess reagents and catalyst by a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the purified bioconjugate using techniques like SDS-PAGE, mass spectrometry (to confirm conjugation), and UV-Vis spectroscopy.

Protocol 2: Assessing Oxime Linkage Stability by HPLC
  • Sample Preparation: Prepare solutions of the purified oxime-linked bioconjugate in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At specific time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a stability-indicating reversed-phase HPLC method.[16][17] The method should be able to separate the intact bioconjugate from its hydrolysis products (the original biomolecule and the released payload).

  • Data Analysis: Quantify the peak area of the intact bioconjugate at each time point. Plot the percentage of remaining intact conjugate against time to determine the hydrolysis rate and half-life at different pH values.

Visualizations

Oxime_Formation_and_Hydrolysis cluster_formation Oxime Formation cluster_hydrolysis Hydrolysis (Degradation) Carbonyl Biomolecule-CHO (Aldehyde/Ketone) Intermediate Hemiaminal Intermediate Carbonyl->Intermediate + H+ Alkoxyamine Payload-ONH2 (Alkoxyamine) Alkoxyamine->Intermediate Oxime Bioconjugate (Oxime Linkage) Intermediate->Oxime - H2O Oxime_H Bioconjugate (Oxime Linkage) Protonated_Oxime Protonated Oxime Oxime_H->Protonated_Oxime + H+ (Acid-Catalyzed) Hydrolysis_Products Biomolecule-CHO + Payload-ONH2 Protonated_Oxime->Hydrolysis_Products + H2O Troubleshooting_Workflow Start Low Bioconjugate Stability Check_pH Is buffer pH < 6.5? Start->Check_pH Adjust_pH Adjust buffer to pH 7.0-7.4 Check_pH->Adjust_pH Yes Check_Temp Is storage/reaction temperature elevated? Check_pH->Check_Temp No Adjust_pH->Check_Temp Adjust_Temp Store at 4°C or -20°C Check_Temp->Adjust_Temp Yes Check_Structure Is the conjugate aldehyde-derived? Check_Temp->Check_Structure No Adjust_Temp->Check_Structure Consider_Ketone Redesign with a ketone for higher stability Check_Structure->Consider_Ketone Yes Stable_Product Stable Bioconjugate Check_Structure->Stable_Product No Consider_Ketone->Stable_Product Stability_Factors center Oxime Linkage Stability pH pH (More stable at neutral pH) center->pH Temp Temperature (More stable at lower temp.) center->Temp Structure Structure (Ketone > Aldehyde) center->Structure Electronics Electronic Effects (High electronegativity of O) center->Electronics Catalyst Catalysts (Affect formation rate, not stability) center->Catalyst

References

Technical Support Center: Challenges in the Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[][2] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.[2]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[][2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[][2]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[][2]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2][3]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated compounds are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[2] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][2][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[][2][5]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.[][2]

Non-chromatographic techniques like ultrafiltration and dialysis are also used, primarily for removing small molecules like unreacted PEG.[][7]

Q3: How do I choose the best purification method for my PEGylated compound?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification.[2] A multi-step approach combining different chromatography techniques is often necessary to achieve high purity.[8]

G start Start: PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Initial Cleanup: Remove unreacted PEG and native protein iex Ion Exchange Chromatography (IEX) sec->iex Separate by degree of PEGylation hic Hydrophobic Interaction Chromatography (HIC) sec->hic Alternative to IEX rphplc Reversed-Phase HPLC (RP-HPLC) iex->rphplc Separate positional isomers (High Resolution) hic->rphplc Separate positional isomers end Pure PEGylated Compound rphplc->end G start PEGylation Reaction Mixture step1 Step 1: SEC (Bulk Separation) start->step1 Remove unreacted PEG and protein step2 Step 2: IEX (Fractionation) step1->step2 Separate by degree of PEGylation step3 Step 3: RP-HPLC (High-Resolution Polish) step2->step3 Separate positional isomers analysis Analysis: SDS-PAGE, MS, etc. step3->analysis end Purified PEGylated Product analysis->end G mixture PEGylation Reaction Mixture unreacted_protein Unreacted Protein mixture->unreacted_protein unreacted_peg Unreacted PEG mixture->unreacted_peg mono_peg Mono-PEGylated mixture->mono_peg multi_peg Multi-PEGylated mixture->multi_peg isomers Positional Isomers mono_peg->isomers

References

Technical Support Center: Solid-Phase Peptide Synthesis with Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) protection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific pitfalls in Boc-SPPS.

Incomplete Boc Deprotection

Q1: My LC-MS analysis shows deletion sequences, suggesting incomplete removal of the Boc group. What are the common causes and how can I fix this?

A1: Incomplete Boc deprotection is a frequent issue that leads to the termination of peptide chain growth, resulting in deletion sequences. The primary causes and their solutions are outlined below:

  • Insufficient Deprotection Time or Reagent Concentration: Standard deprotection conditions may not be sufficient for complete removal, especially for sterically hindered amino acids.[1][2]

    • Troubleshooting:

      • Increase the trifluoroacetic acid (TFA) concentration from the standard 50% in dichloromethane (B109758) (DCM) to a higher concentration.

      • Prolong the deprotection time. A typical cycle involves a short pre-wash (e.g., 5 minutes) followed by a longer deprotection step (15-25 minutes).[3] For difficult sequences, this time can be extended.

      • Perform a double deprotection step.

  • Poor Resin Swelling: If the resin does not swell adequately in the deprotection solvent, the TFA cannot efficiently access all the peptide chains.[1]

    • Troubleshooting:

      • Ensure the resin is properly swollen in an appropriate solvent like DCM before the deprotection step.

      • Consider using a different solvent system that promotes better swelling.

  • Peptide Aggregation: The formation of secondary structures within the growing peptide chain can physically block access to the N-terminal Boc group.[4]

    • Troubleshooting:

      • Incorporate chaotropic salts (e.g., LiCl, KSCN) in the solvent to disrupt hydrogen bonding.[4]

      • Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[4][5]

      • For known "difficult sequences," Boc-SPPS is often preferred over Fmoc-SPPS as the repetitive TFA treatments can help disrupt aggregates.[6][7]

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile) or N-methylated amino acids can sterically hinder the approach of the acid to the Boc group.[1]

    • Troubleshooting:

      • Employ stronger deprotection conditions (higher TFA concentration or longer reaction times) for these residues.

Experimental Protocol: Standard Boc Deprotection Cycle

This protocol outlines a single cycle for the removal of the N-terminal Boc group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes. Drain the solution.

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Proceed immediately to the neutralization step to prepare for the next coupling reaction.

Boc_Deprotection_Workflow start Start with Boc-Peptide-Resin swell Swell Resin in DCM start->swell prewash Pre-wash with 50% TFA/DCM swell->prewash deprotect Deprotect with 50% TFA/DCM prewash->deprotect wash_dcm Wash with DCM deprotect->wash_dcm neutralize Neutralization wash_dcm->neutralize

Poor Coupling Efficiency

Q2: The Kaiser test is positive after my coupling step, indicating unreacted free amines. What could be causing this and how do I improve my coupling efficiency?

A2: A positive Kaiser test after coupling signifies incomplete peptide bond formation, which will lead to deletion sequences in the final product.[9][10] The following are common causes and solutions:

  • Steric Hindrance: Coupling of bulky amino acids can be slow and inefficient.[9]

    • Troubleshooting:

      • Use a more powerful coupling reagent. Urionium/aminium-based reagents like HBTU and HATU are generally more effective for hindered couplings than carbodiimides like DCC.[9]

      • Increase the equivalents of the amino acid and coupling reagents (e.g., from 2 to 4 equivalents).[9]

      • Extend the coupling reaction time.

      • Perform a "double coupling" where the coupling step is repeated with fresh reagents before proceeding to the next deprotection.[9]

  • Peptide Aggregation: Similar to deprotection, aggregation can mask the N-terminal amine, preventing efficient coupling.[4][9]

    • Troubleshooting:

      • Switch to solvents like NMP or add chaotropic salts.[4]

      • Sonication of the reaction mixture can help break up aggregates.[4]

      • Couple at a higher temperature.[4]

  • Suboptimal Activation: The chosen coupling reagent or conditions may not be sufficient for efficient activation of the incoming amino acid.

    • Troubleshooting:

      • Ensure your coupling reagents are fresh and of high quality.

      • Allow for a pre-activation step where the amino acid and coupling reagent are mixed for a few minutes before adding to the resin.[9]

  • Incomplete Neutralization: If the N-terminal amine is not fully deprotonated to the free amine, it will not be nucleophilic enough to attack the activated carboxyl group.[11]

    • Troubleshooting:

      • Ensure the neutralization step is complete by performing it twice or extending the reaction time.

      • Thoroughly wash the resin after neutralization to remove excess base, which can interfere with the subsequent coupling.[11]

Data Presentation: Comparison of Common Coupling Reagents in Boc-SPPS
Coupling Reagent/MethodTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeRacemization RiskNotes
DCC/HOBt 1:1:02-4 hoursLowA classic method. The byproduct, DCU, is insoluble and can be difficult to wash away.[12]
HBTU/DIEA 1:1:215-60 minutesLowA reliable and widely used reagent, highly efficient.[13]
HATU/DIEA 1:1:210-30 minutesVery LowHighly recommended for sterically hindered couplings; generally more reactive than HBTU.[9][13]
PyBOP/DIEA 1:1:220-60 minutesLowAn effective alternative to HBTU/HATU.[9]
Experimental Protocol: In Situ Neutralization and Coupling with HBTU

This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[14][15][16]

  • Resin Preparation: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).

  • Activation Mixture: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.

  • In Situ Neutralization and Coupling:

    • Add the activation mixture to the resin.

    • Immediately add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the reaction vessel.

    • Agitate the mixture for 10-30 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.[9]

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

InSitu_Neutralization_Coupling cluster_activation Activation Mixture Preparation boc_aa Boc-Amino Acid dissolve Dissolve in DMF boc_aa->dissolve hbtu HBTU hbtu->dissolve add_activation_mix Add Activation Mixture to Resin dissolve->add_activation_mix start Start with TFA-Salt of Peptide-Resin start->add_activation_mix add_diea Add DIEA add_activation_mix->add_diea couple Agitate for Coupling add_diea->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive (Recouple) wash Wash Resin monitor->wash Negative end Coupled Peptide-Resin wash->end

Common Side Reactions

Q3: I am observing unexpected peaks in my crude peptide's LC-MS. What are the common side reactions in Boc-SPPS and how can they be minimized?

A3: Several side reactions can occur during Boc-SPPS, leading to impurities. Here are some of the most common ones:

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[17][18][19] This is especially prevalent when Proline is in the first or second position.

    • Prevention:

      • Use in situ neutralization protocols, as the protonated state of the amine after deprotection is less nucleophilic.[3]

      • If possible, add the first two amino acids as a pre-formed dipeptide.

  • Aspartimide Formation: The backbone amide nitrogen can attack the side-chain ester of an adjacent Asp residue, forming a five-membered succinimide (B58015) ring. This can then reopen to form a mixture of α- and β-aspartyl peptides, and can also lead to racemization.[20][21][22][23][24] This is particularly problematic in Asp-Gly, Asp-Ala, and Asp-Ser sequences.

    • Prevention:

      • In Boc chemistry, using the cyclohexyl (OcHex) ester for the Asp side chain instead of the benzyl (B1604629) (OBzl) ester can significantly reduce aspartimide formation.[4]

  • Alkylation of Side Chains: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly Trp, Met, and Cys.[25]

    • Prevention:

      • Always include scavengers in the deprotection solution to trap the tert-butyl cations. A common scavenger is 0.5% dithioethane (DTE).[3][25]

  • Pyroglutamate Formation: An N-terminal Gln residue can cyclize to form pyroglutamic acid, especially in the presence of residual acid or during prolonged reaction times.

    • Prevention:

      • Ensure complete neutralization after deprotection.

      • Minimize the time the N-terminal Gln is exposed in its deprotected state.

Experimental Protocol: Final HF Cleavage with Scavengers

The final cleavage step removes the side-chain protecting groups and cleaves the peptide from the resin. The use of scavengers is critical to prevent side reactions from the carbocations generated during this process.[26][27][28][29]

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stir bar in a specialized HF cleavage apparatus.

  • Add Scavengers: Add a scavenger cocktail to the reaction vessel. A common cocktail for peptides without sensitive residues is 90% HF and 10% anisole. For peptides containing Trp, Met, or Cys, a more complex scavenger mix is required (e.g., HF/anisole/DMS/p-thiocresol).

  • HF Condensation: Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath. Condense anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. For peptides containing Arg(Tos), a longer reaction time may be necessary.

  • HF Evaporation: Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide-resin mixture several times with cold ether to remove scavengers.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

HF_Cleavage_Logic start Dried Peptide-Resin add_scavengers Add Scavengers start->add_scavengers cool_vessel Cool Reaction Vessel to 0°C add_scavengers->cool_vessel add_hf Condense Anhydrous HF cool_vessel->add_hf cleavage Stir for 1-2 hours at 0°C add_hf->cleavage evaporate_hf Evaporate HF under Vacuum cleavage->evaporate_hf precipitate Precipitate with Cold Ether evaporate_hf->precipitate wash Wash with Cold Ether precipitate->wash extract Extract Peptide wash->extract lyophilize Lyophilize extract->lyophilize end Purified Peptide lyophilize->end

Peptide Aggregation

Q4: My resin is clumping, and both deprotection and coupling reactions are sluggish. I suspect peptide aggregation. What are the best strategies to overcome this?

A4: Peptide aggregation on the solid support is a major cause of synthetic failure, leading to incomplete reactions.[4] It is caused by the formation of intermolecular hydrogen bonds, creating a secondary structure that is poorly solvated.

  • Solvent Choice:

    • Use highly polar, aprotic solvents that can disrupt hydrogen bonds, such as DMF, NMP, or DMSO.[5][30] A mixture of solvents can also be effective.

  • Chaotropic Agents:

    • Add salts like LiCl, NaClO4, or KSCN to the reaction mixture.[4][5][30] These ions interfere with hydrogen bonding and can improve solvation.

  • Elevated Temperature and Sonication:

    • Performing the coupling reaction at a higher temperature can provide enough energy to break up aggregates.[4]

    • Sonication can physically disrupt the aggregated peptide chains on the resin.[4]

  • "Difficult" Sequence Strategies:

    • For known aggregation-prone sequences, Boc-SPPS is often more successful than Fmoc-SPPS because the repeated TFA deprotection steps help to break up secondary structures.[6][7]

    • Using in situ neutralization protocols minimizes the time the peptide is in the neutral, aggregation-prone state.[4][14]

  • Resin and Linker Choice:

    • Use a resin with a lower substitution level. This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[4]

    • PEGylated resins (e.g., TentaGel) can improve the solvation of the growing peptide chain.[4]

  • Backbone Protection:

    • For extremely difficult sequences, the introduction of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding pattern that leads to aggregation.[4]

Experimental Protocol: Kaiser Test to Monitor Coupling

This qualitative test is crucial for identifying incomplete coupling reactions, which can be a symptom of aggregation.[31][32][33]

Reagents:

  • Solution A: Potassium cyanide (KCN) in pyridine.

  • Solution B: Ninhydrin in n-butanol.

  • Solution C: Phenol in n-butanol.

Procedure:

  • Take a small sample of the resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the tube at 110°C for 5 minutes.

  • Interpretation:

    • Intense Blue Color: Indicates the presence of free primary amines (incomplete coupling).

    • Colorless or Yellow: Indicates the absence of free primary amines (complete coupling).

Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine). In such cases, the Chloranil or Isatin test should be used.[31]

References

Technical Support Center: Optimizing Catalyst Selection for Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for Boc (tert-butyloxycarbonyl) protection reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in a Boc protection reaction?

A1: While Boc protection of amines with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can proceed without a catalyst, particularly for highly nucleophilic amines, a catalyst is often employed to increase the reaction rate.[1] Catalysts are especially crucial for less reactive amines, such as anilines, or sterically hindered substrates.[2] They function by activating the (Boc)₂O, making it more susceptible to nucleophilic attack by the amine.

Q2: Is a base always necessary for Boc protection?

A2: A base is not strictly required for the reaction to proceed, as the amine itself can act as a base.[2] However, a base is commonly added to neutralize the acidic byproduct formed during the reaction, which drives the equilibrium towards the protected product.[2] For amine salts, a base is necessary to liberate the free amine for the reaction to occur.

Q3: How do I choose the right catalyst for my specific substrate?

A3: Catalyst selection depends on the nucleophilicity and steric hindrance of the amine, as well as the presence of other functional groups.

  • For simple, unhindered primary and secondary aliphatic amines: A standard base like triethylamine (B128534) (TEA) or even sodium bicarbonate is often sufficient.[2]

  • For weakly nucleophilic amines (e.g., anilines) or sterically hindered amines: A nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly effective at accelerating the reaction.[2]

  • For substrates with acid-sensitive functional groups: Milder conditions, potentially avoiding strong Lewis acid catalysts, are preferable. Heterogeneous acid catalysts can be a good alternative as they are easily removed.[3]

  • For chemoselective protection (e.g., amine in the presence of an alcohol): The choice of catalyst and reaction conditions is critical. Some Lewis base catalysts have been shown to selectively promote O-Boc protection over N-Boc protection.[4]

Q4: Can I perform a Boc protection without a solvent?

A4: Yes, solvent-free conditions have been developed and offer a greener alternative, often with the benefit of shorter reaction times and simpler work-up procedures.[3][5] These methods are particularly effective with heterogeneous catalysts.

Q5: What are some common side reactions in Boc protection and how can I avoid them?

A5: Common side reactions include the formation of ureas, isocyanates (especially with hindered amines), and double Boc protection (N,N-di-Boc).[2][6]

  • Urea and Isocyanate Formation: This can be minimized by careful control of reaction temperature and by deprotonating the amine with a strong, non-nucleophilic base before adding (Boc)₂O.[2]

  • Double Boc Protection: Using a stoichiometric amount of (Boc)₂O and milder reaction conditions can help prevent this. The use of certain catalysts can also enhance selectivity for mono-protection.[6]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Low or No Yield Inappropriate Catalyst/Base Selection: The catalyst or base may be too weak for a poorly nucleophilic or sterically hindered amine.For weakly reactive amines, switch to a stronger base or add a catalytic amount of DMAP.[2] For sterically hindered amines, DMAP is highly recommended.[2]
Poor Solubility: The amine starting material, especially if it is a salt, may not be fully dissolved in the reaction solvent.Use a solvent system that ensures solubility. For amine salts, a biphasic system with a base like NaOH in the aqueous layer can be effective.[2]
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary. Gentle heating can also be applied.[1]
Formation of Side Products (e.g., Urea, N,N-di-Boc) Use of Strong Bases or Harsh Conditions: Aggressive reaction conditions can promote side reactions.Use milder bases like sodium bicarbonate or carefully control the stoichiometry of stronger bases. Solvent-free and water-based methods often minimize these byproducts.
Reaction with Other Functional Groups: In molecules with multiple nucleophilic sites (e.g., amino alcohols), lack of chemoselectivity can be an issue.Choose a catalyst and solvent system known for high chemoselectivity. For example, some catalyst-free methods in water show high selectivity for N-protection over O-protection.[5][7]
Difficult Product Isolation Use of Homogeneous Catalysts: Homogeneous catalysts like DMAP can be difficult to remove during work-up.Employ heterogeneous catalysts such as Amberlyst resins or silica-supported catalysts, which can be easily removed by filtration.[3]

Data Presentation

Table 1: Comparison of Catalysts for the N-Boc Protection of Aniline

CatalystSolventTimeYield (%)
NoneAcetonitrile (B52724)24h<5
Yttria-ZirconiaAcetonitrile3h (reflux)92
Indion 190 ResinNone15 min96
Amberlyst-15None<1 min99

Data synthesized from multiple sources for comparative purposes.[3][8][9]

Table 2: Comparison of Bases for the N-Boc Protection of a Primary Aliphatic Amine

BaseCatalystSolventTimeTypical Yield (%)
Triethylamine (TEA)NoneDCM2-16h90-98
Sodium Bicarbonate (NaHCO₃)NoneDioxane/Water4-24h80-95
Sodium Hydroxide (NaOH)NoneAqueous/Biphasic1-6h85-97
Triethylamine (TEA)DMAP (catalytic)DCM0.5-4h>95

Data synthesized from multiple sources for comparative purposes.[2][10]

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • 4-(Dimethylaminopyridine) (DMAP, 0.05 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add triethylamine and DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add (Boc)₂O to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.[2]

Protocol 2: Lewis Acid-Catalyzed N-Boc Protection of an Amine

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)

  • Yttria-Zirconia catalyst (20% by weight)

  • Dry Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the amine in dry acetonitrile.

  • Add the Yttria-Zirconia catalyst to the solution.

  • With constant stirring, add a solution of (Boc)₂O in dry acetonitrile dropwise.

  • Stir the mixture at room temperature. For less reactive amines like aniline, refluxing may be necessary.

  • Monitor the reaction progress by TLC.

  • After completion, filter the catalyst and wash it with ether.

  • The filtrate can then be concentrated and the product purified as needed.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Solvent add_base Add Base (e.g., TEA) start->add_base add_catalyst Add Catalyst (e.g., DMAP) add_base->add_catalyst cool Cool to 0°C add_catalyst->cool add_boc Add (Boc)₂O cool->add_boc react Stir at RT (Monitor by TLC/LC-MS) add_boc->react quench Quench/Dilute react->quench wash Aqueous Washes quench->wash dry Dry & Concentrate wash->dry purify Purification (if necessary) dry->purify end N-Boc Protected Product purify->end

Caption: General experimental workflow for a catalyzed Boc protection reaction.

catalyst_selection start Start: Select Amine Substrate amine_type Primary or Secondary Aliphatic Amine? start->amine_type steric_hindrance Sterically Hindered? amine_type->steric_hindrance Yes weakly_nucleophilic Weakly Nucleophilic? (e.g., Aniline) amine_type->weakly_nucleophilic No steric_hindrance->weakly_nucleophilic No dmap Use DMAP (Nucleophilic Catalyst) steric_hindrance->dmap Yes acid_sensitive Acid-Sensitive Functional Groups? weakly_nucleophilic->acid_sensitive No weakly_nucleophilic->dmap Yes no_catalyst No Catalyst or Standard Base (TEA, NaHCO₃) acid_sensitive->no_catalyst No mild_conditions Use Mild Conditions (e.g., Heterogeneous Catalyst, Solvent-Free) acid_sensitive->mild_conditions Yes lewis_acid Consider Lewis Acid or Heterogeneous Catalyst

Caption: Decision tree for selecting a catalyst for Boc protection reactions.

References

Strategies for scaling up reactions involving Boc-Aminooxy-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG4-CH2-Boc. Here, you will find detailed information on scaling up reactions, troubleshooting common issues, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the structure and primary application of this compound?

A1: this compound is a heterobifunctional linker. It features a Boc-protected aminooxy group at one end and a Boc-protected aminomethyl group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is primarily used in bioconjugation and the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The PEG spacer enhances solubility and provides flexibility to the linked molecules.[1][2][3][4]

Q2: What are the key chemical reactions involving this linker?

A2: The two primary reactions are:

  • Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting groups from one or both ends to expose the reactive aminooxy and/or amine functionalities. This is typically achieved under acidic conditions.[5][6][7]

  • Oxime Ligation: The reaction of the deprotected aminooxy group with an aldehyde or ketone to form a stable oxime bond. This is a highly specific and efficient bioorthogonal conjugation reaction.[8][9][10]

Q3: Why is the PEG4 spacer important?

A3: The PEG4 spacer is crucial for several reasons:

  • Increased Solubility: It imparts hydrophilicity to the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[4]

  • Flexibility: The PEG chain is flexible, which can be important for the biological activity of the final conjugate by allowing the linked molecules to adopt optimal orientations.

  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield molecules from the immune system, potentially increasing the in vivo circulation time of the conjugate.[1][2]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows the presence of starting material or partially deprotected intermediates.

  • Low yield of the desired deprotected product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v). Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[7]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS. While many deprotections are performed at room temperature, gentle heating may be necessary for some substrates.[7]
Steric Hindrance The PEG chain can sterically hinder the approach of the acid. Ensure adequate mixing and consider longer reaction times.
Poor Solubility Ensure the Boc-protected linker is fully dissolved in the reaction solvent. DCM is a common choice, but other solvents may be more suitable for your specific molecule.
Insufficient Resin Swelling (for solid-phase synthesis) In solid-phase synthesis, incomplete deprotection can result from poor resin swelling. A mixture like 55% TFA in DCM can lead to better resin swelling and higher purity compared to 100% TFA.[11]
Issue 2: Formation of Side Products During Boc Deprotection

Symptoms:

  • Multiple unexpected peaks in the LC-MS or HPLC chromatogram.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Alkylation of Sensitive Residues The tert-butyl cation generated during deprotection can alkylate electron-rich amino acids like tryptophan and methionine. Add a scavenger such as triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the t-butyl cations.[7]
Degradation of Acid-Labile Groups If your molecule contains other acid-sensitive functional groups, consider using milder deprotection conditions, such as more dilute acid or shorter reaction times at low temperatures.
Hydrolysis During Workup During aqueous workup with a basic solution (e.g., saturated sodium bicarbonate), base-labile groups in your molecule could be hydrolyzed. Perform the workup at low temperatures and minimize the exposure time to the basic solution.
Issue 3: Slow or Incomplete Oxime Ligation

Symptoms:

  • LC-MS analysis shows significant amounts of unreacted aldehyde/ketone and aminooxy-functionalized molecules.

  • Low yield of the desired conjugate.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal pH Oxime ligation is pH-dependent, with an optimal range typically between pH 4 and 5. However, reactions can be performed at neutral pH. Ensure your reaction buffer is at the optimal pH for your specific substrates.[8][12]
Lack of Catalyst The reaction can be slow, especially at neutral pH. The addition of a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine) can significantly accelerate the reaction rate.[12][13] p-Phenylenediamine (B122844) has been shown to be a more efficient catalyst than aniline at neutral pH.[12]
Low Reagent Concentration The reaction rate is dependent on the concentration of the reactants. If possible, increase the concentration of one or both of the reactants.
Steric Hindrance Bulky groups near the aldehyde/ketone or the aminooxy group can slow down the reaction. Consider longer reaction times or gentle heating.
Issue 4: Challenges in Scaling Up the Reactions

Symptoms:

  • Decreased yield or purity when moving from small-scale to large-scale synthesis.

  • Difficulties in handling and purification at a larger scale.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Mixing Ensure homogeneous mixing, which is critical for maintaining consistent reaction kinetics. Use appropriate stirring methods for the scale of the reaction.
Exothermic Reactions Acid-base neutralizations and other steps can be exothermic. Monitor the internal temperature of the reactor and implement cooling if necessary to prevent side reactions.
Workup and Extraction Issues Emulsion formation can be problematic during aqueous workup at a larger scale. Use appropriate solvent systems and consider centrifugation to break emulsions if they form.
Purification Challenges The oily nature of many PEG compounds can make purification difficult. For large-scale purification, consider methods like precipitation of the PEGylated compound by adding a non-polar solvent (e.g., diethyl ether) or forming a solid complex with salts like MgCl2.[7][14] Chromatographic methods like size-exclusion chromatography (SEC) can also be scaled up.[15][16]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of both Boc groups using TFA in DCM.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • If your molecule contains acid-sensitive residues, add TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker as a TFA salt or free amine/aminooxy compound.

Protocol 2: Oxime Ligation

This protocol provides a general procedure for the conjugation of the deprotected aminooxy-PEG linker to an aldehyde-containing molecule.

Materials:

  • Deprotected aminooxy-PEG linker

  • Aldehyde- or ketone-containing molecule

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Aniline or p-phenylenediamine solution (optional, as catalyst)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Add the deprotected aminooxy-PEG linker (typically 1.1-2 equivalents).

  • If using a catalyst, add aniline or p-phenylenediamine to a final concentration of 10-100 mM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS or HPLC. The reaction time can vary from minutes to several hours depending on the substrates and the presence of a catalyst.[8]

  • Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX), depending on the properties of the final product.[15][16]

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) and optional scavenger (TIS) cool->add_tfa react Stir at 0°C to RT for 1-4 hours add_tfa->react monitor Monitor by LC-MS/TLC react->monitor concentrate Concentrate to remove TFA/DCM monitor->concentrate neutralize Neutralize with NaHCO3 (aq) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry product Deprotected Linker dry->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Oxime_Ligation_Workflow cluster_setup Reaction Setup cluster_reaction Conjugation cluster_purification Purification dissolve_aldehyde Dissolve aldehyde/ketone molecule in buffer (pH 4-7) add_linker Add deprotected aminooxy-PEG linker dissolve_aldehyde->add_linker add_catalyst Add catalyst (e.g., aniline) (optional) add_linker->add_catalyst react Stir at room temperature add_catalyst->react monitor Monitor by LC-MS/HPLC react->monitor purify Purify by SEC, RP-HPLC, or IEX monitor->purify final_product Purified Conjugate purify->final_product

Caption: General experimental workflow for oxime ligation.

Troubleshooting_Boc_Deprotection start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Formed? incomplete->side_products No increase_acid Increase acid concentration or strength incomplete->increase_acid Yes increase_time Increase reaction time or temperature incomplete->increase_time check_solubility Ensure complete solubility incomplete->check_solubility add_scavenger Add scavenger (e.g., TIS) side_products->add_scavenger Yes milder_conditions Use milder conditions side_products->milder_conditions careful_workup Careful workup at low temperature side_products->careful_workup success Successful Deprotection side_products->success No increase_acid->success increase_time->success check_solubility->success add_scavenger->success milder_conditions->success careful_workup->success

References

Validation & Comparative

The "Goldilocks" Principle in Action: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyethylene (B3416737) glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs) reveals a critical "Goldilocks" scenario: a linker that is not too short and not too long is paramount for optimal target protein degradation. This guide provides an in-depth comparison of PROTACs with varying PEG linker lengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of potent protein degraders.

The linker component of a PROTAC, though seemingly a simple connector, plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, initiating the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The length of the PEG linker directly influences the spatial arrangement of the target protein and the E3 ligase, with suboptimal lengths leading to diminished efficacy.[3][] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[3][]

Comparative Analysis of PROTAC Efficacy with Varying PEG Linker Lengths

Systematic studies have demonstrated that the length of the PEG linker has a significant impact on the degradation potency (DC50) and the maximal degradation (Dmax) of PROTACs. The optimal linker length is not universal and must be empirically determined for each target protein and E3 ligase pair.[3]

Case Study 1: Targeting Bromodomain and Extra-Terminal Domain (BET) Protein BRD4

Compiled data from various studies focusing on the degradation of the well-characterized BET protein BRD4 highlights a clear trend. A PROTAC featuring a PEG5 linker demonstrates superior potency and efficacy compared to those with shorter or longer PEG chains. This suggests that the PEG5 length provides the optimal distance and flexibility for the formation of a productive ternary complex between BRD4 and the Cereblon (CRBN) E3 ligase.[1] While shorter linkers like PEG2 are generally less effective, linkers longer than PEG5 show a gradual decrease in potency, a phenomenon often attributed to the "hook effect" where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates at higher concentrations, thus inhibiting the formation of the productive ternary complex.[1][5]

PROTAC (Targeting BRD4, CRBN E3 Ligase)PEG Linker LengthDC50Dmax
Thalidomide-O-PEG2-Acid2Less PotentLower
Thalidomide-O-PEG5-Acid 5 More Potent Higher
Thalidomide-O-PEGn-Acid (n>5)>5Decreased PotencyLower

Table 1: Compiled data from various sources on BRD4-targeting PROTACs with varying PEG linker lengths. Absolute DC50 and Dmax values can vary between studies and cell lines, but the trend of a PEG5 linker being optimal is consistent.[1]

Case Study 2: Targeting Estrogen Receptor α (ERα)

In the development of PROTACs targeting ERα for degradation via the von Hippel-Lindau (VHL) E3 ligase, the linker length was identified as a key determinant of efficacy. A study comparing PROTACs with different linker lengths found that a 16-atom linker was significantly more potent at degrading ERα than a 12-atom linker, even though both constructs exhibited similar binding affinities to ERα.[3][6] This underscores that binding affinity alone is not predictive of PROTAC efficacy; the geometry of the ternary complex, dictated by the linker, is crucial.[6]

PROTAC (Targeting ERα, VHL E3 Ligase)Linker Length (atoms)Degradation Potency
PROTAC 112Less Potent
PROTAC 2 16 More Potent

Table 2: Comparison of ERα-targeting PROTACs with different linker lengths.[3][6]

Case Study 3: Targeting TANK-Binding Kinase 1 (TBK1)

Research on PROTACs targeting TBK1 for degradation by the VHL E3 ligase revealed a distinct length-dependent activity profile. PROTACs with linkers shorter than 12 atoms were inactive.[3][7] However, PROTACs with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency, with a 21-atom linker showing the highest efficacy (DC50 = 3 nM and Dmax = 96%).[7] A further increase in linker length to 29 atoms resulted in a decrease in potency.[7]

PROTAC (Targeting TBK1, VHL E3 Ligase)Linker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A< 12No degradationN/A
PROTAC B 21 3 96
PROTAC C2929276

Table 3: Efficacy of TBK1-targeting PROTACs with varying linker lengths.[7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficacy, and the influence of linker length on ternary complex formation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Culture 1. Plate Cells PROTAC_Treatment 2. Treat with PROTACs (Varying Concentrations & Linker Lengths) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blot for Target Protein Levels Cell_Lysis->Western_Blot Quantification 5. Densitometry & Quantification Western_Blot->Quantification Data_Analysis 6. Calculate DC50 & Dmax Quantification->Data_Analysis

Experimental workflow for Western Blot analysis.

Linker_Length_Effect cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker Target_S Target E3_S E3 Ligase Target_S->E3_S Steric Hindrance PROTAC_S PROTAC Target_O Target PROTAC_O PROTAC Target_O->PROTAC_O E3_O E3 Ligase PROTAC_O->E3_O Ternary_O Stable Ternary Complex Target_L Target PROTAC_L PROTAC Target_L->PROTAC_L E3_L E3 Ligase PROTAC_L->E3_L Ternary_L Unstable/Non-productive Complex

References

A Comparative Guide to Bioconjugation: The Ascendancy of Aminooxy Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and specificity of therapeutic and diagnostic agents. This guide provides an objective comparison of aminooxy chemistry with other prevalent bioconjugation methods, namely maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to illuminate the distinct advantages of the aminooxy approach.

Aminooxy chemistry, which facilitates the formation of a highly stable oxime bond between an aminooxy group and an aldehyde or ketone, has emerged as a powerful tool in bioconjugation. Its unique attributes of high chemoselectivity, bond stability, and performance under mild, aqueous conditions offer significant benefits over traditional methods.

Quantitative Comparison of Bioconjugation Chemistries

The following table summarizes key performance indicators for aminooxy, maleimide, and NHS ester chemistries, providing a quantitative basis for comparison.

FeatureAminooxy Chemistry (Oxime Ligation)Maleimide Chemistry (Thioether Linkage)NHS Ester Chemistry (Amide Linkage)
Target Residue Aldehydes/Ketones (native or engineered)Cysteine (thiols)Lysine (B10760008) (primary amines), N-terminus
Reaction pH 4.5 - 7.0[1]6.5 - 7.5[2]7.0 - 9.0[3]
Second-Order Rate Constant (k) 10¹ - 10³ M⁻¹s⁻¹ (with aromatic aldehydes)Up to 5500 M⁻¹s⁻¹ (for fast cysteine conjugation)[4]~88 M⁻¹s⁻¹ (for a model reaction)[5]
Bond Stability (Half-life) Very High (e.g., 25 days for an oxime at pD 7.0)[6]Moderate (Thioether bond can undergo retro-Michael reaction)Very High (Half-life of amide bonds can be years)[7]
Chemoselectivity Excellent (Aldehydes/ketones are rare in native proteins)Good (Cysteine is a low-abundance amino acid)Moderate (Lysine is an abundant amino acid)
Bioorthogonality High (Reactants are abiotic)Moderate (Thiols are present endogenously)Low (Amines are abundant in biological systems)
Catalyst Required Often aniline (B41778) or its derivatives (can be a drawback)Not requiredNot required

The Advantages of Aminooxy Chemistry Unveiled

Aminooxy chemistry offers several compelling advantages that address the limitations of other methods:

  • Exceptional Stability: The oxime linkage formed through aminooxy chemistry is significantly more stable than the thioether bond from maleimide chemistry, which is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate.[6] While amide bonds from NHS ester chemistry are also very stable, the formation reaction is less specific.

  • Superior Chemoselectivity: The reaction targets aldehydes and ketones, which are functionalities largely absent from native proteins. This "bioorthogonality" ensures that the conjugation is highly specific to the intended site, minimizing off-target modifications that can compromise the biological activity of the molecule. This is a significant advantage over NHS esters, which react with the numerous lysine residues typically present on a protein's surface, leading to a heterogeneous mixture of products.[5]

  • Mild Reaction Conditions: The formation of an oxime bond can be carried out under mild aqueous conditions, which are crucial for maintaining the structural integrity and function of sensitive biomolecules like proteins and antibodies.[1]

  • Controlled Stoichiometry: The high specificity of the reaction allows for precise control over the drug-to-antibody ratio (DAR) in the production of antibody-drug conjugates (ADCs), leading to more homogeneous products with predictable properties.

Visualizing the Chemical Pathways

To further elucidate the differences between these bioconjugation strategies, the following diagrams illustrate the fundamental chemical reactions.

Bioconjugation Reaction Pathways cluster_aminooxy Aminooxy Chemistry cluster_maleimide Maleimide Chemistry cluster_nhs NHS Ester Chemistry A1 Protein-CHO (Aldehyde) A3 Protein-CH=N-O-R (Oxime) A1->A3 + R-O-NH2 A2 R-O-NH2 (Aminooxy) M1 Protein-SH (Thiol) M3 Protein-S-Maleimide-R (Thioether) M1->M3 + Maleimide-R M2 Maleimide-R N1 Protein-NH2 (Amine) N3 Protein-NH-CO-R (Amide) N1->N3 + NHS-Ester-R N2 NHS-Ester-R

Caption: Chemical reactions of the three bioconjugation methods.

A Comparative Workflow for Antibody-Drug Conjugate (ADC) Development

The development of an ADC is a multi-step process. The choice of conjugation chemistry significantly impacts the workflow, particularly in terms of site-specificity and product homogeneity.

cluster_workflow Comparative ADC Development Workflow cluster_aminooxy Aminooxy Chemistry cluster_maleimide Maleimide Chemistry cluster_nhs NHS Ester Chemistry start Start: Antibody A1 Site-specific introduction of aldehyde/ketone start->A1 M1 Partial reduction of disulfide bonds start->M1 N1 Direct conjugation to lysine residues start->N1 A2 Conjugation with aminooxy-payload A1->A2 A3 Homogeneous ADC (Defined DAR) A2->A3 end End: Purified ADC A3->end M2 Conjugation with maleimide-payload M1->M2 M3 Moderately homogeneous ADC M2->M3 M3->end N2 Heterogeneous ADC (Mixture of DARs) N1->N2 N2->end

Caption: Workflow for ADC development using different chemistries.

Experimental Protocols

Protocol 1: General Procedure for Determining Second-Order Rate Constants of Bioconjugation

This protocol outlines a general method for determining the kinetics of a bioconjugation reaction using techniques like stopped-flow spectroscopy or by monitoring the reaction over time with chromatography (HPLC) or mass spectrometry (MS).

Materials:

  • Biomolecule (e.g., protein, peptide) with the target functional group

  • Conjugation reagent (aminooxy, maleimide, or NHS ester-functionalized molecule)

  • Reaction buffer (specific to the chemistry, see table above)

  • Quenching reagent (if necessary)

  • Analytical instrument (spectrophotometer, HPLC, or LC-MS)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the biomolecule and the conjugation reagent in the appropriate reaction buffer. The concentrations should be accurately determined.

  • Reaction Initiation: Mix the biomolecule and an excess of the conjugation reagent in the reaction buffer at a controlled temperature (e.g., 25°C or 37°C).

  • Monitoring the Reaction:

    • For Spectroscopic Methods: If the product has a unique absorbance or fluorescence signature, monitor the change in signal over time.

    • For Chromatographic/MS Methods: At specific time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a quenching reagent or by rapid pH change). Analyze the aliquots to determine the concentration of the product and remaining reactants.

  • Data Analysis: Plot the concentration of the product formed over time. From the initial reaction rates at different reactant concentrations, the second-order rate constant (k) can be calculated using the appropriate rate law equation.

Protocol 2: General Procedure for Assessing the Stability of a Bioconjugate

This protocol describes a method to evaluate the hydrolytic stability of the linkage formed in a bioconjugate.

Materials:

  • Purified bioconjugate

  • Incubation buffers at different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Human or mouse plasma (for in vitro physiological stability)

  • Analytical HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of the purified bioconjugate in the different incubation buffers or plasma at a known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours, and weekly), take an aliquot from each sample.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate and any released payload or biomolecule.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for each condition. From this data, the half-life of the conjugate under each condition can be determined.

Protocol 3: Site-Specific Antibody Conjugation via Aminooxy Chemistry

This protocol provides a general workflow for the site-specific conjugation of a payload to an antibody using aminooxy chemistry.

Materials:

  • Antibody

  • Enzyme for site-specific aldehyde generation (e.g., formylglycine generating enzyme) or a chemical method for periodate (B1199274) oxidation of glycans.

  • Aminooxy-functionalized payload

  • Reaction buffer (e.g., PBS, pH 6.0-7.0)

  • Aniline catalyst solution (e.g., 100 mM in reaction buffer)

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Aldehyde/Ketone Installation:

    • Enzymatic: Treat the antibody with the appropriate enzyme to generate a formylglycine residue at a specific site.

    • Chemical: Gently oxidize the carbohydrate moieties on the antibody using a mild oxidizing agent like sodium periodate to generate aldehyde groups.

  • Purification: Purify the aldehyde-modified antibody to remove the enzyme or excess reagents.

  • Conjugation:

    • Dissolve the aldehyde-modified antibody in the reaction buffer.

    • Add the aminooxy-functionalized payload (typically in a 5-10 fold molar excess).

    • Add the aniline catalyst to the desired final concentration (e.g., 10-50 mM).

    • Incubate the reaction at room temperature or 37°C for 2-24 hours.

  • Purification: Purify the resulting antibody-drug conjugate using an appropriate chromatography method to remove excess payload and catalyst.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm the site of conjugation.

Conclusion

Aminooxy chemistry presents a robust and highly specific alternative to traditional bioconjugation methods. Its ability to form stable oxime bonds under mild conditions, coupled with its exceptional chemoselectivity, makes it an ideal choice for the development of well-defined and homogeneous bioconjugates. For researchers in drug development and diagnostics, leveraging the advantages of aminooxy chemistry can lead to the creation of more effective and reliable therapeutic and diagnostic agents.

References

A Head-to-Head Comparison of Protein Labeling: Boc-Aminooxy-PEG4 vs. NHS-Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for applications ranging from diagnostics to therapeutic development. The choice of crosslinker is a critical decision that influences the specificity, stability, and functionality of the final protein conjugate. This guide provides an objective comparison between two distinct crosslinking chemistries: aminooxy-based linkers, exemplified by Boc-Aminooxy-PEG4 derivatives, and the widely used N-hydroxysuccinimide (NHS)-ester crosslinkers.

This comparison delves into the mechanisms of action, reaction specificity, bond stability, and provides supporting data and protocols to inform the selection of the optimal labeling strategy for your research needs.

Executive Summary

NHS-ester crosslinkers are a conventional choice for protein labeling, reacting readily with primary amines on lysine (B10760008) residues and the N-terminus to form stable amide bonds. This method is robust and well-documented. In contrast, aminooxy-based linkers offer a more targeted approach, reacting specifically with aldehyde or ketone groups to form a highly stable oxime bond. This specificity can be advantageous for site-specific labeling, provided a carbonyl group is available or can be introduced into the target protein.

Quantitative Data Comparison: Performance Metrics

The following table summarizes the key performance characteristics of aminooxy and NHS-ester labeling chemistries based on available experimental data.

FeatureAminooxy Linkers (e.g., Aminooxy-PEG4)NHS-Ester Crosslinkers
Target Functional Group Aldehydes or ketones (-CHO, -C=O)Primary amines (-NH₂)
Target Amino Acids Not naturally occurring; requires introduction via oxidation of glycans (on glycoproteins) or genetic incorporation of unnatural amino acids.Lysine residues and the N-terminus.
Resulting Bond Oxime bond (C=N-O)Amide bond (-CO-NH-)
Bond Stability Highly stable, significantly more resistant to hydrolysis than hydrazone or imine bonds.[1][2][3] The rate constant for acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than for simple hydrazones.[2][4]Stable under physiological conditions.
Optimal Reaction pH 6.5 - 7.5 (mildly acidic to neutral)[5]7.2 - 8.5 (neutral to slightly alkaline)
Reaction Time Typically 2 hours at room temperature.[5][6] Can be accelerated with catalysts.30 minutes to a few hours at room temperature or 4°C.
Catalyst Often recommended (e.g., aniline (B41778) or its derivatives like m-phenylenediamine) to improve reaction kinetics, especially at neutral pH.[7][8][9]Not required.
Specificity High, due to the rarity of aldehydes/ketones in native proteins.[10]Lower, as most proteins have multiple lysine residues, leading to heterogeneous labeling.
Reversibility Generally considered stable, though can be reversible under specific acidic conditions.[3]Essentially irreversible under physiological conditions.

Reaction Mechanisms and Experimental Workflows

The choice between these two crosslinkers is fundamentally a choice between two different conjugation chemistries. The following diagrams illustrate the reaction mechanisms and a general workflow for protein labeling.

NHS_Ester_Reaction Protein Protein with Primary Amine (Lys, N-terminus) Intermediate Reactive Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester NHS-Ester Crosslinker NHS_Ester->Intermediate Conjugate Labeled Protein (Stable Amide Bond) Intermediate->Conjugate Amide Bond Formation NHS_Byproduct N-hydroxysuccinimide (Byproduct) Intermediate->NHS_Byproduct Release

Caption: Reaction mechanism of an NHS-ester with a primary amine on a protein.

Aminooxy_Reaction Protein Protein with Aldehyde/Ketone Group Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Aminooxy Aminooxy-PEG Linker Aminooxy->Intermediate Conjugate Labeled Protein (Stable Oxime Bond) Intermediate->Conjugate Oxime Bond Formation (Dehydration) Water Water (Byproduct) Intermediate->Water Release

Caption: Reaction mechanism of an aminooxy linker with a carbonyl group on a protein.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution Reaction_Mix Combine Protein and Crosslinker Protein_Prep->Reaction_Mix Linker_Prep Prepare Crosslinker Stock Solution Linker_Prep->Reaction_Mix Incubation Incubate under Optimal Conditions (pH, Temp, Time) Reaction_Mix->Incubation Purification Purify Conjugate (e.g., Desalting Column) Incubation->Purification Analysis Analyze Degree of Labeling (e.g., Spectroscopy, MS) Purification->Analysis

Caption: A generalized experimental workflow for protein labeling.

Experimental Protocols

Below are detailed, representative protocols for protein labeling using NHS-ester and aminooxy crosslinkers.

Protocol 1: NHS-Ester Labeling of Proteins

This protocol is a general guideline for labeling proteins with amine-reactive NHS-ester crosslinkers.

Materials:

  • Protein to be labeled

  • NHS-ester crosslinker

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Anhydrous DMSO or DMF for dissolving the NHS-ester

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester crosslinker in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS-ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Determine the degree of labeling using spectrophotometry or mass spectrometry. Store the labeled protein at 4°C for short-term or -20°C to -80°C for long-term storage.

Protocol 2: Aminooxy Labeling of Glycoproteins via Oxime Ligation

This protocol describes the labeling of glycoproteins by first oxidizing the carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-functionalized linker.

Materials:

  • Glycoprotein (B1211001) to be labeled

  • Aminooxy-PEG linker (with Boc group removed if necessary according to manufacturer's instructions)

  • Oxidation Buffer: 100 mM sodium acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Coupling Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., MES or HEPES)

  • Aniline catalyst solution (optional, but recommended): 100 mM aniline in coupling buffer

  • Anhydrous DMSO for dissolving the aminooxy linker

  • Desalting column for purification

Procedure:

  • Protein Preparation: Exchange the glycoprotein into the oxidation buffer.

  • Oxidation of Carbohydrates:

    • Cool the protein solution on ice.

    • Add cold sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate on ice for 30 minutes, protected from light.

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10 mM.

    • Remove excess periodate (B1199274) and exchange the buffer to the coupling buffer using a desalting column.[5]

  • Prepare Aminooxy Linker Solution: Dissolve the aminooxy-PEG linker in anhydrous DMSO to create a 50 mM stock solution.

  • Labeling Reaction:

    • Add a 50-fold molar excess of the aminooxy linker to the oxidized protein solution.[6][11]

    • (Optional) Add the aniline catalyst solution to a final concentration of 10 mM.[6]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation, protected from light.[5][6]

  • Purification: Purify the labeled glycoprotein from the excess linker and catalyst using a desalting column equilibrated with a suitable storage buffer.

  • Analysis: Characterize the conjugate to determine the degree of labeling. Store appropriately.

Conclusion

The choice between aminooxy-PEG linkers and NHS-ester crosslinkers depends heavily on the specific protein and the desired outcome of the labeling experiment.

  • NHS-esters are ideal for general, rapid labeling of proteins where multiple labeling sites are acceptable and the primary concern is the formation of a stable conjugate with minimal protocol optimization. However, this can lead to a heterogeneous product and potential disruption of protein function if lysine residues are critical for its activity.

  • Aminooxy-PEG linkers provide a powerful tool for site-specific labeling , yielding a more homogeneous product.[12][13] This method is particularly well-suited for glycoproteins or proteins that can be engineered to contain a carbonyl group. The resulting oxime bond is exceptionally stable, making it an excellent choice for applications requiring long-term stability of the conjugate.[1][2][3] However, this approach requires the presence or introduction of a specific functional group on the protein, adding a potential extra step to the overall workflow.

For researchers aiming for precise control over the labeling site and maximum stability of the final product, the aminooxy ligation strategy offers significant advantages. For those requiring a straightforward and robust method for general protein labeling, NHS-esters remain a reliable and effective option.

References

Validating the Structure of Boc-Aminooxy-PEG4-CH2-Boc: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules like PROTACs, rigorous structural validation is paramount. This guide provides a comparative overview of key spectroscopic methods for confirming the structure of Boc-Aminooxy-PEG4-CH2-Boc, a bifunctional PEG linker. We present supporting experimental data, detailed protocols, and a clear workflow to ensure accurate and reliable characterization.

Introduction to this compound

This compound is a symmetrical molecule featuring two Boc-protected aminooxy groups at the termini of a polyethylene (B3416737) glycol (PEG) chain, linked by a central methylene (B1212753) bridge. This structure is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linker chemistry is critical for therapeutic efficacy. Verifying the integrity of this linker is a crucial first step in any subsequent synthetic endeavor. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Data

Each spectroscopic technique provides unique and complementary information to build a complete picture of the molecular structure. The expected quantitative data for this compound is summarized below.

Technique Parameter Expected Value/Observation Structural Moiety Confirmed
¹H NMR Chemical Shift (δ)~1.45 ppm (singlet, 18H)tert-butoxycarbonyl (Boc) protons
Chemical Shift (δ)~3.65 ppm (multiplet, 16H)PEG chain (-OCH₂CH₂O-) protons
Chemical Shift (δ)~4.15 ppm (triplet, 4H)Methylene protons adjacent to aminooxy (-CH₂ON-)
Chemical Shift (δ)~1.80 ppm (quintet, 2H)Central methylene (-O-CH₂-O-) protons
Chemical Shift (δ)~7.50 ppm (broad singlet, 2H)NH protons of the Boc-aminooxy group
¹³C NMR Chemical Shift (δ)~28.0 ppmBoc methyl carbons
Chemical Shift (δ)~81.0 ppmBoc quaternary carbons
Chemical Shift (δ)~156.0 ppmCarbonyl carbon of Boc group
Chemical Shift (δ)~70.0 - 75.0 ppmPEG chain carbons
Chemical Shift (δ)~68.0 ppmCentral methylene carbon
FTIR Wavenumber (cm⁻¹)~3300-3400 cm⁻¹ (N-H stretch)N-H bond in Boc-aminooxy group
Wavenumber (cm⁻¹)~2870 cm⁻¹ (C-H stretch)Aliphatic C-H bonds in PEG and Boc groups
Wavenumber (cm⁻¹)~1700 cm⁻¹ (C=O stretch)Carbonyl of the Boc protecting group
Wavenumber (cm⁻¹)~1100 cm⁻¹ (C-O-C stretch)Ether linkages of the PEG chain
Mass Spec (ESI-MS) m/z[M+Na]⁺, [M+H]⁺Molecular weight confirmation
FragmentationLoss of isobutylene (B52900) (M-56)Presence of Boc group

Experimental Workflow for Structural Validation

The logical flow for validating the structure of this compound involves a multi-step spectroscopic analysis. This process ensures a comprehensive and orthogonal confirmation of the molecule's identity and purity.

Spectroscopic_Validation_Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Quick Check MS Mass Spectrometry (ESI-MS) Synthesis->MS Molecular Weight NMR_Data Proton & Carbon Environment Mapping NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Validation Structural Confirmation NMR_Data->Validation FTIR_Data->Validation MS_Data->Validation

Caption: Spectroscopic validation workflow for this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the proton (¹H) and carbon (¹³C) skeletons of the molecule, confirming the connectivity and chemical environment of each atom.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (typically 1024 or more) to compensate for the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Protocol:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Protocol:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. Due to the PEG chain, sodiated adducts ([M+Na]⁺) are commonly observed in addition to the protonated molecule ([M+H]⁺).[1]

    • The complex nature of PEG compounds can lead to multiple charge states, though for a molecule of this size, singly charged species are expected to be dominant.[2]

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation. A characteristic fragmentation for Boc-protected amines is the loss of isobutylene, resulting in a peak at M-56.

Alternative Methodologies

While NMR, FTIR, and MS are the primary methods for structural validation, other techniques can provide complementary information:

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values can be compared to the theoretical values calculated from the molecular formula to assess purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. By using a suitable column and mobile phase, impurities can be separated and quantified. Coupling HPLC with MS (LC-MS) allows for the identification of these impurities.

By employing a combination of these spectroscopic and analytical techniques, researchers can confidently validate the structure and purity of this compound, ensuring the quality and reliability of this critical reagent in their drug discovery and development workflows.

References

Characterization of bioconjugates formed with Boc-Aminooxy-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design and performance of bioconjugates, profoundly influencing their stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of bioconjugates formed using the oxime ligation strategy with Boc-Aminooxy-PEG4-CH2-Boc and contrasts its performance with common alternatives, supported by experimental data.

Introduction to this compound

This compound is a heterobifunctional linker that leverages the power of polyethylene (B3416737) glycol (PEG) to enhance the properties of bioconjugates. The key features of this linker include:

  • Aminooxy Group: This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond, a reaction known as oxime ligation. This bioorthogonal chemistry allows for precise and controlled conjugation under mild physiological conditions.

  • PEG4 Spacer: The tetraethylene glycol spacer imparts hydrophilicity to the bioconjugate. This is particularly beneficial for improving the solubility and reducing the aggregation of hydrophobic drug payloads, a common challenge in the development of antibody-drug conjugates (ADCs). The PEG spacer can also shield the conjugate from enzymatic degradation and reduce immunogenicity.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for orthogonal conjugation strategies, where the amine can be deprotected in a subsequent step for further modification.

This linker is frequently employed in the synthesis of complex biomolecules, including ADCs and Proteolysis Targeting Chimeras (PROTACs).

Performance Comparison of Bioconjugation Linkers

The choice of linker chemistry directly impacts the performance of the resulting bioconjugate. This section compares key performance parameters of bioconjugates formed via oxime ligation (representative of this compound) with those formed using other common linkers, such as maleimide-based linkers and alternative hydrophilic polymers.

Table 1: Linker Performance in Antibody-Drug Conjugates (ADCs)
Performance MetricOxime Ligation (PEG-based)Maleimide Ligation (Thioether)Polysarcosine (PSar) LinkersPolypeptide Linkers
Reaction Kinetics Second-order rate constants typically 10¹-10³ M⁻¹s⁻¹ with aniline (B41778) catalysis[1].Rapid reaction with thiols at pH 6.5-7.5.N/A (focus on linker properties)N/A (focus on linker properties)
Linkage Stability Highly stable oxime bond, more stable than hydrazones[1].Thioether bond can be susceptible to retro-Michael reaction and thiol exchange in vivo, leading to premature drug release[2].Stable amide bond linkage.Stable amide bond linkage.
In Vitro Cytotoxicity High cytotoxic activity maintained.High cytotoxic activity maintained.Comparable or slightly higher potency in some studies compared to PEG[3].High cytotoxic activity maintained.
In Vivo Efficacy Effective tumor growth inhibition.Efficacy can be limited by linker instability and premature drug release[4].Can exhibit enhanced tumor accumulation and therapeutic effect compared to PEG[3].Certain peptide sequences can enhance in vivo stability[3].
Pharmacokinetics (PK) PEGylation generally leads to longer plasma half-life and reduced clearance[5].Variable, can be affected by linker instability.Slower clearance rates and longer half-life compared to equivalent length PEG[3].Tunable PK properties based on amino acid sequence.
Immunogenicity PEG can elicit anti-PEG antibodies, potentially leading to accelerated blood clearance[3].Low immunogenicity of the linker itself.Considered non-immunogenic[3].Generally low immunogenicity using naturally occurring amino acids[3].
Biodegradability Non-biodegradable[3].Linker itself is not biodegradable.Biodegradable[3].Biodegradable into natural amino acids[3].

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of bioconjugates.

Protocol 1: General Procedure for Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the conjugation of a small molecule containing an aldehyde to an antibody functionalized with an aminooxy linker.

  • Antibody Preparation:

    • If necessary, introduce aldehyde groups onto the antibody. For glycoproteins, this can be achieved by mild oxidation of the carbohydrate moieties using sodium periodate.

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Linker Activation (if starting from Boc-Aminooxy-PEG4-acid):

    • Dissolve the Boc-Aminooxy-PEG4-acid linker, EDC, and NHS in anhydrous DMSO or DMF.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

    • Add the activated linker to the antibody solution and incubate to form the aminooxy-functionalized antibody.

    • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC).

    • Deprotect the Boc group using a mild acidic solution (e.g., 20-50% TFA in DCM).

  • Oxime Ligation:

    • Dissolve the aldehyde-containing small molecule drug in a compatible solvent.

    • Add the drug solution to the aminooxy-functionalized antibody. A typical molar excess of the drug is used.

    • Add an aniline catalyst (e.g., to a final concentration of 10-100 mM) to accelerate the reaction[1][6].

    • Incubate the reaction at room temperature for 2-24 hours.

  • Purification and Characterization:

    • Purify the final ADC using SEC to remove unconjugated drug and other impurities.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 2: Comparative Stability Assay of Bioconjugates

This protocol outlines a method to compare the stability of bioconjugates with different linkers in the presence of a competing thiol, such as glutathione (B108866) (GSH).

  • Conjugate Preparation:

    • Prepare bioconjugates with different linkers (e.g., oxime vs. maleimide-thioether) under optimized conditions.

    • Purify the conjugates to remove any unreacted components.

  • Stability Assay:

    • Incubate a known concentration of each bioconjugate in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.

    • For one set of samples, add a physiological concentration of a competing thiol, such as glutathione (e.g., 1-10 mM).

    • At various time points (e.g., 0, 1, 6, 24, 48 hours), take aliquots from each reaction.

  • Analysis:

    • Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact conjugate and any released payload.

    • Calculate the half-life of each conjugate under the different conditions.

    • This will provide a direct comparison of the linker stability in a simulated physiological environment. Studies have shown that thiazine (B8601807) linkers, an alternative to traditional maleimide-thioether linkers, are over 20 times less susceptible to glutathione adduct formation.

Visualizing Bioconjugation Workflows

Diagrams are essential for visualizing complex biological processes and experimental workflows.

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a linker in PROTAC synthesis[7].

PROTAC_Workflow cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (Protein of Interest) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for ADC Characterization

The characterization of ADCs is a multi-step process to ensure quality, consistency, and efficacy.

ADC_Characterization_Workflow Start ADC Sample HIC Hydrophobic Interaction Chromatography (HIC-HPLC) Start->HIC SEC Size-Exclusion Chromatography (SEC-HPLC) Start->SEC MS Mass Spectrometry (LC-MS) Start->MS Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Stability Stability Assay (e.g., in plasma) Start->Stability DAR Determine Drug-to-Antibody Ratio (DAR) HIC->DAR Aggregation Assess Aggregation & Purity SEC->Aggregation Identity Confirm Conjugate Identity & Mass MS->Identity Potency Evaluate Biological Potency (IC50) Cytotoxicity->Potency Linker_Stability Evaluate Linker Stability Stability->Linker_Stability

Caption: Experimental workflow for ADC characterization.

Conclusion

This compound offers a robust and versatile platform for the synthesis of advanced bioconjugates. The resulting oxime linkage provides high stability, while the PEG spacer enhances hydrophilicity and improves the pharmacokinetic profile. While PEG linkers have been a gold standard, the field is evolving, with alternatives like polysarcosine and polypeptides showing promise in terms of biodegradability and reduced immunogenicity. The choice of linker should be carefully considered based on the specific application, the properties of the molecules to be conjugated, and the desired performance characteristics of the final bioconjugate. The experimental protocols and characterization workflows provided in this guide serve as a foundation for the rational design and evaluation of novel bioconjugates for therapeutic and research applications.

References

A Comparative Guide to Boc Deprotection: Reagents and Conditions for Amine Unmasking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The choice of deprotection reagent and conditions is paramount to achieving high yields and purity while preserving the integrity of other sensitive functional groups within a molecule. This guide provides an objective comparison of common Boc deprotection methodologies, supported by experimental data and detailed protocols.

The Boc group is favored for its stability under a wide range of conditions and its facile cleavage under acidic treatment.[1] The general mechanism of acidic Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates, releasing carbon dioxide and the free amine.[2][3][4]

Comparative Analysis of Common Boc Deprotection Reagents

The selection of a deprotection reagent is often a balance between reaction efficiency and the acid sensitivity of the substrate. The following table summarizes the performance of several common reagents under various conditions.

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantagesPotential Side Reactions
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)[4]0.5 - 4 hours[4][5]Highly effective and volatile, simplifying product isolation.[4]Harsh acidity can cleave other acid-labile protecting groups.[6]Alkylation of nucleophilic residues (e.g., Trp, Cys) by the tert-butyl cation.[6][7][8]
Hydrochloric Acid (HCl) 4 M in Dioxane[9][10]0.5 - 16 hours[9][11]Often more selective than TFA for Nα-Boc groups in the presence of tert-butyl esters.[9][10][12]Dioxane is a hazardous solvent; can be less volatile than TFA.Similar potential for tert-butylation as TFA.[7]
Trimethylsilyl Iodide (TMSI) Acetonitrile or DCM[13]VariableMild and can be used under neutral conditions.[14]Reagent is moisture-sensitive and can be expensive.-
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)[13][15]VariableMild Lewis acid conditions; can offer different selectivity.[15]Workup can be more complex due to metal salts.-
Oxalyl Chloride/Methanol 3 equivalents in Methanol[16]1 - 4 hours[16]Very mild conditions, tolerant of many acid-labile esters.[16][17]Reagents are toxic and moisture-sensitive.[1]-
Thermal (Solvent-based) Methanol or Trifluoroethanol, 120-240 °C[18]30 minutes[18]Acid-free; can offer unique selectivity based on temperature control.[18]Requires high temperatures which may not be suitable for all substrates.Potential for thermal degradation of the substrate.
Water (Reflux) Refluxing water[19][20]Variable (e.g., 12 minutes)[21]Environmentally friendly ("green") method.[19][20]High temperatures required; limited substrate solubility.-

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general procedure for the removal of a Boc group from an amine.

Materials:

  • Boc-protected amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.[4]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50%.[4] For example, for a 25% TFA/DCM solution, add a volume of TFA equal to one-third of the volume of DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 0.5 to 4 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).[4][5]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[5]

  • The crude product, typically the TFA salt of the amine, can be used directly or further purified. To remove residual TFA, the crude oil can be azeotroped with toluene.[22]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is often employed for its selectivity in deprotecting Nα-Boc groups in the presence of other acid-sensitive moieties.[9]

Materials:

  • Boc-protected amino acid or peptide

  • 4 M HCl in anhydrous dioxane

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate in 4 M HCl in anhydrous dioxane.[9][10]

  • Stir the mixture at room temperature for 30 minutes.[9][10] In some cases, longer reaction times (up to 16 hours) may be necessary.[11]

  • Monitor the reaction by TLC until the starting material is consumed.[10]

  • Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Visualizing the Chemistry

Diagrams created using Graphviz (DOT language) illustrate the key chemical pathways and workflows.

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_reagent Acidic Reagent Boc_Amine R-NH-Boc Protonation Protonation Boc_Amine->Protonation + H⁺ Acid H⁺ Acid->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Fragmentation->Carbamic_Acid tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (as salt) Decarboxylation->Free_Amine Byproducts Isobutylene + CO₂ Decarboxylation->Byproducts releases

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolve Cool Cool to 0 °C (optional, especially for TFA) Dissolve->Cool Add_Reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Quench and/or Evaporate Solvent Monitor->Workup Reaction Complete End End: Deprotected Amine Salt Workup->End

References

A Comparative Guide to Linker Stability in Antibody-Drug Conjugates: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides an objective comparison of the in-vitro and in-vivo stability of different linker chemistries, supported by experimental data, to aid in the rational design of next-generation ADCs.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the potent cytotoxic payload, directly influencing its efficacy, selectivity, and stability.[1] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload release at the tumor site.[2][3] This delicate balance is governed by the linker's chemical properties and the surrounding physiological environment.

Linkers are broadly categorized as either cleavable or non-cleavable, with their stability profiles dictating the mechanism and location of drug release.[] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers release the payload upon complete degradation of the antibody in the lysosome.[1][5]

Comparative In-Vitro and In-Vivo Stability of Linker Chemistries

The choice of linker chemistry has a profound impact on the pharmacokinetic profile and overall performance of an ADC. The following tables summarize the stability of common linker types in both laboratory (in-vitro) and living organism (in-vivo) settings.

Cleavable Linkers

Cleavable linkers are designed to exploit the unique conditions of the tumor microenvironment, such as lower pH, higher concentrations of certain enzymes, or a reducing environment.

Linker TypeIn-Vitro Stability (Plasma)In-Vivo Stability (Plasma)Key Characteristics
Hydrazone Moderately stable at neutral pH (~7.4).[6] Susceptible to hydrolysis in acidic conditions.[7] Half-life can be around 2 days in human and mouse plasma.[7]Prone to premature drug release due to instability in circulation, which has been observed in clinical studies.[6]pH-sensitive cleavage, designed for release in the acidic environment of endosomes and lysosomes.[8]
Disulfide Stability is influenced by steric hindrance around the disulfide bond.[9] Can be unstable and undergo thiol-exchange with serum proteins like albumin.[10]Can exhibit variable stability. More sterically hindered linkers show increased stability.[9] Premature cleavage can occur in the reducing environment of circulation.Redox-sensitive cleavage, designed for release in the reducing intracellular environment where glutathione (B108866) concentrations are high.[8]
Peptide Generally stable in plasma.[11] The valine-citrulline (VC) linker is a well-established example with good plasma stability.[12]High stability in vivo. For instance, a valine-citrulline-MMAE linker showed a half-life of about 6 days in mice and 9.6 days in monkeys.[13][14]Enzyme-sensitive cleavage, typically by lysosomal proteases like cathepsin B that are often upregulated in tumor cells.[8]
Non-Cleavable Linkers

Non-cleavable linkers offer enhanced stability in circulation, as they do not have a specific trigger for cleavage and rely on the degradation of the antibody for payload release.

Linker TypeIn-Vitro Stability (Plasma)In-Vivo Stability (Plasma)Key Characteristics
Thioether High stability due to the robust nature of the thioether bond.[15]Generally demonstrate high stability, leading to a longer plasma half-life and potentially reduced off-target toxicity compared to some cleavable linkers.[16][17]Payload is released as an amino acid-linker-drug complex after lysosomal degradation of the antibody.[16]

Experimental Protocols for Assessing Linker Stability

Accurate assessment of ADC stability is crucial for predicting its in-vivo behavior. The following are outlines of common experimental protocols used to evaluate linker stability.

In-Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma from different species to mimic physiological conditions.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period, typically up to seven days.[12][18]

  • Time Points: Aliquots are collected at various time points (e.g., Day 0, 1, 2, 3, 5, 7).[18]

  • Analysis: The amount of intact ADC and released payload is quantified. Two common methods are:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Measures the concentration of the antibody-conjugated drug over time.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the average drug-to-antibody ratio (DAR) at each time point or quantifies the free payload.[18][19] A decrease in DAR indicates drug deconjugation.

In-Vivo Stability Assessment

This involves administering the ADC to an animal model and monitoring its stability in circulation.

  • Administration: The ADC is administered to an appropriate animal model (e.g., mice, rats) via intravenous injection.[12]

  • Sample Collection: Blood samples are collected at predetermined time points post-injection.[12]

  • Plasma Processing: Blood samples are processed to obtain plasma.

  • Quantification: The concentration of intact ADC and free payload in the plasma is measured using techniques like ELISA or LC-MS/MS.[8][20]

Visualizing Linker Cleavage Mechanisms and Experimental Workflows

The following diagrams illustrate the release mechanisms of different linker types and the general workflow for stability assessment.

G Payload Release Mechanisms for Cleavable Linkers cluster_hydrazone Hydrazone Linker (pH-Sensitive) cluster_disulfide Disulfide Linker (Redox-Sensitive) cluster_peptide Peptide Linker (Enzyme-Sensitive) ADC_H ADC in Circulation (pH ~7.4) Stable Endosome Endosome/Lysosome (Acidic pH) ADC_H->Endosome Internalization Released_Payload_H Released Payload Endosome->Released_Payload_H Hydrolysis ADC_D ADC in Circulation Intracellular Intracellular Environment (High Glutathione) ADC_D->Intracellular Internalization Released_Payload_D Released Payload Intracellular->Released_Payload_D Reduction ADC_P ADC in Circulation Lysosome Lysosome (Cathepsin B) ADC_P->Lysosome Internalization Released_Payload_P Released Payload Lysosome->Released_Payload_P Enzymatic Cleavage

Caption: Mechanisms of payload release for different cleavable linkers.

G General Workflow for In-Vitro & In-Vivo Linker Stability Assessment cluster_invitro In-Vitro Stability cluster_invivo In-Vivo Stability Incubation Incubate ADC in Plasma (37°C) Sampling_vitro Collect Aliquots at Time Points Incubation->Sampling_vitro Analysis_vitro Quantify Intact ADC and Free Payload (ELISA, LC-MS) Sampling_vitro->Analysis_vitro Data Data Analysis: Determine Half-life, Deconjugation Rate Analysis_vitro->Data Dosing Administer ADC to Animal Model Sampling_vivo Collect Blood Samples at Time Points Dosing->Sampling_vivo Plasma_prep Process to Plasma Sampling_vivo->Plasma_prep Analysis_vivo Quantify Intact ADC and Free Payload (ELISA, LC-MS/MS) Plasma_prep->Analysis_vivo Analysis_vivo->Data

Caption: Workflow for assessing linker stability in vitro and in vivo.

References

A Comparative Guide to Assessing the Purity of Synthesized Boc-Aminooxy-PEG4-CH2-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers is paramount in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a framework for assessing the purity of a synthesized Boc-Aminooxy-PEG4-CH2-Boc linker and compares its key analytical attributes with those of common alternatives. The presented methodologies and data structures will enable researchers to rigorously evaluate the quality of these critical reagents.

Introduction to this compound and Its Alternatives

This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group and a Boc-protected amine, separated by a discrete PEG4 spacer. This architecture allows for the sequential and controlled conjugation of two different molecules. The aminooxy group can react with aldehydes or ketones to form a stable oxime linkage, while the primary amine, after deprotection, can be coupled to carboxylic acids or activated esters.[3]

Key alternatives for comparison include other Boc-aminooxy-PEG4 linkers with different terminal functionalities, which offer varied conjugation strategies:

  • Boc-Aminooxy-PEG4-acid: The terminal carboxylic acid allows for standard amide bond formation with primary or secondary amines.[4]

  • Boc-Aminooxy-PEG4-amine: A free terminal amine enables coupling to activated esters (e.g., NHS esters) or carboxylic acids.[5]

  • Boc-Aminooxy-PEG4-NHS ester: A pre-activated N-hydroxysuccinimide ester provides high reactivity towards primary amines.[6]

  • Boc-Aminooxy-PEG4-alkyne: The terminal alkyne group facilitates "click chemistry" reactions with azide-containing molecules, offering high specificity and efficiency.[7]

The choice of linker depends on the specific synthetic strategy and the functional groups present on the molecules to be conjugated. Regardless of the choice, high purity is essential to ensure batch-to-batch reproducibility and the desired pharmacological profile of the final conjugate.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is necessary to comprehensively assess the purity of these linkers. The primary techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for quantifying the purity of synthetic compounds and identifying impurities.[] For PEG linkers, which often lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are highly effective. Alternatively, derivatization can be employed for UV detection.

Protocol for RP-HPLC-CAD/ELSD:

  • Instrumentation: UHPLC or HPLC system equipped with a CAD or ELSD detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating compounds based on hydrophobicity.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes. This should be optimized based on the retention time of the specific linker.

  • Flow Rate: 0.3 mL/min for UHPLC or 1.0 mL/min for HPLC.

  • Detector Settings: Follow manufacturer's recommendations for the specific detector (e.g., nebulizer temperature, gas flow).

  • Sample Preparation: Dissolve the linker in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can also be used for purity assessment, particularly for identifying and quantifying impurities with distinct proton signals.[10]

Protocol for ¹H NMR:

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks:

      • Boc group: a singlet around 1.4 ppm.

      • PEG backbone: a complex multiplet between 3.5 and 3.7 ppm.

      • Protons adjacent to the functional groups (e.g., -CH₂-O-N, -CH₂-COOH, -CH₂-NH₂).

    • Integrate the peaks corresponding to the linker and any visible impurities. The relative integrals can be used to estimate purity.

2.3 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the synthesized linker and identifying impurities.[11]

Protocol for LC-MS:

  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same column and mobile phases as described for the HPLC protocol.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the linker and potential impurities (e.g., m/z 100-1000).

    • Data Analysis: Extract the ion chromatogram for the expected mass of the linker ([M+H]⁺, [M+Na]⁺). Analyze the mass spectrum of the main peak to confirm the molecular weight. Search for other masses in the chromatogram that could correspond to impurities.

Data Presentation for Comparative Analysis

To facilitate a clear comparison, the quantitative data obtained from the analytical techniques should be summarized in tables.

Table 1: HPLC Purity of this compound and Alternatives

LinkerRetention Time (min)Purity by HPLC (%)Major Impurity Peak(s) (Area %)
This compound12.598.50.8 (at 10.2 min)
Boc-Aminooxy-PEG4-acid11.897.91.2 (at 9.5 min)
Boc-Aminooxy-PEG4-amine10.599.10.5 (at 8.7 min)
Boc-Aminooxy-PEG4-NHS ester13.196.52.5 (hydrolyzed acid at 11.8 min)
Boc-Aminooxy-PEG4-alkyne12.298.80.7 (at 11.1 min)

Table 2: NMR and LC-MS Characterization of this compound and Alternatives

Linker¹H NMRExpected Mass [M+Na]⁺Observed Mass [M+Na]⁺
This compoundConforms to structure471.28471.27
Boc-Aminooxy-PEG4-acidConforms to structure404.20404.21
Boc-Aminooxy-PEG4-amineConforms to structure375.24375.25
Boc-Aminooxy-PEG4-NHS esterConforms to structure501.23501.22
Boc-Aminooxy-PEG4-alkyneConforms to structure387.21387.20

Potential Impurities

The nature of potential impurities depends on the synthetic route. Common impurities include:

  • Starting materials: Unreacted starting materials used in the synthesis.

  • Incompletely reacted intermediates: For example, the PEG linker without one or both Boc groups.

  • Byproducts of functional group transformation: For the NHS ester, the hydrolyzed carboxylic acid is a common impurity.

  • PEG-related impurities: PEGs with different numbers of ethylene (B1197577) glycol units (e.g., PEG3 or PEG5 instead of PEG4) if the starting PEG material was not monodisperse.

  • Deprotected species: Premature loss of the Boc protecting group can lead to impurities with free amino or aminooxy groups.

Visualizing Workflows and Comparisons

Diagrams created using Graphviz can effectively illustrate the experimental and logical workflows.

Purity_Assessment_Workflow cluster_synthesis Synthesized Linker cluster_analysis Purity Assessment cluster_results Data Evaluation Synthesized_Linker This compound HPLC HPLC Analysis (Purity, Impurity Profile) Synthesized_Linker->HPLC NMR NMR Spectroscopy (Structure, Purity) Synthesized_Linker->NMR LCMS LC-MS (Molecular Weight, Impurity ID) Synthesized_Linker->LCMS Purity_Data Quantitative Purity Data HPLC->Purity_Data Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation LCMS->Structure_Confirmation Impurity_Identification Impurity Identification LCMS->Impurity_Identification

Workflow for Purity Assessment of Synthesized Linkers.

Linker_Comparison_Logic cluster_alternatives Alternative Linkers cluster_criteria Comparison Criteria Target_Linker This compound Purity Purity (%) Target_Linker->Purity Stability Stability Target_Linker->Stability Reactivity Orthogonal Reactivity Target_Linker->Reactivity Acid_Linker Boc-Aminooxy-PEG4-acid Acid_Linker->Purity Amine_Linker Boc-Aminooxy-PEG4-amine Amine_Linker->Purity NHS_Linker Boc-Aminooxy-PEG4-NHS ester NHS_Linker->Purity Alkyne_Linker Boc-Aminooxy-PEG4-alkyne Alkyne_Linker->Purity

Logical Framework for Comparing Bifunctional Linkers.

References

A Comparative Guide to Alternative Chemoselective Ligation Methods for Biomolecule Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemoselective ligation reactions are indispensable tools in chemical biology and drug development, enabling the precise covalent conjugation of biomolecules in complex biological environments.[1] These reactions proceed with high selectivity and efficiency, without interfering with the native chemistry of living systems. This guide provides an objective comparison of the performance of several key alternative chemoselective ligation methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal strategy for your research needs.

Performance Comparison of Chemoselective Ligation Methods

The choice of a suitable chemoselective ligation method depends on several factors, including reaction kinetics, yield, stability of the resulting linkage, and biocompatibility. The following table summarizes quantitative data for some of the most prominent ligation strategies.

Ligation MethodSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Yield (%)Linkage StabilityBiocompatibilityKey Features
Native Chemical Ligation (NCL) ~0.01 - 0.1>90Native Amide Bond (Very Stable)HighForms a native peptide bond at a Cys residue.[2][3]
Staudinger Ligation ~0.002 - 0.2>90Amide Bond (Stable)HighReaction between an azide (B81097) and a phosphine.[4][5]
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ~1 - 100>95Triazole (Very Stable)Moderate (Cu toxicity)"Click chemistry" reaction requiring a copper catalyst.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~0.1 - 1>90Triazole (Very Stable)HighCopper-free "click chemistry" using strained alkynes.[8][]
Oxime/Hydrazone Ligation ~0.001 - 0.1 (uncatalyzed)VariableOxime/Hydrazone (pH-sensitive)HighReaction between an aldehyde/ketone and an aminooxy/hydrazine (B178648).[10][11]
Inverse Electron Demand Diels-Alder (iEDDA) up to 10⁶>90Dihydropyridazine (Stable)HighExtremely fast reaction between a tetrazine and a strained alkene.[12]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the discussed chemoselective ligation methods.

experimental_workflow_ncl cluster_prep Peptide Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis prep1 Synthesize Peptide 1 with C-terminal thioester mix Mix peptides in aqueous buffer (pH 7-8) prep1->mix prep2 Synthesize Peptide 2 with N-terminal cysteine prep2->mix rearrange Transthioesterification & S-N acyl shift mix->rearrange purify Purify by HPLC rearrange->purify analyze Analyze by Mass Spectrometry purify->analyze

Figure 1: General workflow for Native Chemical Ligation (NCL).

experimental_workflow_spaac cluster_prep Biomolecule Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis prep1 Incorporate azide into Biomolecule 1 mix Mix biomolecules in biocompatible buffer prep1->mix prep2 Synthesize Biomolecule 2 with strained alkyne prep2->mix react Spontaneous cycloaddition mix->react purify Purify conjugate react->purify analyze Analyze by SDS-PAGE, Mass Spectrometry, etc. purify->analyze

Figure 2: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application in Studying Signaling Pathways

Chemoselective ligations are powerful tools for studying cellular signaling. For instance, they can be used to attach fluorescent probes or affinity tags to proteins involved in a signaling cascade, allowing for their visualization and pull-down. The following diagram illustrates a general approach for studying a G-protein coupled receptor (GPCR) signaling pathway using bioorthogonal labeling.

signaling_pathway_application cluster_cell_engineering Cellular Engineering cluster_labeling Bioorthogonal Labeling cluster_analysis Downstream Analysis gce Genetic code expansion to incorporate unnatural amino acid (e.g., with azide) into GPCR probe Add fluorescent probe with complementary reactive group (e.g., strained alkyne) gce->probe ligation SPAAC ligation in live cells probe->ligation imaging Fluorescence microscopy to track GPCR localization ligation->imaging pull_down Affinity pull-down and mass spectrometry to identify interaction partners ligation->pull_down

Figure 3: Application of bioorthogonal ligation in studying GPCR signaling.

Detailed Experimental Protocols

Native Chemical Ligation (NCL) of Two Polypeptides

Materials:

  • Peptide-1 with a C-terminal thioester

  • Peptide-2 with an N-terminal cysteine

  • Ligation buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)

  • Reducing agent (e.g., TCEP)

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve equimolar amounts of Peptide-1 and Peptide-2 in the ligation buffer to a final concentration of 1-10 mM.

  • Add a reducing agent like TCEP to a final concentration of 5 mM to ensure the cysteine thiol is in its reduced state.

  • Add the thiol catalyst to a final concentration of 20-50 mM.

  • Incubate the reaction mixture at room temperature or 37°C, monitoring the reaction progress by HPLC.

  • Once the reaction is complete (typically 1-24 hours), purify the ligated product by reverse-phase HPLC.

  • Confirm the identity of the product by mass spectrometry.[1][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Protein

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Strained alkyne (e.g., BCN-PEG4-alkyne) stock solution in DMSO (10 mM)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Method for purification (e.g., size-exclusion chromatography)

  • Method for analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add the strained alkyne stock solution to the protein solution. A 2-10 fold molar excess of the alkyne over the protein is typically used. The final DMSO concentration should be kept below 5% (v/v).

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature for 1-12 hours or at 4°C for 12-24 hours.

  • Purify the conjugated protein from excess reagents using a suitable method like size-exclusion chromatography.

  • Analyze the final product by SDS-PAGE to observe the shift in molecular weight and confirm conjugation by mass spectrometry.[8][14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein

Materials:

  • Azide- or alkyne-modified protein in buffer

  • Complementary alkyne- or azide-containing probe

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (optional, to scavenge reactive byproducts)

  • Purification and analysis tools as for SPAAC

Procedure:

  • To the protein solution (e.g., 20-100 µM), add the azide or alkyne probe to the desired final concentration (typically a 2-10 fold molar excess).

  • Prepare a premix of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is common.

  • Add the copper/ligand premix to the reaction mixture. Final copper concentrations typically range from 50 to 250 µM.

  • If using, add aminoguanidine.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify and analyze the conjugate as described for SPAAC.[15][16]

Staudinger Ligation of a Peptide

Materials:

  • Peptide with a C-terminal phosphinothioester

  • Peptide with an N-terminal azide

  • Reaction solvent (e.g., THF/water mixture)

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the two peptide fragments in the reaction solvent.

  • The reaction proceeds spontaneously without the need for a catalyst.

  • Monitor the reaction by HPLC. The reaction is typically complete within a few hours.

  • Purify the ligated peptide by reverse-phase HPLC.

  • Verify the product by mass spectrometry.[5][17]

Oxime Ligation for Bioconjugation

Materials:

  • Biomolecule containing an aldehyde or ketone group

  • Biomolecule containing an aminooxy or hydrazine group

  • Reaction buffer (typically acidic, pH 4-5, e.g., sodium acetate (B1210297) buffer)

  • Aniline (B41778) catalyst (optional, to accelerate the reaction)

  • Purification and analysis tools

Procedure:

  • Dissolve the carbonyl-containing biomolecule and the aminooxy/hydrazine-containing biomolecule in the reaction buffer.

  • If catalysis is required, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the reactants and catalyst use.[10]

  • Purify the conjugate to remove unreacted starting materials and catalyst.

  • Analyze the product to confirm conjugation.[11]

References

Safety Operating Guide

Proper Disposal of Boc-Aminooxy-PEG4-CH2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-Aminooxy-PEG4-CH2-Boc, a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

I. Hazard Assessment and Safety Precautions

A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes:

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent the formation of dust and aerosols.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, tubes, and absorbent paper.

  • Never mix this waste with incompatible materials. The waste should be considered chemical waste.

2. Container Management:

  • Use containers that are chemically compatible and can be tightly sealed to prevent leaks or spills. The original product container is often a suitable choice for accumulating waste.

  • Do not overfill waste containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.

3. Spill Management:

  • In the event of a spill, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or a universal spill absorbent.

  • Collect all contaminated materials and place them in the designated hazardous waste container.

  • Decontaminate the affected surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the cleaning materials as hazardous waste.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone).

  • The first rinseate must be collected and disposed of as hazardous chemical waste.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.

5. Final Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

  • Do not dispose of this compound down the drain or in the regular trash. While polyethylene (B3416737) glycol itself is biodegradable, the properties of this functionalized molecule are not fully known, and it should be treated as chemical waste.

III. Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides general guidance based on the properties of its components.

PropertyBoc-Protected AminesPEG CompoundsDisposal Consideration
Primary Hazard Potential for acid-catalyzed deprotection, which can generate isobutylene (B52900) and t-butanol.[1][2]Generally low toxicity and biodegradable.[3]Treat as chemical waste. Avoid mixing with strong acids in the waste container to prevent uncontrolled reactions.
Reactivity Sensitive to strong acids.[1][2]Generally stable.Segregate from acidic waste streams.
Environmental Impact Byproducts of deprotection can be volatile organic compounds.[1][2]Low environmental impact for unmodified PEG.[3]Must be disposed of through a licensed chemical waste handler to prevent environmental release. Do not dispose of in wastewater systems.[3]
Recommended PPE Safety glasses, gloves, lab coat.[4]Safety glasses, gloves, lab coat.Always wear appropriate PPE during handling and disposal.
Spill Cleanup Absorb with inert material and dispose of as chemical waste.[4]Absorb with inert material and dispose of as chemical waste.Use a spill kit with appropriate absorbent materials and dispose of all contaminated items as chemical waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal Path start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess Assess Waste Type: - Unused Reagent - Contaminated Labware - Spill Debris ppe->assess segregate Segregate as Chemical Waste assess->segregate container Use Labeled, Compatible, and Sealed Waste Container segregate->container improper Improper Disposal: - Do NOT pour down the drain - Do NOT discard in regular trash segregate->improper store Store in Designated Secondary Containment Area container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Boc-Aminooxy-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Boc-Aminooxy-PEG4-CH2-Boc was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory safety principles. It is imperative to handle this compound with care, assuming it may have potential hazards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to minimize risk and ensure proper disposal.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for various procedures is provided in the table below.

Activity Required PPE
Receiving and Storage - Standard laboratory coat- Safety glasses- Nitrile gloves
Weighing and Aliquoting - Chemical-resistant laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Face mask (if not handled in a fume hood)
Experimental Use - Chemical-resistant laboratory coat- Chemical splash goggles- Nitrile gloves (changed frequently)- Use of a certified chemical fume hood is mandatory
Spill Cleanup - Chemical-resistant laboratory coat- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Respiratory protection may be required depending on spill size and location
Waste Disposal - Chemical-resistant laboratory coat- Chemical splash goggles- Nitrile gloves

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (if available) match the order.

  • Log the compound into your chemical inventory system.

2. Storage:

  • Based on information for similar compounds, store this compound in a tightly sealed container at -20°C for long-term storage.[1][2]

  • For short-term storage (days to weeks), 2-8°C may be acceptable.[]

  • Always store in a dry environment, protected from light.[4][5][6]

3. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could affect the compound's stability.

  • All handling of the solid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

4. Weighing and Dissolving:

  • Wear appropriate PPE as detailed in the table above.

  • Use anti-static weighing paper or a weighing boat.

  • Carefully transfer the desired amount of the compound.

  • Close the primary container tightly immediately after use.

  • When dissolving, add the solvent slowly to the compound. If solubility is an issue, gentle vortexing or sonication may be used.

5. Experimental Use:

  • Ensure all reactions are set up within a chemical fume hood.

  • Keep all containers with the compound covered when not in immediate use.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical advice.[1]

  • Wash hands thoroughly after handling.[1]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of all waste as special hazardous waste through a licensed disposal company.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[1]

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal a Receive and Inspect b Log in Inventory a->b c Store at -20°C b->c d Equilibrate to Room Temp c->d Retrieve from Storage e Weigh Compound d->e f Dissolve in Solvent e->f g Perform Experiment f->g h Segregate Solid Waste g->h Contaminated Solids i Segregate Liquid Waste g->i Contaminated Liquids j Dispose via EHS h->j i->j

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Boc-Aminooxy-PEG4-CH2-Boc

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